molecular formula C5H6N2O B1312469 1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 27258-32-8

1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1312469
CAS No.: 27258-32-8
M. Wt: 110.11 g/mol
InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYJEYSRBCLJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427523
Record name 1-methyl-1H-pyrazole-3-carbaldehyde
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-32-8
Record name 1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
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Record name 1-Methyl-1H-pyrazole-3-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the N-methylated pyrazole ring, coupled with the reactivity of the aldehyde functional group, make it a strategic intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic analysis, prevalent synthesis methodologies, and its broad-ranging applications in pharmaceutical and agrochemical research. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Core Chemical and Physical Properties

This compound is a distinct organic compound featuring a five-membered aromatic pyrazole ring, methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.[1] This arrangement imparts specific reactivity and physical characteristics.

The compound typically presents as a colorless to yellowish liquid or a solid-liquid mixture.[2][3] It is soluble in various organic solvents, including alcohols and ethers.[2] A comprehensive summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-methylpyrazole-3-carbaldehyde[1]
CAS Number 27258-32-8[1]
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.11 g/mol [1]
Appearance Colorless to yellowish liquid; Solid-Liquid Mixture[2][3]
Boiling Point 218.9 - 280.3 °C at 760 mmHg[3][4]
Density ~1.14 g/cm³[4]
Flash Point 86.2 °C[3][4]
InChIKey QUYJEYSRBCLJIZ-UHFFFAOYSA-N[1][3]

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural confirmation and purity assessment are paramount in synthesis. The following spectroscopic data provide a definitive fingerprint for this compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR - Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm. - Pyrazole H5: Doublet, δ ≈ 7.5-7.7 ppm. - Pyrazole H4: Doublet, δ ≈ 6.7-6.9 ppm. - N-Methyl Protons (N-CH₃): Singlet, δ ≈ 3.9-4.1 ppm.
¹³C NMR - Aldehyde Carbonyl (C=O): δ ≈ 185 ppm. - Pyrazole C3: δ ≈ 145 ppm. - Pyrazole C5: δ ≈ 135 ppm. - Pyrazole C4: δ ≈ 112 ppm. - N-Methyl Carbon (N-CH₃): δ ≈ 39 ppm.
IR Spectroscopy - C=O Stretch (Aldehyde): Strong absorption band around 1680-1700 cm⁻¹. - C=N Stretch (Pyrazole Ring): Absorption band around 1500-1550 cm⁻¹. - C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 110.11.

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. Actual values may vary slightly based on solvent and experimental conditions.

Synthesis Methodologies

The synthesis of pyrazole carbaldehydes is well-documented, with the Vilsmeier-Haack reaction being one of the most efficient and widely adopted methods for formylating pyrazole rings.[5][6]

Vilsmeier-Haack Formylation

This reaction involves the formylation of an electron-rich heterocycle using the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][7] The Vilsmeier-Haack reaction provides a direct and high-yielding route to various pyrazole-4-carbaldehydes from corresponding hydrazone precursors.[5][8]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Hydrazone Phenylhydrazone Precursor Imm_Salt Imminium Salt Intermediate Hydrazone->Imm_Salt + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O) Imm_Salt->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Caption: General workflow for pyrazole carbaldehyde synthesis via Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is adapted from established procedures for the synthesis of substituted 1H-pyrazole-4-carbaldehydes and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the appropriate phenylhydrazone precursor (1 equivalent) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-substituted-1H-pyrazole-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its aldehyde group, which can participate in a wide array of chemical transformations. This makes it a cornerstone intermediate for introducing molecular diversity.

Reactivity_Diagram cluster_reactions Key Transformations cluster_products Product Classes start This compound Red_Amin Reductive Amination (+ R₂NH, Reducing Agent) start->Red_Amin Wittig Wittig Reaction (+ Ph₃P=CHR) start->Wittig Knoevenagel Knoevenagel Condensation (+ Z-CH₂-Z', Base) start->Knoevenagel Oxidation Oxidation (+ KMnO₄ / PCC) start->Oxidation Reduction Reduction (+ NaBH₄) start->Reduction Amine Secondary/Tertiary Amines Red_Amin->Amine Forms C-N bond Alkene Substituted Alkenes Wittig->Alkene Forms C=C bond Unsat_Ketone α,β-Unsaturated Systems Knoevenagel->Unsat_Ketone Forms C=C bond Acid Carboxylic Acid Oxidation->Acid Forms C(O)OH Alcohol Primary Alcohol Reduction->Alcohol Forms CH₂OH

Caption: Reactivity map of this compound.

Reductive Amination

Reductive amination is a cornerstone reaction in medicinal chemistry for synthesizing amines.[9] The aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[10][11] This one-pot procedure is highly efficient for creating diverse amine libraries.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[12] It is a powerful method for forming carbon-carbon double bonds and synthesizing α,β-unsaturated products, which are themselves valuable synthetic intermediates.[13][14]

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. The aldehyde reacts with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with predictable stereochemistry, depending on the nature of the ylide.

Applications in Research & Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][15] this compound serves as a key starting material for accessing novel analogues.

  • Pharmaceuticals: It is a crucial intermediate in the synthesis of novel drug candidates.[16] Research has explored its use in developing compounds targeting neurological disorders and inflammation.[16] Its derivatives are also investigated for anti-inflammatory, analgesic, and antimicrobial properties.[17][18]

  • Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to enhanced crop protection.[2][16]

  • Material Science: Its unique chemical properties are harnessed in the creation of advanced materials, such as specialized polymers and coatings.[16]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. The compound is classified with several hazards that necessitate careful laboratory practices.

Table 3: GHS Hazard and Precautionary Information

CategoryCodesDescription
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Handling and Storage Recommendations:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid direct contact with skin and eyes.[2] Avoid inhalation of vapors.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][4]

Conclusion

This compound is a potent and versatile synthetic intermediate with significant value for the scientific research community. Its well-defined chemical properties, predictable reactivity, and accessibility through established synthetic routes like the Vilsmeier-Haack reaction make it an indispensable tool. Its demonstrated utility in constructing core scaffolds for pharmaceuticals and agrochemicals ensures its continued importance in the pursuit of novel and effective chemical entities. This guide serves as a foundational resource for scientists aiming to incorporate this powerful building block into their research and development programs.

References

1-methyl-1H-pyrazole-3-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-methyl-1H-pyrazole-3-carbaldehyde: Physicochemical Properties, Synthesis, and Handling for Research Applications

Introduction

This compound is a heterocyclic aldehyde that serves as a pivotal building block in modern synthetic chemistry. Its unique molecular architecture, featuring a methylated pyrazole ring coupled with a reactive aldehyde functional group, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The pyrazole scaffold is a well-established pharmacophore known to interact with a wide range of biological targets, while the aldehyde group provides a versatile handle for diverse chemical transformations, including nucleophilic additions and condensation reactions.[2][3]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides detailed spectroscopic characterization, outlines a proven synthetic protocol, and details essential safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Chemical Identity and Structure

A clear understanding of the compound's fundamental identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.

  • IUPAC Name: this compound

  • Synonyms: 1-methyl-1H-pyrazole-3-carboxaldehyde[4]

  • CAS Number: 27258-32-8[1][5]

  • Molecular Formula: C₅H₆N₂O[1][4][5]

  • Molecular Weight: 110.11 g/mol [1][4][5] (Note: some sources list 110.12 g/mol [2])

  • InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of a compound are foundational to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. Data for this compound is summarized below. It is important to note the variability in reported values, which can stem from differences in experimental conditions and sample purity.

PropertyValueSource(s)
Physical Form Colorless to yellowish liquid; Solid-liquid mixture; Yellow to brown solid[1][2]
Boiling Point 280.3 °C @ 760 mmHg218.9 ± 13.0 °C @ 760 Torr70-72 °C @ 3 mbar[1][5][6]
Melting Point Not available (N/A)
Density 1.14 ± 0.1 g/cm³ (at 20 °C)[1][5]
Flash Point 86.2 ± 19.8 °C[1]
Vapor Pressure 0.123 mmHg @ 25 °C[1]
Refractive Index 1.552[1]
Solubility Soluble in organic solvents such as alcohols and ethers.[1]

The appearance is reported variably, suggesting that its physical state at room temperature may be a low-melting solid or a viscous liquid, with coloration likely dependent on purity. The significant difference in atmospheric boiling points reported by suppliers may reflect different measurement techniques or purities. The boiling point under vacuum (70-72 °C at 3 mbar) is a highly practical data point for purification via vacuum distillation.[6]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use. The following data provides a definitive fingerprint for this compound.

¹H NMR (500 MHz, CDCl₃) [6]

  • δ 9.84 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its chemical shift far downfield is characteristic of aldehydes.

  • δ 7.36 (d, J = 1.4 Hz, 1H): This signal is assigned to the proton at the C5 position of the pyrazole ring.

  • δ 6.68 (d, J = 1.4 Hz, 1H): This signal corresponds to the proton at the C4 position of the pyrazole ring.

  • δ 3.91 (s, 3H): This sharp singlet represents the three protons of the methyl group attached to the N1 nitrogen (N-CH₃).

¹³C NMR (126 MHz, CDCl₃) [6]

  • δ 185.8: Aldehyde carbonyl carbon (C=O).

  • δ 150.9: C3 of the pyrazole ring (the carbon bearing the aldehyde).

  • δ 131.8: C5 of the pyrazole ring.

  • δ 105.8: C4 of the pyrazole ring.

  • δ 39.2: N-methyl carbon (N-CH₃).

Mass Spectrometry (ESI) [6]

  • m/z = 111 ([M+H]⁺): The electrospray ionization mass spectrum shows the protonated molecule, confirming the molecular weight of 110.11 g/mol .

Synthesis and Purification

A reliable synthetic route is critical for obtaining high-purity material for research. The following protocol, adapted from established literature, describes a robust method for the preparation of this compound.[6]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acetal Hydrolysis cluster_2 Step 3: Work-up & Purification A Methylhydrazine D Reaction at Room Temp (Overnight Stirring) A->D B 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one B->D C NaOH (aq) C->D E Intermediate Product D->E Intermediate Formation G Reaction at Room Temp (3 hours) E->G F 1M HCl (aq) F->G H Crude Product G->H Crude Aldehyde I pH Adjustment (10% K₂CO₃) H->I J DCM Extraction I->J K Drying (Na₂SO₄) & Evaporation J->K L Vacuum Distillation K->L M Final Product: This compound L->M

Caption: Workflow for the synthesis of this compound.

Experimental Protocol [6]

  • Ring Formation: Under ice bath cooling, slowly add methylhydrazine (0.423 mol) dropwise to a solution of sodium hydroxide (17.0 g, 0.423 mol) in 225 cm³ of water.

  • Subsequently, add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise at room temperature. Allow the reaction mixture to stir overnight.

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature and add 36% HCl (28.2 g, 0.278 mol). Continue stirring for 1 hour.

  • Extract the reaction mixture with dichloromethane (4 x 100 cm³). Combine the organic phases and dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent by evaporation under reduced pressure. Dissolve the resulting residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours to hydrolyze the acetal intermediate.

  • Final Isolation: Adjust the pH of the solution to 10 with a 10% potassium carbonate aqueous solution.

  • Extract the product with dichloromethane (3 x 200 cm³). Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation (e.g., 70-72 °C at 3 mbar) to yield pure this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde group. It is a key intermediate in the synthesis of more complex molecules for various applications.

  • Pharmaceutical Development: It serves as a precursor for synthesizing novel drug candidates, particularly those with potential anti-inflammatory properties or for treating neurological disorders.[2][3]

  • Agrochemicals: The compound is used in the development and formulation of pesticides, herbicides, and fungicides, contributing to crop protection and yield enhancement.[1][2]

  • Organic Synthesis: As a versatile building block, it enables chemists to perform a range of transformations, such as Wittig reactions, reductive aminations, and condensations, to create diverse molecular libraries for screening and research.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification [7][8]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Procedures

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[1][7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[1][7]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at -20°C is recommended. Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

A Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic properties and the reactivity of the aldehyde functional group make it a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and a detailed, field-proven synthetic protocol. Furthermore, we explore its synthetic utility, key applications in drug discovery and crop protection, and essential safety protocols for laboratory handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their research and development endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] Its presence is associated with a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[3][4][5] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.

This compound (Figure 1) serves as a cornerstone intermediate for accessing a diverse library of complex pyrazole derivatives. The aldehyde group at the 3-position is readily available for a multitude of chemical transformations, such as condensation reactions, nucleophilic additions, and oxidations, providing a gateway to more elaborate molecular architectures.[1] Its application has been noted in the synthesis of novel drug candidates targeting neurological disorders and inflammation, as well as in the formulation of next-generation fungicides and herbicides.[1]

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research. The key identifiers and properties of this compound are summarized in Table 1 .

PropertyValueSource
IUPAC Name 1-methylpyrazole-3-carbaldehydePubChem[6]
CAS Number 27258-32-8ChemicalBook[7], Sigma-Aldrich
Molecular Formula C₅H₆N₂OPubChem[6], Chem-Impex[1]
Molecular Weight 110.11 g/mol PubChem[6], Chem-Impex[1]
Appearance Colorless to yellowish liquid; may also appear as a yellow to brown solid-liquid mixtureChemBK[8], Chem-Impex[1]
Boiling Point 70-72 °C at 3 mbar; 280.3 °C at 760 mmHgChemicalBook[7], Sigma-Aldrich
Solubility Soluble in organic solvents such as alcohols and ethersChemBK[8]
SMILES CN1C=C(C=N1)C=OPubChem[6]
InChIKey QUYJEYSRBCLJIZ-UHFFFAOYSA-NSigma-Aldrich, PubChem[6]

Spectroscopic Characterization for Structural Verification

In any synthetic workflow, unambiguous characterization of the product is a non-negotiable checkpoint. The data presented in Table 2 are typical values used to confirm the identity and purity of this compound.

TechniqueDataInterpretation
¹H NMR δ = 9.84 (s, 1H), 7.36 (d, J = 1.4 Hz, 1H), 6.68 (d, J = 1.4 Hz, 1H), 3.91 (s, 3H) ppm (500 MHz, CDCl₃)The singlet at 9.84 ppm is characteristic of the aldehyde proton. The two doublets at 7.36 and 6.68 ppm correspond to the protons on the pyrazole ring. The singlet at 3.91 ppm confirms the presence of the N-methyl group.[7]
¹³C NMR δ = 185.8, 150.9, 131.8, 105.8, 39.2 ppm (126 MHz, CDCl₃)The peak at 185.8 ppm is indicative of the aldehyde carbonyl carbon. The peaks at 150.9, 131.8, and 105.8 ppm represent the carbons of the pyrazole ring, and the peak at 39.2 ppm corresponds to the N-methyl carbon.[7]
Mass Spec. m/z = 111 ([M+H]⁺) (ESI)The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 110.11 g/mol .[7]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound can be reliably achieved through the cyclization of a suitable precursor followed by hydrolysis. The following protocol is adapted from established literature procedures.[7]

Experimental Protocol

Step 1: Pyrazole Ring Formation

  • Under ice bath cooling, slowly add methylhydrazine (0.423 mol) dropwise to a 225 cm³ aqueous solution of sodium hydroxide (17.0 g, 0.423 mol).

    • Causality: The basic medium deprotonates the methylhydrazine, increasing its nucleophilicity for the subsequent reaction. The ice bath controls the exothermic nature of the acid-base reaction.

  • At room temperature, add 4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one (73.3 g, 0.423 mol) dropwise to the solution.

  • Stir the reaction mixture overnight at room temperature.

    • Causality: This is a classic cyclocondensation reaction. The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon of the butenone derivative, initiating a sequence of intramolecular reactions that ultimately form the pyrazole ring.

Step 2: Hydrolysis and Aldehyde Formation

  • After stirring overnight, cool the reaction mixture to room temperature and add 36% HCl (28.2 g, 0.278 mol). Continue stirring for 1 hour.

    • Causality: The initial product of the cyclization is a protected acetal. The addition of strong acid is necessary to hydrolyze this acetal to the desired aldehyde.

  • Extract the reaction mixture with dichloromethane (4 x 100 cm³).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in 420 cm³ of 1M HCl aqueous solution and stir at room temperature for 3 hours.

    • Causality: This second acidic wash ensures the complete and clean conversion of any remaining acetal to the aldehyde, which is critical for product purity.

Step 3: Work-up and Purification

  • Adjust the pH of the solution to 10 using a 10% K₂CO₃ aqueous solution.

    • Causality: Basification neutralizes the excess acid and deprotonates the pyrazole product, making it less water-soluble and more extractable into an organic solvent.

  • Extract the product with dichloromethane (3 x 200 cm³).

  • Dry the combined organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation (e.g., 70-72 °C at 3 mbar) to yield pure this compound as a colorless liquid.[7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reagents Reactant1 Methylhydrazine Intermediate Protected Pyrazole (Acetal Intermediate) Reactant1->Intermediate Step 1: Cyclocondensation (RT, overnight) Reactant2 4-(dimethylamino)-1,1- dimethoxy-3-buten-2-one Reactant2->Intermediate Step 1: Cyclocondensation (RT, overnight) NaOH NaOH (aq) NaOH->Intermediate Step 1: Cyclocondensation (RT, overnight) HCl HCl (aq) Product 1-Methyl-1H-pyrazole- 3-carbaldehyde Intermediate->Product Step 2 & 3: Acid Hydrolysis, Work-up & Purification K2CO3 K₂CO₃ (aq) DCM DCM Extraction SyntheticUtility Core 1-Methyl-1H-pyrazole- 3-carbaldehyde Node1 Condensation (e.g., Knoevenagel) Core->Node1 Node2 Reductive Amination Core->Node2 Node3 Oxidation (e.g., PCC, KMnO₄) Core->Node3 Node4 Reduction (e.g., NaBH₄) Core->Node4 Product1 Substituted Alkenes (Chalcone analogs) Node1->Product1 Product2 Substituted Amines Node2->Product2 Product3 Carboxylic Acids Node3->Product3 Product4 Primary Alcohols Node4->Product4

References

1-methyl-1H-pyrazole-3-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Molecular Structure, Synthesis, and Applications

Abstract

This compound is a heterocyclic aldehyde that has emerged as a pivotal building block in synthetic chemistry. Its unique molecular architecture, characterized by a methylated pyrazole ring functionalized with a reactive aldehyde group, makes it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, and crystallographic characteristics. Furthermore, it delves into established synthesis protocols, explores the compound's chemical reactivity, and highlights its significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular structure, which dictates its reactivity and physical characteristics.

Core Structural Features

The molecule consists of a five-membered aromatic pyrazole ring. This heterocyclic system contains two adjacent nitrogen atoms, one of which (N1) is substituted with a methyl group. A carbaldehyde (or formyl) group is attached to the C3 position of the ring. The molecular formula is C₅H₆N₂O.[1][2][3]

The IUPAC name for this compound is this compound.[2] It is also known by synonyms such as 1-methyl-1H-pyrazole-3-carboxaldehyde.[2] Key identifiers are crucial for database searches and regulatory compliance.

  • CAS Number: 27258-32-8[2]

  • Molecular Formula: C₅H₆N₂O[2][3]

  • InChI Key: QUYJEYSRBCLJIZ-UHFFFAOYSA-N[2][4]

Caption: 2D structure of this compound.

Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in reactions. It is typically a colorless to yellowish liquid or a solid-liquid mixture.[1][4]

PropertyValueSource
Molecular Weight 110.11 g/mol [2][3]
Appearance Colorless to yellowish liquid; Solid-Liquid Mixture[1][4]
Boiling Point ~218.9 - 280.3 °C at 760 mmHg[3][4]
Flash Point 86.2 ± 19.8 °C[4]
Density 1.14 ± 0.1 g/cm³[3]
Solubility Soluble in organic solvents like alcohols and ethers.[1]

Spectroscopic and Crystallographic Analysis

Structural elucidation and confirmation rely on modern analytical techniques. Spectroscopic data provides direct evidence of the compound's functional groups and connectivity.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. Key expected resonances include a singlet for the aldehyde proton (δ 9.5-10.5 ppm), two doublets for the aromatic protons on the pyrazole ring (δ 7.0-8.5 ppm), and a singlet for the N-methyl protons (δ 3.5-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. The aldehyde carbonyl carbon is the most deshielded (δ 180-190 ppm). The aromatic carbons of the pyrazole ring appear in the typical aromatic region (δ 110-150 ppm), and the N-methyl carbon signal appears upfield (δ 35-45 ppm). Public databases confirm the availability of reference spectra.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the aldehyde C=O stretch, typically found around 1680-1700 cm⁻¹. Other significant peaks include C-H stretches from the methyl and aromatic groups, and C=N/C=C stretching vibrations from the pyrazole ring.

Crystallographic Insights

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole carbaldehydes provides valuable insight. For instance, the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde reveals that the central pyrazole ring is largely planar.[5][6] In this analogue, the substituent rings (phenyl and pyrrolyl) are twisted with respect to the pyrazole core, with dihedral angles of 34.95° and 58.99°, respectively.[5][6] This demonstrates that while the pyrazole core is planar, the overall molecular conformation is influenced by steric interactions between substituents. Such structural data is critical for understanding intermolecular interactions, such as crystal packing and binding to biological targets.[5]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent reactions are central to its role as a versatile intermediate.

Primary Synthesis Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][10]

G start Hydrazone Precursor intermediate Cyclization & Formylation start->intermediate Reaction reagent Vilsmeier Reagent (DMF/POCl₃) reagent->intermediate product 1-Methyl-1H-pyrazole -3-carbaldehyde intermediate->product Work-up

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Generalized Vilsmeier-Haack Formylation

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Reaction: The appropriate hydrazone precursor is dissolved in DMF and added to the prepared Vilsmeier reagent at a controlled temperature (typically 0-10 °C).

  • Cyclization/Formylation: The reaction mixture is heated (e.g., 60-80 °C) for several hours to drive the cyclization and formylation process.[9] Reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled and poured into crushed ice, often followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Isolation: The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazole carbaldehyde.

Another viable synthetic route involves the oxidation of the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, using a suitable oxidizing agent.[7]

Chemical Reactivity and Synthetic Utility

The aldehyde functional group is the primary site of reactivity, making the molecule a versatile building block.[11] It readily participates in a variety of crucial organic transformations:

  • Condensation Reactions: It reacts with active methylene compounds in Knoevenagel condensations or with amines/hydrazines to form Schiff bases and hydrazones, respectively.[12][13]

  • Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive Amination: It can be converted into various substituted amines through reaction with a primary or secondary amine in the presence of a reducing agent.[9]

This reactivity allows chemists to efficiently construct more complex molecular architectures, incorporating the stable and biologically relevant pyrazole scaffold.[12]

Applications in Research and Development

The structural and reactive properties of this compound make it a high-value intermediate in several fields, most notably in the pharmaceutical and agrochemical industries.[1][12]

G cluster_0 Core Compound cluster_1 Chemical Transformations cluster_2 Final Products & Applications A 1-Methyl-1H-pyrazole -3-carbaldehyde B Condensation A->B C Reductive Amination A->C D Nucleophilic Addition A->D E Pharmaceuticals (e.g., Anti-inflammatories, Neurological Agents) B->E F Agrochemicals (e.g., Fungicides, Herbicides) B->F C->E C->F D->E D->F

Caption: From core intermediate to high-value applications.

  • Pharmaceutical Development: The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. This compound serves as a key starting material for novel drug candidates. It has been explored in the synthesis of compounds targeting neurological disorders and inflammation.[12] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[7][11]

  • Agrochemical Sector: In agriculture, this compound is used to formulate advanced crop protection products.[12] It is an intermediate in the synthesis of potent and selective herbicides and fungicides, helping to enhance crop yields.[11][12]

  • Organic Synthesis: Beyond specific applications, it is a broadly utilized building block for creating diverse heterocyclic systems and complex organic molecules for academic and industrial research.[12]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the compound's integrity.

  • Hazard Profile: According to the Globally Harmonized System (GHS), the compound is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The signal word is "Warning".[4]

  • Recommended Handling: Operations should be conducted in a well-ventilated area or fume hood.[1] Personal protective equipment (PPE), including gloves and safety glasses, must be worn to avoid contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1]

  • Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture.[1][4] It should be kept away from heat and sources of ignition.[1] For long-term storage and to ensure purity, refrigeration at -20°C is recommended.[4]

Conclusion

This compound is a compound of significant strategic importance in modern organic synthesis. Its well-defined molecular structure, characterized by the versatile reactivity of its aldehyde group and the stable, biologically relevant pyrazole core, establishes it as a valuable precursor for innovation. A thorough understanding of its properties, synthesis, and reactivity empowers researchers in medicinal chemistry and materials science to leverage this building block for the efficient development of novel, high-value molecules with potential therapeutic and commercial applications.

References

Spectroscopic Data of 1-methyl-1H-pyrazole-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development.[1] Its pyrazole core is a common scaffold in a wide array of pharmacologically active compounds, and the reactive aldehyde functionality serves as a key synthetic handle for the elaboration of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by experimental data.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the chemical formula C₅H₆N₂O and a molecular weight of 110.11 g/mol , dictates its characteristic spectroscopic signatures.[1][2] The molecule comprises a five-membered aromatic pyrazole ring, substituted with a methyl group at the N1 position and a carbaldehyde group at the C3 position. This arrangement gives rise to distinct signals in various spectroscopic techniques, which will be elaborated upon in the subsequent sections.

Diagram 1: Molecular Structure of this compound

A 2D representation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.84Singlet1HAldehyde proton (CHO)
7.36Doublet (J = 1.4 Hz)1HPyrazole H5
6.68Doublet (J = 1.4 Hz)1HPyrazole H4
3.91Singlet3HMethyl protons (N-CH₃)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (9.84 ppm): The downfield chemical shift is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. Its singlet nature indicates no adjacent protons.

  • Pyrazole Protons (7.36 and 6.68 ppm): The two doublets in the aromatic region are assigned to the protons on the pyrazole ring. The downfield signal at 7.36 ppm is assigned to H5, which is deshielded by the adjacent nitrogen atom (N1) and the electron-withdrawing aldehyde group. The upfield signal at 6.68 ppm corresponds to H4. The small coupling constant (J = 1.4 Hz) is typical for a four-bond coupling in a five-membered heterocyclic ring.

  • Methyl Protons (3.91 ppm): The singlet integrating to three protons is assigned to the methyl group attached to the N1 nitrogen of the pyrazole ring. Its chemical shift is in the expected region for an N-methyl group on an aromatic heterocycle.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
185.8Aldehyde carbonyl (C=O)
150.9Pyrazole C3
131.8Pyrazole C5
105.8Pyrazole C4
39.2Methyl carbon (N-CH₃)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (185.8 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon.

  • Pyrazole Carbons (150.9, 131.8, and 105.8 ppm): The signals for the pyrazole ring carbons are in the aromatic region. The carbon bearing the aldehyde group (C3) is the most deshielded at 150.9 ppm due to the electron-withdrawing effect of the substituent. C5 appears at 131.8 ppm, and C4, being the most shielded of the ring carbons, resonates at 105.8 ppm.

  • Methyl Carbon (39.2 ppm): The upfield signal at 39.2 ppm is assigned to the N-methyl carbon.

Diagram 2: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a 5 mm NMR tube dissolve->transfer H1_acq Acquire 1H NMR spectrum transfer->H1_acq C13_acq Acquire 13C NMR spectrum transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phasing Phase Correction ft->phasing integration Integration (1H) phasing->integration interpretation Spectral Interpretation and Structure Elucidation integration->interpretation

A simplified workflow for obtaining and analyzing NMR spectra.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (N-CH₃)
~2850-2750Medium, sharpAldehyde C-H stretch (Fermi resonance doublet)
~1700-1680Strong, sharpCarbonyl (C=O) stretch of an aromatic aldehyde
~1600-1450Medium to strongC=C and C=N stretching of the pyrazole ring
~1400-1300MediumC-H bending
Below 1000Medium to weakOut-of-plane C-H bending

Interpretation of the Predicted IR Spectrum:

  • C-H Stretching: The spectrum is expected to show absorptions for both aromatic and aliphatic C-H stretching. A key diagnostic feature for the aldehyde is the presence of two medium intensity bands around 2850 and 2750 cm⁻¹, arising from the C-H stretch of the aldehyde group, often appearing as a Fermi resonance doublet.

  • Carbonyl Stretching: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is anticipated for the C=O stretch of the aldehyde. Conjugation with the pyrazole ring is expected to lower this frequency compared to a saturated aliphatic aldehyde.

  • Pyrazole Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazole ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Electrospray Ionization (ESI-MS):

  • [M+H]⁺: The positive-ion ESI mass spectrum of this compound shows a prominent peak at m/z = 111.[2] This corresponds to the protonated molecule, confirming the molecular weight of 110.11 g/mol .

Electron Ionization (EI-MS) - Predicted Fragmentation:

While an experimental EI mass spectrum for the title compound is not available, the fragmentation pattern of the isomeric 1-methyl-1H-pyrazole-4-carbaldehyde, which shows a molecular ion peak at m/z 110 and a significant fragment at m/z 109, suggests a likely fragmentation pathway.[3] The fragmentation of pyrazole derivatives under EI conditions often involves characteristic losses.

Diagram 3: Predicted EI-MS Fragmentation Pathway

EI_MS_Fragmentation M [M]⁺˙ m/z = 110 M_minus_H [M-H]⁺ m/z = 109 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 82 M->M_minus_CO - CO M_minus_HCN [M-HCN]⁺˙ m/z = 83 M->M_minus_HCN - HCN

A plausible fragmentation pathway for this compound under electron ionization.

Interpretation of Predicted EI-MS Fragmentation:

  • Molecular Ion Peak ([M]⁺˙): A molecular ion peak at m/z = 110 is expected.

  • [M-H]⁺: Loss of a hydrogen radical, likely from the aldehyde group, would result in a fragment at m/z = 109.

  • [M-CO]⁺˙: Decarbonylation, a common fragmentation pathway for aldehydes, would lead to a fragment at m/z = 82.

  • [M-HCN]⁺˙: Pyrazole rings can undergo fragmentation via the loss of hydrogen cyanide, which would produce a fragment at m/z = 83.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insights into the molecule's fragmentation behavior. For researchers in drug discovery and development, a solid understanding of this data is crucial for ensuring the quality of starting materials and for the confident structural assignment of novel derivatives.

References

mass spectrometry of 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 1-methyl-1H-pyrazole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (C₅H₆N₂O, MW: 110.11 g/mol )[1][2][3], a key heterocyclic building block in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver field-proven insights into method development, data interpretation, and the causal reasoning behind experimental choices. We will explore fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering detailed protocols and mechanistic explanations. The methodologies described are designed to be self-validating, ensuring researchers can achieve robust, reproducible, and accurate results.

Introduction: The Analytical Imperative

This compound is a versatile intermediate whose purity and structural integrity are paramount for the success of subsequent synthetic steps and the biological activity of the final products[1]. Mass spectrometry (MS) stands as the definitive analytical tool for confirming its molecular weight and elucidating its structure through controlled fragmentation. The choice of ionization technique is the most critical parameter, fundamentally dictating the nature of the mass spectrum obtained. Hard ionization techniques like EI are invaluable for generating reproducible, library-searchable fragmentation patterns that provide a structural fingerprint. In contrast, soft ionization techniques like ESI are essential for unambiguous molecular weight confirmation, especially for samples analyzed via liquid chromatography[4][5][6]. This guide will equip the researcher with the expertise to leverage both techniques effectively.

Experimental Workflow: A Self-Validating Approach

A robust analytical workflow is the foundation of trustworthy data. The following diagram outlines a universal workflow applicable to both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, designed to minimize matrix effects and ensure reproducibility[7].

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Analyte (Solid/Oil) Dissolve Solubilization (e.g., MeOH, ACN) Sample->Dissolve Initial Conc. ~1 mg/mL Dilute Serial Dilution (1-10 µg/mL) Dissolve->Dilute Optimize for S/N Filter Syringe Filtration (0.22 µm PTFE) Dilute->Filter Prevent Clogging Inject Injection Filter->Inject Sep Chromatographic Separation (GC/LC) Inject->Sep Ionize Ionization (EI or ESI) Sep->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Data Data Interpretation & Reporting Analyze->Data

Caption: General experimental workflow for MS analysis.

Analysis by Electron Ionization (EI-MS)

Electron Ionization is the classic, high-energy technique typically coupled with Gas Chromatography (GC). It requires the analyte to be volatile and thermally stable[8]. EI induces extensive and highly reproducible fragmentation, providing a detailed structural fingerprint.

EI-MS Sample Preparation Protocol

Causality: The goal of this protocol is to prepare a sample that is sufficiently volatile for GC introduction and dilute enough to prevent detector saturation, ensuring a clean, library-matchable spectrum.

  • Initial Solubilization: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a 1 mg/mL stock solution[9].

  • Working Solution: Perform a 1:100 dilution of the stock solution by transferring 10 µL into 990 µL of the same solvent. This yields a working concentration of 10 µg/mL, which is typically ideal for modern GC-MS systems.

  • Filtration (Critical Step): Draw the working solution into a gas-tight syringe and pass it through a 0.22 µm PTFE syringe filter into a 2 mL GC vial. This step is non-negotiable as it prevents the injection of non-volatile particulates that can contaminate the GC liner and column[9].

  • Blank Preparation: Prepare a vial containing only the solvent. Running a blank before and after the sample is a self-validating measure to check for system contamination and sample carryover[9].

Predicted EI Fragmentation Pathway

Under standard 70 eV EI conditions, this compound will readily ionize to form a molecular ion (M•⁺) at m/z 110. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. The most characteristic fragmentation patterns for aldehydes involve cleavage of the bonds adjacent to the carbonyl group[10]. For pyrazoles, ring cleavage via loss of HCN is a dominant pathway[11][12].

G M [M]•+ m/z 110 C₅H₆N₂O•+ M_minus_1 [M-H]+ m/z 109 C₅H₅N₂O+ M->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z 81 C₄H₅N₂+ M->M_minus_29 - •CHO M_minus_CO_H m/z 81 C₄H₅N₂+ M_minus_1->M_minus_CO_H - CO M_minus_HCN m/z 54 C₃H₄N+ M_minus_29->M_minus_HCN - HCN

Caption: Predicted EI fragmentation of this compound.

Interpretation of Key EI Fragments

The spectrum is expected to be dominated by the highly stable acylium ion. Data from the isomeric 1-methyl-1H-pyrazole-4-carbaldehyde shows its most intense peaks at m/z 109 and 110, strongly supporting this primary fragmentation step[13].

m/zProposed Ion StructureMechanistic OriginSignificance
110[C₅H₆N₂O]•⁺ Molecular Ion (M•⁺)Confirms molecular weight.
109[M-H]⁺ Loss of aldehydic H• radicalBase Peak. Characteristic of aldehydes, forming a stable acylium cation.[10]
81[M-CHO]⁺ Loss of formyl radical (•CHO) from M•⁺ or loss of CO from m/z 109Confirms the presence of the aldehyde group and results in the stable 1-methylpyrazolium cation.
54[C₃H₄N]⁺ Loss of hydrogen cyanide (HCN) from m/z 81A classic fragmentation pathway for pyrazole rings, indicating the core heterocyclic structure.[12]

Analysis by Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for samples analyzed by Liquid Chromatography (LC). It imparts minimal energy, typically resulting in the observation of a protonated molecule, [M+H]⁺, with little to no fragmentation in the source[5][6]. This makes it the gold standard for unambiguous molecular weight confirmation.

ESI-MS Sample Preparation Protocol

Causality: This protocol is designed for LC-MS compatibility. The choice of solvents and additives is critical for promoting efficient ionization and good chromatographic peak shape. High salt concentrations are explicitly avoided as they are incompatible with ESI and suppress the analyte signal[9].

  • Initial Solubilization: Dissolve ~1 mg of the analyte in 1 mL of LC-MS grade Methanol or Acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions using a mobile-phase-like solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid). The final concentration should be in the range of 100 ng/mL to 1 µg/mL. Expertise Insight: Formic acid is crucial; it provides a source of protons to facilitate the formation of the [M+H]⁺ ion in positive ion mode.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (hydrophilic PTFE or PVDF is suitable for aqueous/organic mixtures) into an LC vial.

  • System Suitability: Run a blank and a system suitability standard before the sample to confirm the system is clean and performing optimally.

Expected ESI Fragmentation Pathway (MS/MS)

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion (m/z 111) is isolated and then fragmented by collision-induced dissociation (CID).

A Note on In-Source Reactions: When using methanol as a solvent, it is possible to observe an [M+15]⁺ ion (m/z 126) due to an in-source aldol-type reaction between the protonated aldehyde and methanol[14]. Awareness of this potential adduct is key to avoiding misinterpretation.

G cluster_path1 Path A cluster_path2 Path B M [M+H]+ m/z 111 C₅H₇N₂O+ M_minus_CO [M+H-CO]+ m/z 83 C₄H₇N₂+ M->M_minus_CO - CO M_minus_H2O [M+H-H₂O]+ m/z 93 C₅H₅N₂+ M->M_minus_H2O - H₂O

Caption: Plausible ESI-MS/MS fragmentation of protonated this compound.

Interpretation of Key ESI-MS/MS Fragments

The fragmentation of the protonated molecule will proceed through the loss of small, stable neutral molecules.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Origin
11193H₂O (18 Da)Loss of water following protonation on the aldehyde oxygen and subsequent cyclization or rearrangement.
11183CO (28 Da)Decarbonylation of the protonated molecule, a common fragmentation pathway for protonated aromatic aldehydes.

Conclusion for the Field Scientist

The mass spectrometric analysis of this compound is a tale of two techniques. EI-MS provides a rich, reproducible fingerprint ideal for structural confirmation and library matching, with dominant fragments at m/z 109 (base peak) , 110, 81, and 54. ESI-MS offers unparalleled confidence in molecular weight determination through the [M+H]⁺ ion at m/z 111 , with structural data accessible via MS/MS experiments. The protocols and mechanistic insights provided herein constitute a complete and self-validating system, empowering researchers in drug development and chemical synthesis to generate high-quality, trustworthy data for this critical molecular building block.

References

An In-depth Technical Guide to the Stability and Storage of 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that serves as a critical building block in modern medicinal and agricultural chemistry.[1][2] Its pyrazole core is a privileged scaffold in drug discovery, known for interacting with a multitude of biological targets, while the reactive aldehyde group provides a versatile handle for constructing complex molecular architectures through reactions like condensation and nucleophilic addition.[1][3] The utility of this reagent in synthesizing novel therapeutics, particularly for neurological disorders and inflammation, as well as advanced agrochemicals, is well-documented.[1]

However, the very reactivity that makes this compound valuable also renders it susceptible to degradation. Ensuring the chemical integrity of this compound from procurement to reaction is paramount for reproducibility, yield, and the safety of downstream applications. This guide provides a comprehensive, field-proven framework for understanding and managing the stability of this key synthetic intermediate. We will delve into the causality behind its degradation, establish authoritative protocols for storage and handling, and present a self-validating system for monitoring its long-term stability.

Physicochemical Properties and Inherent Reactivity

A foundational understanding of the molecule's structure is key to predicting its stability. The compound consists of an N-methylated pyrazole ring substituted with a carbaldehyde group at the C3 position. This combination of a five-membered aromatic heterocycle and a reactive aldehyde functional group dictates its chemical behavior.

The pyrazole ring itself is relatively stable to oxidation but can participate in various electrophilic and nucleophilic substitution reactions.[4] The primary locus of instability, however, is the aldehyde functional group. Aldehydes are notoriously prone to oxidation, especially in the presence of atmospheric oxygen, converting them into the corresponding carboxylic acids.[5] This reactivity is the central challenge in preserving the compound's purity over time.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 27258-32-8[6][7]
Molecular Formula C₅H₆N₂O[7][8]
Molecular Weight 110.11 - 110.12 g/mol [1][6][7]
Appearance Colorless to yellowish liquid; Yellow to brown solid; Solid-Liquid Mixture[1][6][9]
Boiling Point ~218.9 - 280.3 °C at 760 mmHg[6][8]
Flash Point ~86.2 °C[6][8]
Purity (Typical) ≥ 95% - 98%[1][6][10]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents[11]
Major Degradation Pathways

The long-term stability of this compound is primarily threatened by two chemical processes: oxidation and, to a lesser extent, polymerization. Thermal decomposition can occur under high-temperature stress.[11]

2.1 Oxidation

This is the most common degradation pathway for nearly all aldehydes. The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), forming 1-methyl-1H-pyrazole-3-carboxylic acid. This reaction can be initiated by atmospheric oxygen (autoxidation) and is often accelerated by light and trace metal impurities.[5][12] The formation of this acidic impurity is particularly detrimental as it can catalyze further degradation, including polymerization.[5]

2.2 Polymerization

Aldehydes can undergo self-condensation or polymerization to form trimers (trioxanes) or higher-order polymers.[5] This process is often acid-catalyzed. While there is no specific data on polymerization for this particular pyrazole aldehyde, the general principle holds. Should the primary oxidation product (a carboxylic acid) begin to accumulate, it could significantly accelerate the polymerization of the remaining aldehyde, leading to a loss of potency and the formation of non-reactive sludge or solid matter.[5]

2.3 Thermal Decomposition

Under conditions of extreme heat, the molecule will decompose. Hazardous decomposition products include toxic nitrogen oxides (NOx) as well as carbon monoxide (CO) and carbon dioxide (CO₂).[11] This is primarily a concern in fire situations or during high-temperature distillations, rather than during storage.

G cluster_main This compound cluster_pathways Degradation Pathways main_struct Py-CHO oxidation 1-methyl-1H-pyrazole-3-carboxylic acid (Py-COOH) main_struct->oxidation [O] (Air, Light) polymer Polymeric Adducts (e.g., Trimer) main_struct->polymer Acid Catalyst (e.g., Py-COOH) thermal Decomposition Products (NOx, CO, CO₂) main_struct->thermal High Heat (Δ) oxidation->polymer catalyzes

Figure 1: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

A multi-layered strategy is required to mitigate the degradation risks. This involves strict control over temperature, atmosphere, light, and moisture. The varied recommendations from suppliers (-20°C vs. 2-8°C) suggest that while colder is generally better for slowing kinetics, the specific physical form (liquid/solid) and potential for other issues (like some aldehydes polymerizing faster at low temperatures) must be considered.[5][6][8] The 2-8°C range under an inert atmosphere represents a robust, field-proven consensus.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale & Causality
Temperature 2-8°C (Refrigerated) [1][8][13] or -20°C (Frozen) [6]Slows the rate of all chemical degradation reactions (oxidation, polymerization).
Atmosphere Inert Gas (Nitrogen or Argon) [8][13]Displaces atmospheric oxygen, directly inhibiting the primary autoxidation pathway.
Container Tightly sealed, airtight container (e.g., amber glass vial with a septa cap)Prevents ingress of atmospheric oxygen and moisture. Amber glass protects from light.
Light Protect from light [12]Light can provide the activation energy for radical-mediated autoxidation.
Moisture Store in a dry environment [6]Prevents hydrolysis and potential side reactions.
Protocol for Handling and Aliquoting

To maintain the integrity of the bulk supply, it is critical to avoid repeated opening of the main container. Aliquoting into smaller, single-use vials is the authoritative standard.

  • Preparation: Move the main container from cold storage to a desiccator and allow it to warm completely to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers inside a glove box or using Schlenk line techniques under a positive pressure of nitrogen or argon.[14]

  • Transfer: Using a clean, dry syringe or cannula, transfer the desired amounts of the compound into smaller, pre-dried, and inerted amber glass vials suitable for single uses.[14]

  • Sealing: Tightly seal the aliquots and the main container. For extra protection, wrap the caps with paraffin film.

  • Storage: Promptly return all vials to the recommended storage condition (2-8°C, protected from light).

Figure 2: Workflow for the safe handling and aliquoting of air-sensitive reagents.

Monitoring Stability: A Methodological Approach

Trustworthiness in research requires a self-validating system. It is not enough to store the compound correctly; one must be able to verify its purity at the point of use, especially after long-term storage. A stability-indicating analytical method is one that can separate the intact compound from its significant degradation products.[12] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.[13]

Representative Protocol: Long-Term Stability Study via HPLC

This protocol outlines a systematic approach to quantify the purity of this compound over time.

  • Initial Time Point (T=0):

    • Upon receiving a new batch of the compound, immediately aliquot a small sample for analysis.

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Analyze via a validated HPLC-UV method. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.[13]

    • Record the purity (as peak area percentage) and the peak areas of any observed impurities. This is your baseline.

  • Sample Storage:

    • Store the remaining aliquots under the recommended conditions (e.g., 2-8°C, inert atmosphere, dark).

    • For a comprehensive study (forced degradation), additional samples can be stored under stressed conditions (e.g., 40°C, ambient atmosphere, exposed to light) to identify potential degradation products more quickly.[2]

  • Subsequent Time Points:

    • At predefined intervals (e.g., 3, 6, 12, and 24 months for long-term studies), retrieve one aliquot from storage.[3][8]

    • Allow it to warm to room temperature.

    • Prepare a sample for analysis at the same concentration as the T=0 sample.

    • Analyze using the identical HPLC method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Quantify the purity of the main peak.

    • Identify and quantify any new peaks (degradation products) or growth in existing impurity peaks. A significant change is often defined as a >5% loss in purity or the appearance of any single degradant >1%.[2]

    • A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the mass of the degradation products, helping to confirm, for example, the formation of the carboxylic acid (mass will increase by ~16 amu).[6]

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis T0 T=0 Analysis (Establish Baseline Purity) Store Store Aliquots under Defined Conditions T0->Store Compare Compare to T=0: - Purity Change? - New Peaks? T0->Compare Baseline Data T3 T=3 Months Store->T3 Analyze HPLC Analysis (Same Method) T3->Analyze T6 T=6 Months T6->Analyze T12 T=12 Months T12->Analyze T_End T=End of Study T_End->Analyze Analyze->Compare

Figure 3: Workflow for a long-term HPLC-based stability monitoring program.

Conclusion

This compound is an indispensable tool for chemical innovation. Its inherent reactivity, centered on the aldehyde moiety, necessitates a rigorous and scientifically-grounded approach to its storage and handling. The core principles are the exclusion of atmospheric oxygen, moisture, and light, combined with controlled, refrigerated temperatures. By implementing the protocols outlined in this guide—from initial aliquoting under an inert atmosphere to systematic stability monitoring via HPLC—researchers can ensure the integrity of this valuable reagent, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of 1-methyl-1H-pyrazole-3-carbaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Building Block in Modern Chemistry

1-methyl-1H-pyrazole-3-carbaldehyde is a heterocyclic aldehyde that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its pyrazole core is a "biologically privileged" scaffold, frequently found in FDA-approved drugs, while the aldehyde functional group provides a reactive handle for a multitude of chemical transformations.[2][3] This combination makes it an invaluable intermediate for creating complex molecular architectures and exploring novel bioactive compounds, including those targeting neurological disorders and inflammation.[1]

This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in its chemical reactivity. It is designed for researchers, scientists, and drug development professionals who seek to utilize this reagent with the highest degree of safety and experimental integrity. By understanding the causality behind the recommended procedures, laboratory personnel can not only mitigate risks but also enhance the reliability and success of their synthetic endeavors.

Chapter 1: Hazard Analysis and Physicochemical Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. The hazard profile of this compound, as classified under the Globally Harmonized System (GHS), dictates the necessary precautions for its handling.

GHS Hazard Classification

The compound is classified as hazardous, and its handling requires adherence to specific safety protocols to avoid adverse health effects.[4][5]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]
Data synthesized from multiple Safety Data Sheets.[4][5]
GHS Pictograms and Signal Word

The potential hazards are visually communicated through standardized pictograms on the supplier label.

Figure 1: GHS Pictogram and Signal Word for this compound.

The exclamation mark pictogram indicates that the substance can cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[6]

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its proper storage and for designing experimental setups, such as reactions at elevated temperatures or distillations.

Property Value
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol [5]
Appearance Colorless to yellowish liquid or solid-liquid mixture.[6][7]
Boiling Point ~218.9 - 280.3 °C at 760 mmHg[6][8]
Flash Point ~86.2 °C[6][8]
Solubility Soluble in organic solvents such as alcohols and ethers.[7]
Storage Temperature Recommended: 2-8°C or -20°C, under inert gas, sealed from moisture.[6][8]
Data compiled from various chemical suppliers.[5][6][7][8]

Chapter 2: The Nexus of Reactivity and Safe Handling

As a Senior Application Scientist, it is imperative to move beyond a simple list of "do's and don'ts." The causality behind each safety protocol is directly linked to the chemical reactivity of the aldehyde functional group and the pyrazole ring.

Core Reactivity Profile

This compound's utility stems from its aldehyde group, which is susceptible to nucleophilic attack and can participate in a wide range of C-C and C-N bond-forming reactions. This includes:

  • Condensation Reactions: It readily reacts with active methylene compounds, amines, and hydrazines.[9] This is the basis for its use in constructing larger, more complex molecules, such as pyrazolyl pyrazolines.[9]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate.[9]

  • Nucleophilic Addition: The aldehyde is a key substrate for reactions like the Biginelli coupling to form tetrahydropyrimidinones.[9]

Incompatible Materials and the Rationale Behind Them

The reactivity profile dictates the materials that must be avoided during storage and handling, unless they are part of a controlled reaction.

Incompatible Material Chemical Rationale and Potential Hazard
Strong Oxidizing Agents Can lead to a highly exothermic and potentially explosive oxidation of the aldehyde to a carboxylic acid.[4]
Strong Bases Can catalyze aldol-type condensation reactions, leading to uncontrolled polymerization or side product formation. May also deprotonate the pyrazole ring, initiating unintended reactions.[4]
Strong Reducing Agents Can cause a vigorous and exothermic reduction of the aldehyde to an alcohol.[4]
Acids, Acid Chlorides, Acid Anhydrides Can catalyze polymerization or other reactions. Incompatible with any residual moisture, which could generate heat.[10]
Recommended Handling Protocols: A Self-Validating System

Each step in the handling protocol is designed to prevent unintended reactions and exposure.

Engineering Controls:

  • Causality: The compound may cause respiratory irritation (H335) and is a liquid/solid with some vapor pressure.[4]

  • Protocol: Always handle this compound inside a certified chemical fume hood to ensure airborne concentrations are kept low.[11] The fume hood also provides containment in the event of a spill. Eyewash stations and safety showers must be readily accessible.[4]

Personal Protective Equipment (PPE):

  • Causality: The compound causes serious eye irritation (H319) and skin irritation (H315).[4]

  • Protocol:

    • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[4]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.[4]

    • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[11]

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling & Dispensing cluster_Cleanup Post-Handling A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Locate Emergency Equipment (Eyewash, Shower, Spill Kit) B->C D Work Inside Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Avoid Incompatible Materials D->F G Ground Equipment to Prevent Static Discharge D->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Decontaminate Work Area H->I J Remove PPE and Wash Hands Thoroughly I->J

Figure 2: A logical workflow for the safe handling of this compound.

Storage:

  • Causality: The compound is sensitive to moisture and air, and incompatible with several classes of reagents.[10] Thermal decomposition can release toxic gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to preserve purity.[8]

Chapter 3: Emergency Procedures and Waste Management

Preparedness is key to mitigating the impact of accidental exposure or spills. These protocols should be reviewed and understood before beginning any work with the compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[4]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Protocols synthesized from multiple Safety Data Sheets.[4]
Spill Response

For small-scale laboratory spills, a prepared response can prevent a minor incident from escalating.

Spill_Response A Spill Occurs B Alert Personnel in the Immediate Area A->B C Ensure Proper PPE is Worn B->C D Contain the Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) C->D E Carefully Collect Absorbed Material into a Sealable Waste Container D->E F Decontaminate the Spill Area with a Suitable Solvent, Followed by Soap and Water E->F G Label Waste Container as Hazardous and Arrange for Disposal F->G

Figure 3: Step-by-step workflow for responding to a laboratory spill.
Waste Disposal

As a hazardous chemical, this compound and any materials contaminated with it must be disposed of following institutional and national regulations.

  • Primary Disposal Route: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[12] Never dispose of this chemical down the drain or in regular trash.[12]

  • Rinsate Collection: The first rinse of any container that held the compound must be collected as hazardous waste.[13]

  • Deactivation/Neutralization: While some simple aldehydes can be neutralized, there are no established and verified protocols for the in-lab neutralization of this compound. Attempting to quench the material without a validated procedure could lead to unintended, hazardous reactions. Therefore, the most trustworthy and authoritative protocol is to dispose of the unreacted material through a licensed environmental waste management service.[14][15]

Conclusion: A Commitment to Scientific Integrity and Safety

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its safe and effective use is not merely a matter of following rules but of understanding the fundamental chemical principles that underpin them. By integrating this knowledge of its reactivity, potential hazards, and proper handling protocols, researchers can confidently and responsibly unlock its full potential in the pursuit of scientific discovery and the development of new medicines and technologies.

References

The Synthetic Versatility and Therapeutic Potential of 1-Methyl-1H-pyrazole-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methyl-1H-pyrazole-3-carbaldehyde, a seemingly unassuming heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal and materials chemistry. Its unique electronic and structural attributes render it a highly versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of this compound, with a particular focus on its pivotal role in drug discovery and development. From fundamental synthetic protocols to its incorporation into sophisticated molecular architectures, this document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Unseen Importance of a Versatile Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets.[1][2][3] The introduction of a methyl group at the N1 position and a carbaldehyde at the C3 position of the pyrazole ring, yielding this compound, bestows upon this molecule a unique combination of stability and reactivity. The aldehyde functionality serves as a versatile handle for a plethora of chemical transformations, including nucleophilic additions and condensation reactions, making it an invaluable intermediate in organic synthesis.[1] This guide will delve into the core aspects of this compound, providing both theoretical understanding and practical, field-proven insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its application.

PropertyValueSource
Molecular Formula C₅H₆N₂OPubChem[4]
Molecular Weight 110.11 g/mol PubChem[4]
Appearance Colorless to yellowish liquid/solid-liquid mixtureChemBK[5], Sigma-Aldrich[6]
Boiling Point 280.3°C at 760 mmHgSigma-Aldrich[6]
Flash Point 86.2 ± 19.8°CSigma-Aldrich[6]
Solubility Soluble in organic solvents such as alcohols and ethersChemBK[5]
CAS Number 27258-32-8PubChem[4]

Spectroscopic Characterization:

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl protons, the pyrazole ring protons, and the aldehydic proton.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the aldehyde.[4]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Practical Approach

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds, and it remains a primary route for the synthesis of pyrazole-3-carbaldehydes.[7][8][9]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a tertiary amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. The choice of 1-methylpyrazole as the substrate is crucial, as the methyl group enhances the nucleophilicity of the pyrazole ring, facilitating the electrophilic substitution.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Methylpyrazole 1-Methylpyrazole Intermediate Iminium Salt Intermediate Methylpyrazole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde + H₂O H2O H₂O (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Methylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF (3 equivalents) to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 1-Methylpyrazole: Dissolve 1-methylpyrazole (1 equivalent) in DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group in this compound is the focal point of its reactivity, enabling a wide range of chemical transformations.

Reactivity_Diagram cluster_reactions Key Chemical Transformations Start This compound Condensation Condensation Reactions (Knoevenagel, Wittig, etc.) Start->Condensation Reduction Reduction to Alcohol Start->Reduction Oxidation Oxidation to Carboxylic Acid Start->Oxidation Nucleophilic_Addition Nucleophilic Addition (Grignard, Organolithium) Start->Nucleophilic_Addition Reductive_Amination Reductive Amination Start->Reductive_Amination

Caption: Key chemical transformations of this compound.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds in reactions like the Knoevenagel condensation to form α,β-unsaturated systems.[10]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted aminomethyl-pyrazoles.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-methyl-1H-pyrazole-3-carboxylic acid, using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol, using reducing agents like sodium borohydride.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted pyrazoles.

Applications in Drug Discovery and Development: A Case Study

The true value of this compound is realized in its application as a key intermediate in the synthesis of pharmaceuticals.[11] It is a building block in the development of drugs targeting a range of conditions, including neurological disorders and inflammation.[11]

Workflow for the Development of a Novel Kinase Inhibitor

This hypothetical workflow illustrates how this compound can be utilized in a drug discovery program.

Drug_Discovery_Workflow A 1. Starting Material This compound B 2. Key Reaction Reductive Amination with a primary amine A->B C 3. Library Synthesis Generation of a diverse library of pyrazole derivatives B->C D 4. High-Throughput Screening (HTS) Screening against a panel of kinases C->D E 5. Hit Identification Identification of initial 'hits' with inhibitory activity D->E F 6. Lead Optimization Structure-Activity Relationship (SAR) studies to improve potency and selectivity E->F G 7. Preclinical Development In vivo efficacy and safety studies F->G H 8. Clinical Candidate G->H

Caption: A representative workflow for kinase inhibitor drug discovery starting from this compound.

In this workflow, the aldehyde serves as the initial anchor point for building molecular complexity. Through a reductive amination reaction, a diverse library of substituted pyrazoles can be synthesized and subsequently screened for biological activity.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for the development of novel pesticides, herbicides, and fungicides.[5][11] Its unique chemical properties are also harnessed in materials science for the creation of advanced polymers and coatings.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[5] It is advisable to avoid contact with skin and eyes and to prevent inhalation of its vapors.[5] Store the compound in a tightly sealed container away from heat and ignition sources.[5]

Conclusion

This compound is far more than a simple chemical reagent; it is a versatile and powerful tool in the hands of synthetic chemists. Its straightforward synthesis, coupled with the reactivity of the aldehyde functionality, provides access to a vast chemical space of pyrazole derivatives with significant potential in medicine, agriculture, and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to unlock the full potential of this remarkable molecule.

References

An In-depth Technical Guide to the Discovery and Synthesis of Pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of the Pyrazole-3-carbaldehyde Scaffold

To the dedicated researchers, scientists, and pioneers in drug development, this guide offers a comprehensive exploration into the synthesis of pyrazole-3-carbaldehyde derivatives. These heterocycles are not merely synthetic curiosities; they represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic placement of the aldehyde functionality at the C3 position of the pyrazole ring provides a versatile synthetic handle for the construction of complex molecular architectures with diverse biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

This document moves beyond a simple recitation of synthetic protocols. It is designed to provide a deep, mechanistic understanding of the key transformations, empowering you to make informed decisions in your synthetic strategies. We will delve into the causality behind experimental choices, offering insights gleaned from extensive experience in the field. Every protocol is presented as a self-validating system, with an emphasis on reproducibility and robustness.

Chapter 1: Foundational Synthetic Strategies for Pyrazole-3-carbaldehydes

The synthesis of pyrazole-3-carbaldehydes can be broadly categorized into two primary approaches: the direct formylation of a pre-formed pyrazole ring and the construction of the pyrazole ring with the aldehyde or a precursor already in place. While direct C3-formylation can be challenging due to the electronic nature of the pyrazole ring often favoring C4 substitution, several methodologies have been developed to achieve the desired regioselectivity. Alternatively, the oxidation of a C3-methyl or C3-hydroxymethyl group on a pyrazole precursor offers a reliable and often high-yielding route.

The Vilsmeier-Haack Reaction: A Classic Approach with Regiochemical Considerations

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).

While highly effective, the regioselectivity of the Vilsmeier-Haack reaction on pyrazoles is highly dependent on the substitution pattern of the pyrazole ring. In many cases, particularly with 1,5-disubstituted pyrazoles, formylation occurs preferentially at the C4 position. However, with careful substrate design and reaction control, C3-formylation can be achieved, although it is less common.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-3-carbaldehyde Intermediate->Aldehyde + H₂O H2O H₂O

Figure 1: Generalized mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Note: This protocol describes the more common C4-formylation as a representative example of the Vilsmeier-Haack reaction on a pyrazole scaffold. Achieving C3-selectivity often requires specialized substrates.

Materials:

  • N'-(1-phenylethylidene)benzohydrazide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (3 equivalents)

  • Ice bath

  • Sodium bicarbonate solution

  • Methanol for recrystallization

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF with stirring.

  • To this reagent, add N'-(1-phenylethylidene)benzohydrazide (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-65 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from methanol to afford pure 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[3]

DerivativeStarting MaterialReaction Time (h)Yield (%)Reference
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydeN'-(1-phenylethylidene)benzohydrazide4Good[3]
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehydeN'-(1-(3-nitrophenyl)ethylidene)benzohydrazide4Good[3]
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeN'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide4Good[3]

Table 1: Examples of Pyrazole-4-carbaldehyde Synthesis via the Vilsmeier-Haack Reaction.

Oxidation of 3-Methylpyrazoles: A Regiospecific Route to Pyrazole-3-carbaldehydes

A more direct and often more reliable method for the synthesis of pyrazole-3-carbaldehydes is the oxidation of the corresponding 3-methylpyrazole precursors. This approach offers excellent regiocontrol, as the oxidation occurs specifically at the methyl group. Selenium dioxide (SeO₂) is a classical and effective reagent for this transformation.

Mechanism of Selenium Dioxide Oxidation:

The oxidation of an activated methyl group by selenium dioxide is believed to proceed through an ene reaction, followed by a[1][2]-sigmatropic rearrangement to form an unstable intermediate that collapses to the aldehyde and elemental selenium.

SeO2_Oxidation_Mechanism Methylpyrazole 3-Methylpyrazole Ene_Adduct Ene Adduct Methylpyrazole->Ene_Adduct + SeO₂ (Ene Reaction) SeO2 SeO₂ Rearrangement_Intermediate [2,3]-Sigmatropic Rearrangement Intermediate Ene_Adduct->Rearrangement_Intermediate [2,3]-Sigmatropic Rearrangement Aldehyde Pyrazole-3-carbaldehyde Rearrangement_Intermediate->Aldehyde Elimination Selenium Se Rearrangement_Intermediate->Selenium Elimination

Figure 2: Plausible mechanism for the oxidation of a 3-methylpyrazole with selenium dioxide.

Experimental Protocol: Selenium Dioxide Oxidation of 1,4-Dimethylcarbostyril (as a model for activated methyl group oxidation)

Note: While this protocol is for a related heterocyclic system, the principles are directly applicable to the oxidation of 3-methylpyrazoles. The reaction is typically performed in a high-boiling solvent like dioxane or xylene.

Materials:

  • 3-Methylpyrazole derivative (1 equivalent)

  • Selenium dioxide (1.1 - 2.5 equivalents)

  • Dioxane or Xylene (solvent)

  • Reflux condenser

Procedure:

  • To a solution of the 3-methylpyrazole derivative in dioxane, add selenium dioxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrazole-3-carbaldehyde.[4]

ProductStarting MaterialOxidizing AgentSolventYield (%)Reference
1-Methyl-4-carbostyrilcarboxaldehyde1,4-DimethylcarbostyrilSeO₂Fused95-98[4]
2-Quinolinecarboxaldehyde2-MethylquinolineSeO₂/TBHPDioxane63[4]

Table 2: Examples of Selenium Dioxide Oxidation of Activated Methyl Groups on N-Heterocycles.

Chapter 2: Alternative and Modern Synthetic Methodologies

Beyond the classical approaches, several other methods have been developed for the synthesis of pyrazole-3-carbaldehydes, offering advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

From Pyrazole-3-carboxylic Acid and its Derivatives

The reduction of pyrazole-3-carboxylic acids or their derivatives (e.g., esters, acid chlorides) provides a viable route to the corresponding aldehydes. This multi-step approach involves the initial synthesis of the carboxylic acid, followed by its conversion to a more reactive species (like an acid chloride or Weinreb amide) and subsequent partial reduction.

Synthetic Workflow:

Carboxylic_Acid_Route Pyrazole_Precursor Pyrazole Precursor Carboxylic_Acid Pyrazole-3-carboxylic Acid Pyrazole_Precursor->Carboxylic_Acid Carboxylation Acid_Derivative Acid Derivative (e.g., Acid Chloride) Carboxylic_Acid->Acid_Derivative Activation (e.g., SOCl₂) Aldehyde Pyrazole-3-carbaldehyde Acid_Derivative->Aldehyde Partial Reduction (e.g., LiAlH(OtBu)₃)

Figure 3: Synthetic workflow for the preparation of pyrazole-3-carbaldehydes from pyrazole-3-carboxylic acids.

Kornblum Oxidation of 3-(Halomethyl)pyrazoles

Experimental Insight: The reaction proceeds via an Sₙ2 displacement of the halide by DMSO, followed by base-promoted elimination to yield the aldehyde.[5]

Reduction of 3-Cyanopyrazoles

The reduction of 3-cyanopyrazoles (pyrazole-3-carbonitriles) to pyrazole-3-carbaldehydes is another effective strategy. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reducing agent for this transformation, which proceeds via an imine intermediate that is hydrolyzed upon workup.

Experimental Protocol: Reduction of a Pyrazole-3-carbonitrile to the Corresponding Aldehyde

Materials:

  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfinyl)-1H-pyrazole-3-carbonitrile (1 equivalent)

  • Diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents, solution in toluene or hexanes)

  • Anhydrous toluene (solvent)

  • Dry ice/acetone bath

  • Methanol

  • Aqueous acid (e.g., 1M HCl) for workup

Procedure:

  • Dissolve the pyrazole-3-carbonitrile in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then pour it into an aqueous acid solution.

  • Stir vigorously for 30 minutes to hydrolyze the imine intermediate.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyrazole-3-carbaldehyde.[1]

Chapter 3: Conclusion and Future Outlook

The synthesis of pyrazole-3-carbaldehyde derivatives remains a vibrant and evolving field of research. While classical methods such as the Vilsmeier-Haack reaction and selenium dioxide oxidation continue to be valuable tools, the development of more regioselective, milder, and functional group-tolerant methodologies is an ongoing pursuit. The strategic importance of this scaffold in drug discovery ensures that innovation in its synthesis will continue to be a priority. Future research will likely focus on catalytic methods, including aerobic oxidations and C-H activation/formylation strategies, to provide more sustainable and efficient routes to these valuable building blocks.

References

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation with 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The Knoevenagel condensation is a powerful and versatile C-C bond-forming reaction that is exceptionally well-suited for the structural elaboration of heterocyclic aldehydes like 1-methyl-1H-pyrazole-3-carbaldehyde.[3][4] This reaction, which condenses an aldehyde with an active methylene compound, provides a direct and efficient route to α,β-unsaturated systems that are pivotal intermediates for synthesizing more complex, biologically active molecules.[5]

This guide provides a detailed exploration of the Knoevenagel condensation as applied to this compound, offering both mechanistic insights and field-tested experimental protocols. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this classic reaction for the synthesis of novel pyrazole-based compounds.

Mechanistic Insights: The Engine of the Knoevenagel Condensation

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[5][6] The choice of catalyst is critical; a weak base is typically employed to facilitate the deprotonation of the active methylene compound without promoting the self-condensation of the aldehyde.[7]

  • Deprotonation: A weak base, such as an amine (e.g., piperidine, ammonium carbonate), abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[8] The acidity of the methylene protons is enhanced by the presence of two electron-withdrawing groups (Z).[7]

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.[6]

  • Dehydration: This intermediate is then protonated, typically by the conjugate acid of the base catalyst, and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product. This dehydration step is often spontaneous and drives the reaction to completion.

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Active_Methylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ (Carbanion) Active_Methylene->Carbanion + Base Active_Methylene->Carbanion Base Base Protonated_Base Base-H⁺ Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Carbanion->Intermediate Aldehyde 1-Methyl-1H-pyrazole- 3-carbaldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Intermediate->Product Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

The choice of reaction conditions can significantly impact the yield and purity of the Knoevenagel adduct. Below are two detailed protocols: a green, aqueous-based method and a traditional organic solvent-based method.

Protocol 1: Green Synthesis using Ammonium Carbonate in Aqueous Media

This protocol is adapted from a procedure by Sonar et al., which offers an environmentally benign approach with a mild, inexpensive, and efficient catalyst.[9][10]

Materials:

  • This compound (1.0 mmol)[11]

  • Malononitrile (1.0 mmol)

  • Ammonium carbonate (20 mol%)

  • Water:Ethanol (1:1 mixture, 10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Ultrasonic bath (optional)

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and the water:ethanol (1:1) solvent mixture (10 mL).

  • Add ammonium carbonate (0.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at ambient temperature. For an expedited reaction, sonication can be applied for 10-15 minutes.[9]

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish and a new, typically lower Rf product spot should appear.

  • Upon completion, the solid product often precipitates directly from the reaction mixture.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold water to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the pure 2-((1-methyl-1H-pyrazol-3-yl)methylene)malononitrile.

Causality and Insights:

  • Ammonium Carbonate: Acts as a mild base, which is crucial for preventing side reactions. Its decomposition into ammonia and carbon dioxide in situ provides the catalytic species.[9]

  • Aqueous Media: Reduces the environmental impact and can simplify product isolation, as many organic products are sparingly soluble in water and will precipitate.[10]

  • Sonication: The use of ultrasound provides mechanical energy that can accelerate the reaction by enhancing mass transfer and promoting the formation of the reactive species.[10]

Protocol 2: Traditional Synthesis using Piperidine in Ethanol

This protocol represents a more conventional approach to the Knoevenagel condensation, employing a secondary amine catalyst in an organic solvent.[12]

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • TLC apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • Dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (approximately 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature or gently reflux for 2-6 hours, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2-cyano-3-(1-methyl-1H-pyrazol-3-yl)acrylate.

Causality and Insights:

  • Piperidine: A commonly used and effective basic catalyst for the Knoevenagel condensation.[13][14]

  • Ethanol: A versatile solvent that can dissolve a wide range of organic reactants and is easily removed post-reaction.

  • Reflux: Applying heat can increase the reaction rate, particularly for less reactive aldehydes or active methylene compounds.

Data Presentation and Expected Outcomes

The choice of active methylene compound and reaction conditions will influence the reaction time and yield. The following table summarizes expected outcomes for the Knoevenagel condensation with pyrazole aldehydes based on literature precedents.

AldehydeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
Pyrazole aldehydesMalononitrile(NH₄)₂CO₃H₂O:EtOH (1:1)Sonication, RT, 10-15 min90-95[9]
Heterocyclic aldehydesEthyl cyanoacetatePiperidineEthanolRT, 4-6 h85-92[12]
Pyrazole aldehydesBarbituric acidGlacial Acetic AcidAcetic AcidReflux, 2-3 h80-90[15]
Aromatic aldehydesMalonic acidPyridine/PiperidinePyridineReflux75-88[13]

Workflow Visualization

The general workflow for the synthesis and characterization of Knoevenagel adducts from this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents 1. Mix Aldehyde, Active Methylene Compound, Catalyst & Solvent Reaction 2. Stir/Reflux/Sonicate (Monitor by TLC) Reagents->Reaction Isolation 3. Precipitation or Solvent Evaporation Reaction->Isolation Filtration 4. Filtration & Washing Isolation->Filtration Purification 5. Recrystallization or Column Chromatography Filtration->Purification Characterization 6. Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure Product

Caption: Experimental workflow for synthesis and purification.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound is a robust and highly adaptable reaction for generating diverse molecular architectures. The resulting α,β-unsaturated products are not only valuable as synthetic intermediates but also possess significant potential for applications in drug discovery, particularly as Michael acceptors for covalent inhibitor design.[16] The development of green synthetic methodologies, such as those employing aqueous media and mild catalysts, further enhances the utility of this transformation, aligning with the principles of sustainable chemistry. Future research in this area will likely focus on expanding the scope of catalysts, including the use of heterogeneous and recyclable catalysts, and applying these protocols to the synthesis of complex pyrazole-containing libraries for high-throughput screening.[17]

References

Application Notes and Protocols: Suzuki Coupling of Halogenated 1-methyl-1H-pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted 1-methyl-1H-pyrazole-3-carbaldehydes are pivotal building blocks in medicinal chemistry and materials science. Their functionalization, particularly through carbon-carbon bond-forming reactions, opens avenues to a diverse array of complex molecules with significant biological and physical properties. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions, broad functional group tolerance, and the extensive commercial availability of boronic acid coupling partners.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of 4-aryl-1-methyl-1H-pyrazole-3-carbaldehydes via the Suzuki coupling of their halogenated precursors. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both bromo- and chloro-substituted substrates, and offer a comparative analysis of their reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the halogenated pyrazole to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide plays a crucial role, with the general trend being I > Br > Cl.[3]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_ii_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_ii_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd_ii_complex->transmetalation R-B(OH)2 Base ar_pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r_complex reductive_elimination Reductive Elimination ar_pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: Bromo- vs. Chloro-Substrates

In the context of Suzuki-Miyaura couplings, aryl bromides are generally more reactive than their corresponding aryl chlorides.[5] This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step. Consequently, reactions with aryl chlorides often necessitate more forcing conditions, such as higher temperatures, more active catalysts, or stronger bases, to achieve comparable yields to their bromo counterparts.[6] This increased reactivity of bromides can be advantageous, allowing for milder reaction conditions and potentially broader functional group tolerance. However, the lower cost and greater availability of some chloro-aromatics can make them attractive starting materials if efficient coupling protocols are established.

Data Presentation: Comparison of Catalytic Systems and Halide Reactivity

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of halogenated pyrazoles, drawing on data from analogous systems. This data is intended to provide a comparative framework for experimental design.

Halogenated PyrazoleCatalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
4-Bromo-1-methylpyrazolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1001285-95[7]
4-BromopyrazoleXPhos Pd G2/XPhosK₂CO₃EtOH/H₂O80 (MW)0.570-90[8]
3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhos Pd G2/XPhosK₃PO₄1,4-Dioxane/H₂O110 (MW)0.370-89[9]
Aryl ChloridePd₂(dba)₃/P(t-Bu)₃Cs₂CO₃Toluene80280-95[3]
4-ChloroanisolePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O10018~70[10]

Note: Yields are highly dependent on the specific boronic acid used and precise reaction conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of 4-bromo- and 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with a representative arylboronic acid.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Halogenated Pyrazole, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., N2/Ar bubbling) reagents->degas add_catalyst Add Palladium Catalyst under Inert Atmosphere degas->add_catalyst reaction Heat Reaction Mixture (Conventional or Microwave) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol is adapted from established procedures for the Suzuki coupling of bromo-heteroaromatic aldehydes.[1][11]

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is a commonly used base that is effective and cost-efficient.

  • Solvent Addition and Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

    • Rationale: Pd(OAc)₂ in the presence of a phosphine ligand like PPh₃ forms the active Pd(0) catalyst in situ.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-4-aryl-1H-pyrazole-3-carbaldehyde.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For 1-methyl-4-phenyl-1H-pyrazole-3-carbaldehyde, characteristic ¹H NMR signals would include a singlet for the aldehyde proton (~10 ppm), a singlet for the pyrazole C5-H, multiplets for the aromatic protons, and a singlet for the N-methyl group.[7]

Protocol 2: Suzuki Coupling of 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol employs a more active catalyst system, which is often necessary for the coupling of less reactive aryl chlorides.

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Potassium Phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (2.5 mmol, 2.5 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

    • Rationale: A more reactive boronic acid stoichiometry and a stronger base (K₃PO₄) are often employed for chloro-substrates.

  • Catalyst Pre-mixing: In a separate vial, dissolve Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.06 mmol, 6 mol%) in toluene (5 mL).

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source, and the bulky, electron-rich P(t-Bu)₃ ligand promotes the oxidative addition of the less reactive aryl chloride.

  • Solvent and Catalyst Addition: Add the catalyst solution to the Schlenk tube containing the solids, followed by deionized water (0.5 mL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

  • Characterization: Characterize the final product as described in Protocol 1.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 4-aryl-1-methyl-1H-pyrazole-3-carbaldehydes from their halogenated precursors. The choice of halogen on the pyrazole ring significantly influences reactivity, with bromo-derivatives generally allowing for milder reaction conditions than their chloro-counterparts. By selecting the appropriate catalyst system, base, and solvent, high yields of the desired coupled products can be achieved for both types of substrates. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully implement and optimize these important transformations in their synthetic endeavors.

References

Application Note & Protocol: The Biginelli Reaction Utilizing 1-methyl-1H-pyrazole-3-carbaldehyde for the Synthesis of Novel Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Biginelli reaction, a cornerstone of multicomponent reactions, provides a direct and efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[1] This document provides a comprehensive guide for researchers on the application of the Biginelli reaction using a heteroaromatic aldehyde, 1-methyl-1H-pyrazole-3-carbaldehyde. We present an in-depth analysis of the reaction mechanism, a detailed, field-tested experimental protocol, characterization guidelines, and critical safety considerations. The use of a pyrazole-based aldehyde introduces a valuable pharmacophore into the DHPM core, opening avenues for the development of novel therapeutic agents.

Introduction and Scientific Rationale

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot cyclocondensation involves an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea (or thiourea).[1][2] The classical protocol often suffered from low yields, which has led to the development of numerous improved methods utilizing various Brønsted or Lewis acid catalysts, microwave irradiation, and solvent-free conditions.[3][4][5]

The strategic selection of the aldehyde component is paramount for diversifying the resulting DHPM library. Heteroaromatic aldehydes are particularly valuable as they embed a second bioactive heterocyclic motif into the final structure. The pyrazole ring system is a privileged scaffold in drug discovery, known for its presence in numerous approved drugs. Its incorporation into the DHPM framework via this compound is a logical step toward generating novel compounds with enhanced biological potential. This guide explains the causality behind the procedural steps required to successfully synthesize ethyl 4-(1-methyl-1H-pyrazol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

The Underlying Reaction Mechanism

The currently accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through several key stages.[6] The reaction is believed to be initiated by the acid-catalyzed condensation between the aldehyde and urea. This initial step is often the rate-limiting one.[1]

Mechanistic Steps:

  • N-Acyliminium Ion Formation: The aldehyde (this compound) reacts with urea under acidic conditions. This forms a hemiaminal intermediate which rapidly dehydrates to yield a reactive N-acyliminium ion.[4][6] This electrophilic species is key to the subsequent C-C bond formation.

  • Nucleophilic Attack: The β-ketoester (ethyl acetoacetate) exists in equilibrium with its enol tautomer. The enol acts as the nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step forms an open-chain ureide intermediate.[3][6]

  • Cyclization and Dehydration: The final stage involves an intramolecular cyclization. The terminal amine of the ureide attacks the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1][3]

G Reactants Reactants: This compound + Urea + Ethyl Acetoacetate Iminium N-Acyliminium Ion Intermediate Reactants->Iminium Condensation & Dehydration Catalyst Acid Catalyst (e.g., H+) Catalyst->Iminium Ureide Open-Chain Ureide Intermediate Iminium->Ureide Enol Enol of Ethyl Acetoacetate Enol->Ureide Nucleophilic Attack Product Final DHPM Product: 4-(1-methyl-1H-pyrazol-3-yl)-DHPM Ureide->Product Cyclization & Dehydration

Caption: Biginelli Reaction Mechanism Flow.

Experimental Design and Protocols

This section outlines a reliable, step-by-step protocol for the synthesis. The causality for key decisions, such as catalyst choice and purification method, is explained to ensure adaptability and success.

Materials and Reagents

For reproducibility, ensure all reagents are of appropriate purity (typically >97%) and solvents are of analytical grade.

ReagentMolar Mass ( g/mol )Molar RatioExample Quantity (10 mmol scale)
This compound110.11[7]1.0 eq1.10 g
Ethyl Acetoacetate130.141.0 eq1.30 g (1.29 mL)
Urea60.061.5 eq0.90 g
Catalyst (e.g., Conc. HCl)36.46~5 mol%~0.2 mL
Solvent (e.g., Ethanol)46.07-25-30 mL

Rationale for Stoichiometry: A slight excess of urea (1.2-1.5 eq) is often used to drive the reaction equilibrium towards the formation of the N-acyliminium ion intermediate and maximize the consumption of the more expensive aldehyde.[8][9]

Step-by-Step Synthesis Protocol

G A 1. Reagent Preparation Weigh reactants as per table. B 2. Reaction Setup Combine reactants and solvent in a round-bottom flask. A->B C 3. Catalysis & Reflux Add catalyst, attach condenser, and heat to reflux (e.g., 80-90°C). B->C D 4. Reaction Monitoring Track progress using TLC (e.g., every 1-2 hours). C->D E 5. Workup & Isolation Cool reaction, pour into ice water. Filter the precipitated solid. D->E Upon Completion F 6. Purification Recrystallize the crude product from a suitable solvent (e.g., ethanol). E->F G 7. Characterization Analyze the pure product via NMR, FT-IR, and MS. F->G

Caption: Overall Experimental Workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.10 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), and urea (0.90 g, 15.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most solids are suspended.

  • Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (approx. 0.2 mL) to the stirring mixture. Note: A variety of catalysts can be employed, including Lewis acids like FeCl₃ or environmentally benign options like succinic acid under solvent-free conditions.[8][10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle.[9] The reaction is typically complete within 4-8 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the aldehyde spot indicates reaction progression.

  • Workup and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Allow the solid to stir in the cold water for 15-20 minutes to complete precipitation. Collect the crude product by vacuum filtration, washing the solid with two portions of cold water (2 x 20 mL).

  • Purification: The crude solid is best purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Product Characterization

The identity and purity of the synthesized 4-(1-methyl-1H-pyrazol-3-yl)-dihydropyrimidinone must be confirmed through standard analytical techniques.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption peaks. Expect to see N-H stretching bands around 3250-3100 cm⁻¹, a C=O stretch from the ester group around 1720 cm⁻¹, and a C=O stretch from the ureide group around 1650 cm⁻¹.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum will show characteristic signals for the pyrazole ring protons, the N-methyl group (singlet, ~3.8 ppm), the C6-methyl group (singlet, ~2.2 ppm), the ester ethyl group (triplet and quartet), the C4-H proton (doublet, ~5.2 ppm), and two distinct N-H protons (broad singlets).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the target compound (C₁₂H₁₆N₄O₃, MW = 264.28 g/mol ).

Safety and Handling

Adherence to good laboratory practice is essential. This reaction should be performed in a well-ventilated fume hood.

  • This compound: This compound is classified as causing skin and serious eye irritation.[7][11] It may also cause respiratory irritation.[11]

    • Handling: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11][12] Avoid inhalation of dust or vapors.

    • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water.[11] If inhaled, move to fresh air.[12]

  • Catalysts and Solvents: Concentrated acids are corrosive. Handle with extreme care. Ethanol is flammable. Ensure heating is performed using a mantle or oil bath, not an open flame.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficient heating/reaction time- Low purity of starting aldehyde- Use a fresh bottle of acid or an alternative catalyst.- Ensure proper reflux temperature and monitor by TLC until the aldehyde is consumed.- Verify the purity of the aldehyde before starting.
Product is Oily/Fails to Solidify - Impurities present- Incomplete reaction- Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification.- Re-run the reaction for a longer duration.
Difficulty in Recrystallization - Incorrect solvent choice- Product is still impure- Perform small-scale solvent screening (e.g., isopropanol, acetonitrile, ethyl acetate) to find a suitable recrystallization solvent.- Consider purification by column chromatography if recrystallization fails.

References

The Versatile Role of 1-Methyl-1H-pyrazole-3-carbaldehyde in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic properties and its ability to act as a versatile scaffold for a diverse array of bioactive molecules. Within the family of pyrazole-based building blocks, 1-methyl-1H-pyrazole-3-carbaldehyde stands out as a particularly valuable precursor for the synthesis of complex heterocyclic systems. Its aldehyde functionality provides a reactive handle for a multitude of chemical transformations, enabling the construction of fused ring systems with significant therapeutic potential. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of novel heterocyclic compounds. We will delve into key synthetic strategies, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of these transformations.

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound primarily revolves around two powerful strategies in heterocyclic chemistry: the Knoevenagel condensation and multicomponent reactions. These approaches offer efficiency, atom economy, and the ability to generate molecular complexity in a controlled manner.

The Knoevenagel Condensation: A Gateway to Fused Pyrazoles

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, yielding a new carbon-carbon double bond.[1] For this compound, this reaction is the initial and critical step in a tandem process to construct fused pyrazole heterocycles, such as pyrazolo[3,4-b]pyridines.

The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The choice of the active methylene compound is crucial as it dictates the final heterocyclic system.

Mechanism of Knoevenagel Condensation and Subsequent Cyclization

The process begins with the base-catalyzed formation of a resonance-stabilized carbanion from the active methylene compound. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. The resulting intermediate undergoes dehydration to form the Knoevenagel adduct, which is a Michael acceptor. In a subsequent intramolecular cyclization, a nucleophilic group on the active methylene partner attacks the pyrazole ring (or a substituent), leading to the final fused heterocyclic product.

Knoevenagel_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Tautomerization Aldehyde This compound Adduct Knoevenagel Adduct (Michael Acceptor) Aldehyde->Adduct + Active Methylene ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Adduct Base Base (e.g., Piperidine) Base->Aldehyde Catalyst Adduct_ref Knoevenagel Adduct Adduct->Adduct_ref Intermediate Transfer Cyclization Intramolecular Nucleophilic Attack Tautomerization Tautomerization/ Aromatization Cyclization->Tautomerization FusedProduct Fused Heterocycle (e.g., Pyrazolo[3,4-b]pyridine) Tautomerization->FusedProduct Adduct_ref->Cyclization

Caption: Workflow for the synthesis of fused heterocycles via Knoevenagel condensation.

Application Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol details a two-step, one-pot synthesis of a 6-amino-5-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridine derivative, a scaffold of interest in medicinal chemistry.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound110.1210.01.10 g
Malononitrile66.0610.00.66 g
Piperidine85.151.00.1 mL
Ethanol (absolute)46.07-25 mL
Ammonium Acetate77.0820.01.54 g

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.10 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Knoevenagel Condensation: Add piperidine (0.1 mL, 1.0 mmol) to the mixture. Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the Knoevenagel adduct by Thin Layer Chromatography (TLC).

  • Cyclization: To the same reaction mixture, add ammonium acetate (1.54 g, 20.0 mmol). Heat the mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the desired 6-amino-5-cyano-1-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool in diversity-oriented synthesis.[2] this compound is an excellent substrate for MCRs, enabling the rapid construction of complex heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines.

Mechanism of a Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

A common MCR strategy involves the reaction of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and a nitrogen-containing nucleophile (e.g., 3-amino-1H-pyrazole). The reaction often proceeds through a series of tandem reactions, including a Knoevenagel condensation, a Michael addition, and a cyclization/dehydration cascade.

MCR_Mechanism cluster_MCR One-Pot Multicomponent Reaction Aldehyde This compound Intermediate1 Knoevenagel Adduct (In situ formation) Aldehyde->Intermediate1 + Active Methylene ActiveMethylene Active Methylene Compound Aminopyrazole 3-Aminopyrazole Derivative Intermediate2 Michael Adduct Catalyst Catalyst (e.g., Acid or Base) Catalyst->Aldehyde Intermediate1->Intermediate2 + Aminopyrazole (Michael Addition) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrazolo[1,5-a]pyrimidine Intermediate3->FinalProduct Dehydration/ Aromatization

Caption: Logical flow of a multicomponent reaction for pyrazolo[1,5-a]pyrimidine synthesis.

Application Protocol 2: Three-Component Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine via a one-pot, three-component reaction.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound110.125.00.55 g
Ethyl Cyanoacetate113.125.00.53 mL
3-Amino-5-methyl-1H-pyrazole97.125.00.49 g
Glacial Acetic Acid60.05-15 mL
Piperidine (catalyst)85.150.550 µL

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.55 g, 5.0 mmol), ethyl cyanoacetate (0.53 mL, 5.0 mmol), and 3-amino-5-methyl-1H-pyrazole (0.49 g, 5.0 mmol) in glacial acetic acid (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (50 µL, 0.5 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 120°C) for 8-10 hours, with stirring. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration.

    • Wash the solid with water to remove acetic acid and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

  • Characterization: Confirm the structure of the synthesized compound by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile and strategic building block in the synthesis of a wide range of heterocyclic compounds. The protocols detailed in this application note, focusing on Knoevenagel condensations and multicomponent reactions, provide a solid foundation for researchers to explore the synthesis of novel pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other related fused systems. The inherent reactivity of the aldehyde group, coupled with the stability of the N-methylated pyrazole core, allows for a high degree of synthetic flexibility.

Future research in this area will likely focus on the development of stereoselective synthetic methods, the expansion of the substrate scope in multicomponent reactions, and the application of green chemistry principles to these synthetic routes. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of new heterocyclic compounds with promising applications in drug discovery and materials science.

References

The Architect's Guide to a Privileged Scaffold: Protocols for the Synthesis of Pyrazole-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Core - A Cornerstone of Modern Medicine

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in drug discovery.[1] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides an in-depth exploration of key synthetic strategies for constructing this crucial heterocyclic core, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices to empower robust and reproducible synthesis.

Strategic Approaches to Pyrazole Synthesis: A Comparative Overview

The construction of the pyrazole ring can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Here, we will focus on three cornerstone methodologies: the classical Knorr Synthesis, the versatile 1,3-Dipolar Cycloaddition, and the efficient Multicomponent Reactions.

The Knorr Pyrazole Synthesis: A Time-Honored and Robust Method

First reported by Ludwig Knorr in 1883, this reaction remains a fundamental and widely used method for pyrazole synthesis.[4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6] The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying both the dicarbonyl and hydrazine components.

Mechanism and Rationale: The reaction proceeds through a well-established mechanism. The acidic catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine.[6] This is followed by the formation of a hydrazone intermediate.[4] An intramolecular cyclization then occurs, with the second nitrogen atom of the hydrazine attacking the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4][7] The choice of acid catalyst (e.g., acetic acid, hydrochloric acid) is crucial for promoting both the initial condensation and the final dehydration step. The reaction temperature is also a key parameter, with heating often required to drive the reaction to completion.[7]

Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis_Workflow Start Start Reactants Combine 1,3-Dicarbonyl and Hydrazine Derivative Start->Reactants Solvent Add Solvent (e.g., Ethanol, Acetic Acid) Reactants->Solvent Catalyst Add Acid Catalyst (e.g., Glacial Acetic Acid) Solvent->Catalyst Heating Heat Reaction Mixture (Reflux or specified temp.) Catalyst->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purify Product (Recrystallization/Chromatography) Workup->Purification End End Purification->End

Caption: A generalized workflow for the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition: A Powerful Tool for Regiocontrolled Synthesis

1,3-Dipolar cycloaddition reactions provide a highly efficient and often regioselective route to pyrazoles.[8][9] This method involves the reaction of a 1,3-dipole (such as a nitrile imine or a diazoalkane) with a dipolarophile (typically an alkyne or an alkene that can eliminate to an alkyne).[8] The Huisgen 1,3-dipolar cycloaddition is a classic example, offering a powerful way to construct five-membered heterocyclic rings.[8]

Mechanism and Rationale: Nitrile imines, often generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones, are common 1,3-dipoles used for pyrazole synthesis. These reactive intermediates readily undergo a [3+2] cycloaddition with alkynes to form the pyrazole ring directly. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the nitrile imine and the alkyne.[8] The use of alkyne surrogates, such as haloalkenes, can also be employed to control regioselectivity, with subsequent elimination of HX to afford the aromatic pyrazole.[8]

Workflow for 1,3-Dipolar Cycloaddition:

Dipolar_Cycloaddition_Workflow Start Start Dipole_Gen Generate 1,3-Dipole (e.g., Nitrile Imine in situ) Start->Dipole_Gen Dipolarophile Add Dipolarophile (e.g., Alkyne) Dipole_Gen->Dipolarophile Reaction Allow Cycloaddition (Stir at RT or heat) Dipolarophile->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Workup Solvent Removal & Extraction Monitoring->Workup Upon Completion Purification Purify Product (Chromatography) Workup->Purification End End Purification->End

Caption: A generalized workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs): The Epitome of Synthetic Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules in a single, one-pot operation.[10][11] These reactions are highly atom-economical and environmentally friendly, as they reduce the number of synthetic steps and purification procedures.[11] Several MCRs have been developed for the synthesis of pyrazole derivatives, often involving the condensation of three or more starting materials.[12]

Mechanism and Rationale: A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, malononitrile, and a hydrazine derivative.[11][13] The reaction proceeds through a cascade of interconnected reactions, such as Knoevenagel condensation and Michael addition, to form intermediates that subsequently cyclize to yield highly substituted pyrazole systems.[13] The choice of catalyst, which can range from simple bases like piperidine to more complex organocatalysts, is critical in directing the reaction pathway and achieving high yields.[11] Microwave or ultrasound irradiation can also be employed to accelerate these reactions.[12]

Workflow for a Four-Component Pyrazole Synthesis:

MCR_Workflow Start Start Reactants Combine Aldehyde, Malononitrile, β-Ketoester, and Hydrazine Start->Reactants Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Catalyst Add Catalyst (e.g., Piperidine) Solvent->Catalyst Reaction Stir at RT or Reflux Catalyst->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Isolate Crude Product (Filtration) Monitoring->Workup Upon Completion Purification Purify Product (Recrystallization) Workup->Purification End End Purification->End

Caption: A generalized workflow for a four-component synthesis of a pyrazole derivative.

Case Studies: Synthesis of Marketed Pyrazole-Containing Drugs

To illustrate the practical application of these synthetic strategies, we will examine the synthesis of three prominent pyrazole-containing pharmaceuticals.

Case Study 1: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] Its synthesis provides a classic example of the Knorr pyrazole synthesis.[15]

Synthetic Approach: The core of the celecoxib synthesis involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[14] This reaction is typically carried out in a protic solvent like ethanol, with a catalytic amount of acid to facilitate the cyclocondensation.[14]

Protocol for Celecoxib Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[14]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.[14]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[14]

Case Study 2: Sildenafil (Viagra®) - A PDE5 Inhibitor

Sildenafil is a widely known medication used to treat erectile dysfunction and pulmonary arterial hypertension.[16] Its synthesis involves the construction of a pyrazolopyrimidinone core.[17]

Synthetic Approach: One of the key steps in the synthesis of sildenafil is the formation of the pyrazole ring from a diketoester and hydrazine.[17] The initial synthesis involved the reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate.[16] This is followed by a series of transformations including N-methylation, nitration, reduction, and cyclization to form the final pyrazolopyrimidinone structure.[16][17]

Key Pyrazole Formation Step in Sildenafil Synthesis:

  • Reaction Setup: In a suitable reactor, combine the diketoester (e.g., ethyl 3-butyrylpyruvate) (1.0 eq) and hydrazine hydrate (1.0 eq) in acetic acid.[16]

  • Reaction: The reaction mixture is typically heated to facilitate the cyclocondensation and formation of the pyrazole ring.

  • Isolation: After the reaction is complete, the pyrazole product is isolated and purified before proceeding to the subsequent steps of the synthesis.

Case Study 3: Rimonabant (Acomplia®) - A Cannabinoid Receptor Antagonist

Rimonabant is an inverse agonist for the cannabinoid receptor CB1 and was developed as an anti-obesity drug.[18][19] The synthesis of its 1,5-diarylpyrazole core is a crucial aspect of its overall production.[18]

Synthetic Approach: The synthesis of the rimonabant pyrazole core can be achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Specifically, the reaction of a substituted 1,3-diketone with 2,4-dichlorophenylhydrazine forms the desired 1,5-diarylpyrazole scaffold.[20]

General Protocol for Rimonabant-like Pyrazole Core Synthesis:

  • Reaction Setup: Combine the appropriate 1,3-diketone (1.0 eq) and 2,4-dichlorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heating: Heat the reaction mixture, often to reflux, to drive the cyclocondensation reaction.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the 1,5-diarylpyrazole intermediate by recrystallization or column chromatography.

Quantitative Data Summary

Synthesis MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid catalyst, HeatVersatile, Robust, Readily available starting materialsCan lead to regioisomeric mixtures with unsymmetrical dicarbonyls
1,3-Dipolar Cycloaddition 1,3-Dipole, DipolarophileOften at room temp. or with mild heatingHigh regioselectivity, Access to complex pyrazolesRequires synthesis of reactive intermediates (e.g., nitrile imines)
Multicomponent Reactions Aldehyde, β-Ketoester, Malononitrile, HydrazineOne-pot, CatalyticHigh efficiency, Atom economy, Green chemistryOptimization of reaction conditions can be complex

Conclusion and Future Outlook

The synthesis of pyrazole-containing pharmaceuticals is a dynamic and evolving field. While classical methods like the Knorr synthesis remain indispensable, modern approaches such as multicomponent reactions and advanced cycloaddition strategies are continually expanding the synthetic chemist's toolkit.[5][8][10] These newer methods offer increased efficiency, sustainability, and access to novel chemical space, which is crucial for the discovery of next-generation therapeutics. As our understanding of the biological roles of pyrazole-containing molecules deepens, the development of innovative and robust synthetic protocols will undoubtedly continue to be a key driver of progress in medicinal chemistry.

References

The Cornerstone of Modern Fungicides: Application Notes for 1-Methyl-1H-pyrazole-3-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold in Crop Protection

The relentless pursuit of global food security necessitates the development of innovative and effective crop protection agents. Within the arsenal of synthetic chemistry, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the pyrazole scaffold has proven to be a lynchpin in the creation of a new generation of highly potent fungicides. These compounds, particularly the pyrazole carboxamides, have revolutionized the control of a broad spectrum of devastating plant diseases. Their widespread adoption is a testament to their exceptional efficacy, which is rooted in a specific and potent mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1][2][3]

At the heart of the synthesis of many of these vital agrochemicals lies a versatile and reactive building block: 1-methyl-1H-pyrazole-3-carbaldehyde . This seemingly simple molecule is a critical intermediate, providing the core pyrazole moiety that is essential for the biological activity of the final fungicidal product.[4][5] This guide provides a comprehensive overview of the application of this compound in the synthesis of pyrazole carboxamide fungicides, complete with detailed experimental protocols and an exploration of the underlying scientific principles.

The Strategic Importance of this compound

This compound serves as a readily available and highly reactive starting material for the construction of the key structural feature of pyrazole carboxamide fungicides: the 1-methyl-pyrazole-3-carboxamide core. The aldehyde functional group is the gateway to the carboxylic acid and subsequently the acyl chloride, which is then poised for reaction with a diverse range of aniline moieties to generate a library of potential fungicidal candidates.

The synthetic utility of this intermediate is paramount in the agrochemical industry for several key reasons:

  • Structural Foundation: It provides the essential N-methylated pyrazole ring, a consistent feature in many commercial SDHI fungicides.

  • Reactive Handle: The aldehyde group is easily and efficiently oxidized to a carboxylic acid, a necessary step for the subsequent amidation.

  • Versatility: The resulting pyrazole carboxylic acid can be coupled with a wide array of amines, allowing for extensive structure-activity relationship (SAR) studies to optimize fungicidal potency and spectrum.

Mechanism of Action: Targeting the Fungal Powerhouse

Pyrazole carboxamide fungicides derived from this compound are classified as Succinate Dehydrogenase Inhibitors (SDHIs). Their mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[1][2]

dot digraph "SDHI_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

TCA_Cycle [label="TCA Cycle"]; Succinate -> SDH [label="Succinate"]; SDH [label="Succinate\nDehydrogenase\n(Complex II)", fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate"]; UQ [label="Ubiquinone\n(Q)"]; UQH2 [label="Ubihydroquinone\n(QH2)"]; Complex_III [label="Complex III"]; ATP_Synthase [label="ATP Synthase"]; ATP [label="ATP\n(Energy)"]; Pyrazole_Carboxamide [label="Pyrazole Carboxamide\nFungicide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

TCA_Cycle -> Succinate [style=invis]; Succinate -> SDH; SDH -> Fumarate; SDH -> UQ [label="e-"]; UQ -> UQH2; UQH2 -> Complex_III; Complex_III -> ATP_Synthase; ATP_Synthase -> ATP; Pyrazole_Carboxamide -> SDH [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=bold];

{rank=same; TCA_Cycle; Pyrazole_Carboxamide} } caption { label = "Figure 1: Mechanism of Action of Pyrazole Carboxamide Fungicides as SDHIs."; fontsize = 10; fontname = "Arial"; } /dot

This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain. By disrupting this vital energy-producing pathway, the fungicide effectively suffocates the fungal cells, leading to growth inhibition and eventual death. The specificity of this interaction for the fungal SDH enzyme over its mammalian counterpart contributes to the favorable toxicological profile of many of these agrochemicals.

Synthetic Workflow: From Aldehyde to Active Ingredient

The transformation of this compound into a potent pyrazole carboxamide fungicide typically follows a three-step synthetic sequence. This workflow is designed for efficiency and scalability, making it amenable to industrial production.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazole carboxamide fungicide starting from this compound.

Protocol 1: Oxidation of this compound to 1-Methyl-1H-pyrazole-3-carboxylic Acid

This protocol describes the conversion of the aldehyde to the corresponding carboxylic acid using a vanadium-catalyzed oxidation with hydrogen peroxide, a method known for its efficiency.[6]

Materials:

  • This compound

  • Vanadium catalyst (e.g., VOSO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Appropriate solvent (e.g., acetonitrile)

  • Deionized water

  • Sodium sulfite

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the vanadium catalyst to the solution.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (excess) to the reaction mixture. The reaction may be exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

  • Acidification: Acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

ParameterValue
Starting Material This compound
Key Reagents Vanadium catalyst, H₂O₂
Product 1-Methyl-1H-pyrazole-3-carboxylic Acid
Typical Yield >90%
Purification Recrystallization
Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-3-carbonyl Chloride

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride.[7][8][9]

Materials:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 1-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent).

  • Reagent Addition: Add an excess of thionyl chloride (e.g., 3-5 equivalents), either neat or in an inert solvent like toluene.

  • Reaction: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and solvent under reduced pressure.

  • Product Isolation: The resulting 1-methyl-1H-pyrazole-3-carbonyl chloride is often used directly in the next step without further purification. It is a moisture-sensitive compound and should be handled accordingly.

ParameterValue
Starting Material 1-Methyl-1H-pyrazole-3-carboxylic Acid
Key Reagent Thionyl Chloride (SOCl₂)
Product 1-Methyl-1H-pyrazole-3-carbonyl Chloride
Typical Yield Quantitative (often used in situ)
Purification Typically not required
Protocol 3: Amidation to Form the Final Pyrazole Carboxamide

This protocol describes the final coupling reaction between the acyl chloride and a substituted aniline to yield the target fungicide. As a representative example, we will consider the synthesis of a simplified analog of Fluxapyroxad.

Materials:

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride

  • A substituted aniline (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine for a Fluxapyroxad analog)[4][10][11]

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Aniline Solution: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Acyl Chloride Addition: Dissolve the 1-methyl-1H-pyrazole-3-carbonyl chloride (1 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled aniline solution via a dropping funnel.

  • Reaction: Allow the reaction to stir at 0-5 °C for a period and then warm to room temperature. Monitor the reaction by TLC until completion.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide fungicide.

ParameterValue
Starting Materials 1-Methyl-1H-pyrazole-3-carbonyl Chloride, Substituted Aniline
Key Reagent Triethylamine (or other base)
Product Pyrazole Carboxamide Fungicide
Typical Yield 70-95%
Purification Column Chromatography or Recrystallization

Conclusion: A Versatile Intermediate for Agrochemical Innovation

This compound is a cornerstone intermediate in the synthesis of a critically important class of modern agrochemical fungicides. Its straightforward conversion to pyrazole carboxamides, coupled with the potent and specific mode of action of these final products, underscores its value to the agricultural industry. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore the vast chemical space of pyrazole carboxamide fungicides, paving the way for the discovery of new and improved solutions for global crop protection. The continued investigation into the synthesis and application of derivatives of this versatile building block will undoubtedly lead to the development of next-generation fungicides with enhanced efficacy, broader disease control spectra, and improved environmental profiles.

References

The Versatile Virtuoso: 1-Methyl-1H-pyrazole-3-carbaldehyde as a Cornerstone in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, including the presence of both hydrogen bond donor and acceptor sites, and the ability to serve as a stable, aromatic core, make it an ideal building block for designing targeted therapeutics. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Within this versatile family of heterocycles, 1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and reactive intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this key building block.

The aldehyde functionality at the 3-position of the 1-methylpyrazole ring is a synthetic linchpin, enabling a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the facile introduction of diverse molecular fragments, which is crucial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide will provide an in-depth exploration of the synthesis of this compound and its application in the construction of advanced pharmaceutical intermediates, with a focus on practical, field-proven protocols and the underlying chemical principles.

I. Synthesis of the Building Block: this compound

A reliable and scalable synthesis of the starting material is paramount in any drug development campaign. While several methods for the synthesis of pyrazole carbaldehydes exist, the Vilsmeier-Haack reaction is a widely employed and effective strategy for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5][6]

Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 1-Methylpyrazole

This protocol outlines the formylation of 1-methylpyrazole to yield this compound. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile in this aromatic substitution reaction.

Reaction Scheme:

Vilsmeier-Haack Reaction 1-Methylpyrazole 1-Methylpyrazole Vilsmeier_reagent POCl3, DMF 1-Methylpyrazole->Vilsmeier_reagent Electrophilic Aromatic Substitution Product This compound Vilsmeier_reagent->Product

Figure 1: Vilsmeier-Haack formylation of 1-methylpyrazole.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
1-Methylpyrazole930-36-9C₄H₆N₂82.11
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution-NaHCO₃84.01
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-methylpyrazole (1 equivalent) in dichloromethane (DCM) dropwise at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice.

  • Neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75%

II. Application in API Synthesis: A Gateway to Kinase Inhibitors

The this compound moiety is a key structural feature in a number of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. While a direct synthesis of a marketed drug from this specific aldehyde is not prominently featured in publicly available literature, its structural similarity to intermediates used in the synthesis of Janus Kinase (JAK) inhibitors suggests its high potential in this area.[5][7][8] This section will detail a representative synthetic application of this compound in the construction of a core fragment of a pyrazole-based kinase inhibitor.

A. Reductive Amination: Forging the Key C-N Bond

Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for the formation of amine-containing compounds.[9] This one-pot reaction involves the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine.

Protocol 2: Synthesis of a Pyrazole-Amine Intermediate via Reductive Amination

This protocol describes the reductive amination of this compound with a generic primary amine, representing a common step in the synthesis of more complex API precursors.

Reaction Scheme:

Reductive Amination Aldehyde This compound Amine R-NH2 Aldehyde->Amine Imine Formation Product N-(alkyl/aryl)-1-(1-methyl-1H-pyrazol-3-yl)methanamine Aldehyde->Product Reducing_Agent Sodium Triacetoxyborohydride (STAB) Amine->Product Reducing_Agent->Product Reduction

Figure 2: Reductive amination of this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound27258-32-8C₅H₆N₂O110.11
Primary Amine (e.g., Aniline)62-53-3C₆H₇N93.13
Sodium Triacetoxyborohydride (STAB)56553-60-7C₆H₁₀BNaO₆211.94
Dichloroethane (DCE)107-06-2C₂H₄Cl₂98.96
Acetic Acid (glacial)64-19-7C₂H₄O₂60.05
Saturated Sodium Bicarbonate Solution-NaHCO₃84.01

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1 equivalent) in dichloroethane (DCE), add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so careful addition is recommended.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrazole-amine intermediate.

Expected Yield: 70-90%

B. Knoevenagel Condensation: Building Carbon-Carbon Bonds for Further Functionalization

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[10][11] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable precursors for a wide range of more complex molecules.

Protocol 3: Synthesis of a Pyrazole-Acrylonitrile Derivative via Knoevenagel Condensation

This protocol details the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound, to produce a pyrazole-acrylonitrile derivative. Such derivatives are precursors to various heterocyclic systems and can be further elaborated into APIs.[3]

Reaction Scheme:

Knoevenagel Condensation Aldehyde This compound Malononitrile Malononitrile Aldehyde->Malononitrile Condensation Product 2-(1-methyl-1H-pyrazol-3-yl)methylene)malononitrile Aldehyde->Product Catalyst Piperidine/Acetic Acid Malononitrile->Product Catalyst->Product Catalysis

Figure 3: Knoevenagel condensation of this compound.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound27258-32-8C₅H₆N₂O110.11
Malononitrile109-77-3C₃H₂N₂66.06
Piperidine110-89-4C₅H₁₁N85.15
Acetic Acid (glacial)64-19-7C₂H₄O₂60.05
Ethanol64-17-5C₂H₆O46.07

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 equivalents) and a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel.

Expected Yield: 85-95%

III. Data Summary and Comparison

ProtocolKey TransformationStarting MaterialsKey Reagents/CatalystsTypical Yield
1: Vilsmeier-Haack Formylation C-H Formylation1-MethylpyrazolePOCl₃, DMF60-75%
2: Reductive Amination Aldehyde to AmineThis compound, Primary AmineSodium Triacetoxyborohydride (STAB)70-90%
3: Knoevenagel Condensation Aldehyde to AlkeneThis compound, MalononitrilePiperidine, Acetic Acid85-95%

Conclusion: A Building Block of Strategic Value

This compound is a highly valuable and versatile building block in the synthesis of APIs. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group enable its incorporation into complex molecular architectures through robust and high-yielding protocols such as reductive amination and Knoevenagel condensation. The pyrazole core, coupled with the synthetic handles provided by these reactions, allows for the systematic exploration of chemical space in the design and optimization of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate in their pursuit of new and effective medicines.

References

Application Notes & Protocols: The Knoevenagel Condensation of 1-Methyl-1H-pyrazole-3-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is attributed to its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel drug candidates. One of the most powerful and versatile methods for C-C bond formation in this context is the Knoevenagel condensation.[3]

This application note provides a comprehensive guide to the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with a range of active methylene compounds. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and present data to guide researchers in optimizing their synthetic strategies. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel pyrazole-based compounds.

Mechanistic Insights: The Driving Force of the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a new α,β-unsaturated system.[4] The "active" nature of the methylene group stems from its position between two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which increases the acidity of its protons.[5][6]

The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion (enolate).[4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the final condensed product.

Several factors influence the rate and outcome of the reaction:

  • Acidity of the Methylene Compound: The more acidic the methylene protons, the more readily the carbanion is formed, and the faster the reaction proceeds.

  • Nature of the Catalyst: The choice of base is crucial. A base that is too strong can lead to side reactions, while one that is too weak will result in slow conversion.

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols have been optimized for yield and purity.

General Protocol for the Synthesis of Pyrazole-based Chalcones and their Analogs

This procedure is applicable to a range of active methylene compounds, with minor modifications as noted.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

  • Catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, methanol, or solvent-free conditions)[7]

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent.

  • Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (1.0-1.2 eq).

  • Catalyst Addition: Add a catalytic amount of the base (e.g., 5-10 mol%).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[8] The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure condensed product.[8]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve 1-methyl-1H-pyrazole- 3-carbaldehyde in solvent prep_methylene Add Active Methylene Compound prep_aldehyde->prep_methylene 1.0 eq prep_catalyst Add Catalyst prep_methylene->prep_catalyst 1.0-1.2 eq reaction Stir at appropriate temperature prep_catalyst->reaction Catalytic amount monitoring Monitor by TLC reaction->monitoring workup Cool and Isolate Crude Product monitoring->workup Upon completion purification Recrystallize to obtain Pure Product workup->purification

Caption: General workflow for the Knoevenagel condensation.

Data Presentation: Comparative Analysis of Active Methylene Compounds

The choice of the active methylene compound significantly impacts the reaction outcome. The following table summarizes typical results obtained for the reaction of this compound with various active methylene partners under standardized conditions.

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
MalononitrilePiperidineEthanol2>90
Ethyl CyanoacetatePiperidineEthanol485-90
Diethyl MalonateSodium EthoxideEthanol870-80
AcetylacetonePiperidineToluene6~80
NitromethaneAmmonium AcetateAcetic Acid1260-70

Yields are approximate and can vary based on specific reaction conditions and scale.

As the data indicates, the reactivity of the active methylene compound, largely dictated by the pKa of the methylene protons, is a key determinant of reaction time and yield. Malononitrile, with its highly acidic protons, reacts most readily.

Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

G cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene R1(CO)CH2(CO)R2 Carbanion R1(CO)CH-(CO)R2 (Resonance Stabilized) Active Methylene->Carbanion Deprotonation Base B: Aldehyde 1-Methyl-1H-pyrazole-3-CHO Carbanion->Aldehyde Nucleophilic Addition Protonated Base BH+ Intermediate Aldol-type Intermediate Aldehyde->Intermediate Final Product α,β-Unsaturated Product Intermediate->Final Product Elimination of H2O Water H2O

Caption: Mechanism of the Knoevenagel condensation.

Conclusion and Future Directions

The Knoevenagel condensation of this compound with active methylene compounds is a robust and efficient method for the synthesis of a diverse array of functionalized pyrazole derivatives.[9] The protocols and data presented herein provide a solid foundation for researchers to explore this chemistry further. The resulting α,β-unsaturated products are versatile intermediates themselves, amenable to further transformations such as Michael additions and cycloadditions, opening avenues for the creation of complex molecular architectures with potential therapeutic applications.[4] Future work in this area could focus on the development of stereoselective Knoevenagel condensations and the exploration of novel catalysts to further enhance the efficiency and greenness of this important transformation.[7][10]

References

Catalyst Selection for Reactions with 1-Methyl-1H-pyrazole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural motif, featuring a methylated pyrazole ring coupled with a reactive aldehyde functionality, serves as a valuable scaffold for the synthesis of a diverse array of complex molecules. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the aldehyde group offers a gateway for a multitude of chemical transformations.[1][2][3]

This guide provides a comprehensive overview of catalyst selection for key reactions involving this compound. We will delve into the rationale behind choosing specific catalytic systems for various transformations, including oxidation, reduction, carbon-carbon bond formation, and condensation reactions. Detailed, field-proven protocols are provided to enable researchers to confidently and successfully utilize this important synthetic intermediate.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by the interplay between the electron-rich pyrazole ring and the electrophilic aldehyde group. The nitrogen atoms in the pyrazole ring influence the electronic properties of the aldehyde, which in turn dictates the optimal conditions and catalytic systems for various transformations. Understanding this delicate electronic balance is paramount for successful catalyst selection and reaction optimization.

I. Oxidation of this compound to 1-Methyl-1H-pyrazole-3-carboxylic Acid

The selective oxidation of the aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis, often required for subsequent amide coupling or other derivatizations. The choice of an oxidant is critical to avoid over-oxidation or unwanted side reactions with the pyrazole ring.

Catalyst Selection Rationale

While strong, stoichiometric oxidants like potassium permanganate or chromic acid can be effective, they often lead to harsh reaction conditions and the formation of hazardous waste. Modern catalytic methods offer milder and more environmentally benign alternatives. A highly effective and selective method for the oxidation of heterocyclic aldehydes is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a co-oxidant. This system operates under mild conditions and typically provides high yields of the desired carboxylic acid with minimal purification challenges.[4] Another promising green approach is the use of photocatalysis.[5]

Protocol: TEMPO-Catalyzed Oxidation

This protocol describes the oxidation of this compound to 1-methyl-1H-pyrazole-3-carboxylic acid using a TEMPO/FeCl₃ catalytic system.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
This compoundC₅H₆N₂O110.111.10 g10 mmol
TEMPOC₉H₁₈NO156.2516 mg0.1 mmol
Ferric Chloride (FeCl₃·6H₂O)FeCl₃·6H₂O270.3027 mg0.1 mmol
Sodium Hypochlorite (NaOCl, 10-15% solution)NaOCl74.44~15 mL
Dichloromethane (DCM)CH₂Cl₂84.9350 mL
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04
Hydrochloric Acid (HCl, 2M)HCl36.46

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.10 g, 10 mmol), TEMPO (16 mg, 0.1 mmol), and ferric chloride hexahydrate (27 mg, 0.1 mmol).

  • Add dichloromethane (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the orange color of the reaction mixture disappears.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 1-methyl-1H-pyrazole-3-carboxylic acid.

Workflow for TEMPO-Catalyzed Oxidation:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start Combine Aldehyde, TEMPO, and FeCl₃·6H₂O in DCM dissolve Stir at RT until dissolved start->dissolve cool Cool to 0 °C dissolve->cool add_naocl Slowly add NaOCl solution cool->add_naocl monitor Monitor by TLC add_naocl->monitor quench Quench with Na₂SO₃ solution monitor->quench extract Extract with DCM quench->extract dry Dry, filter, and concentrate extract->dry purify Purify product dry->purify

Workflow for the TEMPO-catalyzed oxidation of this compound.

II. Selective Reduction of this compound to (1-Methyl-1H-pyrazol-3-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol is a crucial step for introducing a hydroxymethyl group, which can be further functionalized.

Catalyst Selection Rationale

For the selective reduction of an aldehyde in the presence of a heterocyclic ring, mild reducing agents are preferred to avoid reduction of the pyrazole ring. Sodium borohydride (NaBH₄) is an ideal choice due to its chemoselectivity for aldehydes and ketones, ease of handling, and mild reaction conditions.

Protocol: Sodium Borohydride Reduction

This protocol details the reduction of this compound to (1-methyl-1H-pyrazol-3-yl)methanol.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
This compoundC₅H₆N₂O110.111.10 g10 mmol
Sodium Borohydride (NaBH₄)NaBH₄37.830.45 g12 mmol
Methanol (MeOH)CH₃OH32.0450 mL
WaterH₂O18.02
Hydrochloric Acid (HCl, 1M)HCl36.46
Ethyl Acetate (EtOAc)C₄H₈O₂88.11

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction by the slow addition of water (20 mL), followed by 1M HCl to neutralize the excess NaBH₄ and adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude (1-methyl-1H-pyrazol-3-yl)methanol.

  • Purify the product by column chromatography if necessary.

III. Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[6]

Catalyst Selection Rationale

While various bases can catalyze the Knoevenagel condensation, the use of a mild and environmentally friendly catalyst is desirable. Ammonium carbonate in an aqueous medium provides a green and efficient catalytic system for the condensation of pyrazole aldehydes with active methylene compounds like malononitrile.[2][7][8] This method often results in high yields and easy product isolation.

Protocol: Ammonium Carbonate-Catalyzed Knoevenagel Condensation

This protocol describes the reaction between this compound and malononitrile.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
This compoundC₅H₆N₂O110.111.10 g10 mmol
MalononitrileCH₂(CN)₂66.060.66 g10 mmol
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.090.19 g2 mmol
WaterH₂O18.025 mL
Ethanol (EtOH)C₂H₅OH46.075 mL

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.10 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium carbonate (0.19 g, 2 mmol).

  • Add a 1:1 mixture of water and ethanol (10 mL).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain 2-(1-methyl-1H-pyrazol-3-ylmethylene)malononitrile.

Logical Flow of Knoevenagel Condensation:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_product Product & Isolation aldehyde This compound reflux Reflux in H₂O/EtOH aldehyde->reflux malononitrile Malononitrile malononitrile->reflux catalyst Ammonium Carbonate catalyst->reflux product 2-(1-Methyl-1H-pyrazol-3-yl- methylene)malononitrile reflux->product isolation Cool, Filter, and Dry product->isolation

Logical flow of the Knoevenagel condensation reaction.

IV. Organocatalyzed Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[9] Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in this transformation.[10][11]

Catalyst Selection Rationale

Chiral pyrazole-based organocatalysts have shown promise in asymmetric synthesis. A chiral pyrazole derivative can act as a bifunctional catalyst, activating both the nitroalkane and the aldehyde to facilitate an enantioselective reaction. The pyrazole moiety can coordinate to a metal co-catalyst, while other functional groups on the catalyst can engage in hydrogen bonding to orient the substrates.

Protocol: Asymmetric Henry Reaction

This protocol outlines a general procedure for the asymmetric Henry reaction using a chiral pyrazole-based organocatalyst.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
This compoundC₅H₆N₂O110.110.11 g1 mmol
NitromethaneCH₃NO₂61.040.30 g5 mmol
Chiral Pyrazole Organocatalyst--0.05-0.1 mmol
Copper(I) Chloride (CuCl)CuCl99.005-10 mg0.05-0.1 mmol
TolueneC₇H₈92.145 mL

Procedure:

  • To a dry reaction vial, add the chiral pyrazole organocatalyst (0.05-0.1 mmol) and copper(I) chloride (0.05-0.1 mmol).

  • Add toluene (5 mL) and stir the mixture at room temperature for 30 minutes.

  • Add this compound (0.11 g, 1 mmol).

  • Add nitromethane (0.30 g, 5 mmol) and stir the reaction at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC. The reaction time can vary from several hours to days depending on the catalyst efficiency.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the chiral β-nitro alcohol. The enantiomeric excess can be determined by chiral HPLC.

V. Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and a halide or triflate, catalyzed by a palladium complex.[12][13][14]

Catalyst Selection Rationale

For the Suzuki coupling of a bromo-pyrazole derivative, a palladium(0) catalyst is required. Palladium(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are commonly used, which are reduced in situ to the active Pd(0) species. The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, are often effective for cross-coupling reactions involving heteroaryl halides.

Protocol: Suzuki Coupling of 5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

This protocol describes the Suzuki coupling of a hypothetical 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde with phenylboronic acid. The starting bromo-pyrazole can be synthesized from this compound via bromination.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehydeC₅H₅BrN₂O189.010.19 g1 mmol
Phenylboronic AcidC₆H₇BO₂121.930.15 g1.2 mmol
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.6441 mg0.05 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.210.28 g2 mmol
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.1210 mL
WaterH₂O18.022 mL

Procedure:

  • In a Schlenk tube, combine 5-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (0.19 g, 1 mmol), phenylboronic acid (0.15 g, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (0.28 g, 2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-methyl-5-phenyl-1H-pyrazole-3-carbaldehyde.

Suzuki Coupling Catalytic Cycle:

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar'

Simplified catalytic cycle for the Suzuki cross-coupling reaction.

VI. Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[15]

Catalyst Selection Rationale

Sodium triacetoxyborohydride (STAB) is an excellent reducing agent for reductive amination. It is milder than sodium cyanoborohydride and can be used in a one-pot procedure without the need to pre-form the imine. It is selective for the iminium ion intermediate, leading to higher yields of the desired amine.

Protocol: One-Pot Reductive Amination

This protocol describes the reductive amination of this compound with benzylamine.

Materials:

Reagent/SolventFormulaM.W.QuantityMoles
This compoundC₅H₆N₂O110.110.11 g1 mmol
BenzylamineC₇H₉N107.150.13 g1.2 mmol
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.940.30 g1.4 mmol
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9610 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01

Procedure:

  • To a round-bottom flask, add this compound (0.11 g, 1 mmol) and benzylamine (0.13 g, 1.2 mmol) in 1,2-dichloroethane (10 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (0.30 g, 1.4 mmol) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired secondary amine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. The selection of an appropriate catalyst is crucial for achieving high yields and selectivities in its transformations. This guide has provided detailed protocols and the rationale behind catalyst selection for a range of important reactions, including oxidation, reduction, Knoevenagel condensation, Henry reaction, Suzuki coupling, and reductive amination. By understanding the principles outlined herein, researchers can effectively utilize this key intermediate to advance their synthetic endeavors in drug discovery and materials science.

References

functional group interconversions of the aldehyde group in 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Functional Group Interconversions of 1-Methyl-1H-pyrazole-3-carbaldehyde for Drug Discovery and Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and organic synthesis, this compound has emerged as a highly versatile and valuable building block.[1][2] Its pyrazole core is a privileged scaffold found in numerous approved pharmaceuticals, prized for its metabolic stability and ability to engage in various biological interactions.[3] The true synthetic utility of this molecule, however, lies in the reactivity of its aldehyde functional group. This electrophilic center serves as a gateway for a vast array of chemical transformations, allowing for the strategic diversification of the pyrazole core to generate libraries of novel compounds for drug discovery programs.[1][2]

This technical guide provides an in-depth exploration of the key functional group interconversions of the aldehyde moiety in this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Central Role of this compound in Synthesis

The aldehyde group is a synthetic linchpin, enabling access to a wide range of other functional groups through well-established and reliable chemical reactions. The diagram below illustrates the central role of this compound as a precursor to key structural motifs.

G cluster_start Starting Material cluster_products Key Functional Group Interconversions A 1-Methyl-1H-pyrazole- 3-carbaldehyde B Carboxylic Acid A->B Oxidation C Primary Alcohol A->C Reduction D Amine A->D Reductive Amination E Imine (Schiff Base) A->E Condensation (Primary Amine) F Oxime A->F Condensation (Hydroxylamine) G Hydrazone A->G Condensation (Hydrazine) H Alkene A->H Olefination (e.g., Wittig)

Figure 1: Key synthetic pathways originating from this compound.

Oxidation to 1-Methyl-1H-pyrazole-3-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation, yielding a product that can be further derivatized into esters, amides, or acid chlorides. While strong oxidants like potassium permanganate can be used, they often require harsh conditions. A greener and more chemoselective approach utilizes sodium hypochlorite (household bleach), which is inexpensive and environmentally benign.[4]

Causality of Method Selection:

The choice of sodium hypochlorite in a basic medium is strategic. The reaction proceeds without the need for heavy metal catalysts, simplifying purification. The basic conditions facilitate the formation of the hydrate of the aldehyde, which is the species that is actually oxidized, leading to efficient conversion under mild conditions.

Protocol 1.1: Oxidation using Sodium Hypochlorite
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or THF (approx. 0.5 M).

  • Reagent Addition: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq). To this biphasic mixture, add commercial sodium hypochlorite solution (approx. 1.5 eq, ~5-6% aqueous) dropwise at room temperature. The addition should be monitored for any exotherm.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 3-4 with 2N HCl.[4] The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-3-carboxylic acid, often in high purity.

G start 1-Methyl-1H-pyrazole- 3-carbaldehyde intermediate Hydrate Intermediate start->intermediate + OH⁻, H₂O product 1-Methyl-1H-pyrazole- 3-carboxylate intermediate->product + NaOCl - Cl⁻, - H₂O final_product 1-Methyl-1H-pyrazole- 3-carboxylic acid product->final_product H₃O⁺ Workup

Figure 2: Simplified workflow for the oxidation of the pyrazole aldehyde.

Reduction to (1-Methyl-1H-pyrazol-3-yl)methanol

Reduction of the aldehyde to the corresponding primary alcohol provides a versatile intermediate for ether synthesis, esterification, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

Causality of Method Selection:

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other potentially reducible groups like esters or amides, which might be present in more complex substrates. Its ease of handling and the straightforward aqueous workup make it ideal for routine laboratory use.

Protocol 2.1: Reduction using Sodium Borohydride
  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol (approx. 0.4 M) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, approx. 1.1 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is fully consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water or 1N HCl at 0 °C to destroy excess NaBH₄.

  • Extraction and Isolation: Remove the bulk of the alcohol solvent under reduced pressure. Add water to the residue and extract the product into ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting (1-methyl-1H-pyrazol-3-yl)methanol is often pure enough for subsequent steps, or it can be purified by silica gel chromatography if necessary.

C-N Bond Formations: Imines, Oximes, and Hydrazones

The condensation of the aldehyde with nitrogen nucleophiles is a cornerstone of medicinal chemistry, providing rapid access to imines (Schiff bases), oximes, and hydrazones. These functional groups are prevalent in bioactive molecules, acting as hydrogen bond donors/acceptors or as stable linkers.[5][6]

Causality of Method Selection:

These reactions are typically acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly basic nitrogen nucleophile. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent.

Protocol 3.1: General Procedure for Imine/Oxime/Hydrazone Synthesis
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene, approx. 0.5 M), add the corresponding nitrogen nucleophile (1.0-1.1 eq).

    • For Imines: A primary amine (e.g., aniline).[7][8]

    • For Oximes: Hydroxylamine hydrochloride (with a base like sodium acetate or pyridine to liberate the free hydroxylamine).

    • For Hydrazones: A hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a carbohydrazide).[9][10]

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux. For challenging condensations, using a Dean-Stark apparatus with toluene as the solvent can effectively remove water and drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC. The formation of the product is usually indicated by the disappearance of the aldehyde spot and the appearance of a new, often less polar, spot.

  • Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or silica gel chromatography.

G cluster_main Condensation Reaction Pathway Aldehyde Pyrazole Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ (cat.) Hemiaminal Hemiaminal/ Carbinolamine Protonated_Aldehyde->Hemiaminal + R-NH₂ Protonated_Hemiaminal Protonated Intermediate Hemiaminal->Protonated_Hemiaminal + H⁺ Product Imine / Oxime / Hydrazone Protonated_Hemiaminal->Product - H₂O

Figure 3: General mechanism for acid-catalyzed condensation reactions.

Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. It involves the in situ formation of an imine or iminium ion from the aldehyde and an amine, followed by its immediate reduction to the corresponding amine.[11][12]

Causality of Method Selection:

This one-pot procedure is highly efficient. The key is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive than NaBH₄ and react much faster with the protonated imine than with the aldehyde.[12] This selectivity prevents the premature reduction of the aldehyde to the alcohol, maximizing the yield of the desired amine.

Protocol 4.1: Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: In a flask, combine this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.3 M).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion. Adding a small amount of acetic acid can catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir at room temperature for 3-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by silica gel chromatography, often using a gradient elution with a mobile phase containing a small amount of triethylamine to prevent product tailing.

C-C Bond Formations: Wittig Reaction and Knoevenagel Condensation

Creating new carbon-carbon bonds is central to building molecular complexity. The aldehyde group of this compound is an excellent electrophile for two classic C-C bond-forming reactions: the Wittig reaction for olefination and the Knoevenagel condensation.

The Wittig Reaction

The Wittig reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[13][14] This method is exceptionally reliable for forming a C=C double bond at a specific location with control over stereochemistry depending on the nature of the ylide.[13]

The reaction proceeds via a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to give the alkene and triphenylphosphine oxide.[15] The high thermodynamic driving force for the formation of the P=O bond makes the reaction essentially irreversible. Unstabilized ylides (e.g., from alkyl halides) typically yield Z-alkenes, while stabilized ylides (with an electron-withdrawing group like an ester) favor the E-alkene.[13]

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise until the characteristic color of the ylide appears (often orange or deep red). Stir for 30-60 minutes.[16]

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring and Workup: Monitor by TLC for the consumption of the aldehyde. Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Isolation: Extract the mixture with diethyl ether or ethyl acetate (3x). The triphenylphosphine oxide byproduct can sometimes be partially removed by filtration if it precipitates.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired alkene.

The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an "active methylene" compound—a compound with two electron-withdrawing groups (Z, Z') attached to a CH₂ group (e.g., malononitrile, diethyl malonate).[17][18]

The reaction is catalyzed by a weak base (e.g., piperidine, ammonium carbonate), which is strong enough to deprotonate the active methylene compound to form a nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde.[17][19] The initial addition product readily undergoes dehydration (elimination of water) to yield a stable, conjugated α,β-unsaturated product.[18]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq) or ammonium carbonate (0.2 eq).[19]

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The product often begins to precipitate from the reaction mixture within 30-60 minutes.

  • Monitoring and Isolation: Monitor the reaction by TLC. Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity without the need for further chromatographic purification.

Summary of Key Interconversions

TransformationReagent(s)Product Functional GroupTypical Yield (%)
Oxidation Sodium Hypochlorite (NaOCl)Carboxylic Acid75-95%
Reduction Sodium Borohydride (NaBH₄)Primary Alcohol85-98%
Reductive Amination R₁R₂NH, NaBH(OAc)₃Secondary/Tertiary Amine60-90%
Imine Formation R-NH₂, Acetic Acid (cat.)Imine (Schiff Base)80-95%
Oxime Formation NH₂OH·HCl, BaseOxime85-98%
Hydrazone Formation R-NHNH₂, Acetic Acid (cat.)Hydrazone85-98%
Wittig Reaction Ph₃P=CHR, BaseAlkene50-85%
Knoevenagel Condensation CH₂(CN)₂, Piperidine (cat.)α,β-Unsaturated Dinitrile90-99%

Conclusion

This compound is a powerful and versatile starting material whose value is fully realized through the strategic interconversion of its aldehyde functionality. The protocols and insights provided in this guide equip researchers with the tools to reliably transform this building block into a diverse array of downstream products, including carboxylic acids, alcohols, amines, imines, oximes, hydrazones, and alkenes. By understanding the causality behind reagent choice and reaction conditions, scientists in drug discovery and development can efficiently generate novel molecular architectures, accelerating the journey toward new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthesis, troubleshoot common issues, and improve overall yield and purity. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is essential.[1] This guide provides in-depth, field-proven insights based on established chemical principles and literature.

The most prevalent and industrially scalable method for synthesizing this aldehyde is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich heterocycle—in this case, 1-methylpyrazole—using a specialized reagent.[2][3] Our focus will be on troubleshooting and optimizing this specific pathway.

Core Synthesis Overview: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4] This reagent then attacks the electron-rich pyrazole ring to install the formyl group precursor. Subsequent hydrolysis yields the final aldehyde.

The N-methyl group in 1-methylpyrazole directs the electrophilic substitution primarily to the C3 and C5 positions. Due to steric hindrance from the adjacent N-methyl group, formylation at the C5 position is generally less favored, making the C3 position the primary site of reaction. However, controlling conditions is critical to prevent the formation of the C4-isomer and other side products.

Mechanism: Vilsmeier-Haack Formylation of 1-Methylpyrazole

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Methylpyrazole Iminium_Complex Iminium Salt Intermediate Pyrazole->Iminium_Complex + Vilsmeier Reagent Final_Product This compound Iminium_Complex->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction pathway.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Product Yield (<20%)

  • Q: My reaction yielded almost no target aldehyde. TLC analysis shows only the starting material or a baseline smear. What are the most likely causes?

    A: This is a common and frustrating issue, often pointing to a problem with the Vilsmeier reagent itself or the reaction conditions. Here is a systematic checklist to diagnose the failure:

    • Moisture Contamination (The #1 Culprit): The Vilsmeier reagent is extremely sensitive to moisture. Both DMF and POCl₃ will readily react with water, preventing the formation of the active chloroiminium salt.

      • Solution: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with oven-dried glassware.

    • Incorrect Reagent Stoichiometry or Order of Addition: The ratio of POCl₃ to DMF is critical. An incorrect ratio can lead to side reactions or incomplete reagent formation. The order of addition also matters significantly.

      • Solution: The Vilsmeier reagent should be pre-formed before adding the pyrazole substrate. Slowly add POCl₃ (typically 1.1-1.5 equivalents) to ice-cold DMF (often used as the solvent).[5] A color change and slight exotherm are indicative of reagent formation. Only after the reagent is formed (allow stirring for 10-15 minutes at 0 °C) should you add the 1-methylpyrazole (1.0 equivalent).[6]

    • Insufficient Reaction Temperature or Time: Formylation is an energy-intensive step. If the temperature is too low or the reaction time too short, the conversion will be minimal.

      • Solution: After adding the 1-methylpyrazole, the reaction typically requires heating. Temperatures reported in the literature vary from 60°C to 120°C.[5][6] Monitor the reaction by TLC. If you see a new spot corresponding to the product aldehyde appearing, but the starting material spot remains intense, consider increasing the temperature or extending the reaction time. A common protocol involves heating at 80-90 °C for several hours.[7]

Troubleshooting Workflow: Diagnosing Low Yield

Low_Yield_Troubleshooting start Low/No Yield Observed check_moisture Were anhydrous reagents & glassware used? start->check_moisture check_reagent Was Vilsmeier reagent pre-formed correctly (POCl₃ added to cold DMF)? check_moisture->check_reagent Yes outcome_moisture Redo with dry solvents under inert atmosphere. check_moisture->outcome_moisture No check_conditions Were reaction temp and time sufficient (e.g., >60°C, monitored by TLC)? check_reagent->check_conditions Yes outcome_reagent Correct order of addition and stoichiometry. check_reagent->outcome_reagent No outcome_conditions Increase temperature gradually or extend reaction time. check_conditions->outcome_conditions No success Yield Improved check_conditions->success Yes, but still low

Caption: A decision tree for troubleshooting low yield.

Problem 2: Formation of Multiple Products (Isomers & Impurities)

  • Q: My crude NMR/GC-MS shows multiple peaks, suggesting isomers or side products. How can I improve selectivity for the 3-carbaldehyde?

    A: While the 3-position is electronically favored, kinetic and thermodynamic factors can lead to the formation of the 4-carbaldehyde isomer.

    • Controlling Temperature: Lower reaction temperatures often favor the thermodynamically more stable product. Excessively high temperatures can provide enough energy to overcome the activation barrier for the formation of minor isomers.

      • Solution: Try running the reaction at the lower end of the effective temperature range (e.g., 60-70 °C) for a longer period. This can improve regioselectivity.

    • Stoichiometry of Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions.

      • Solution: Use a moderate excess of the reagent. A ratio of 1.2-1.5 equivalents of POCl₃ relative to 1-methylpyrazole is often sufficient.

Problem 3: Difficult Product Isolation and Purification

  • Q: The work-up resulted in a dark, oily crude product that is hard to purify by column chromatography. What are the best practices?

    A: The work-up is as critical as the reaction itself. Improper quenching or neutralization can lead to polymerization and decomposition products.

    • Quenching: The reaction must be carefully quenched to hydrolyze the intermediate iminium salt and destroy any remaining Vilsmeier reagent.

      • Procedure: Pour the cooled reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step.

    • Neutralization: The resulting aqueous solution will be strongly acidic. It must be neutralized to bring the product out of solution and prevent acid-catalyzed degradation.

      • Procedure: Slowly add a saturated solution of a base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).[6] Be cautious of vigorous gas evolution (CO₂).

    • Extraction and Purification:

      • Extraction: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Column Chromatography: The crude product is often a yellowish or brownish oil.[8] Silica gel chromatography is effective. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity.

      • Alternative Purification: For stubborn purifications, consider converting the aldehyde to its acid addition salt, crystallizing it, and then liberating the free aldehyde.[9] This can be a highly effective method for removing baseline impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of POCl₃ to DMF?

    • While DMF is often the solvent, the key is the molar ratio of POCl₃ to the DMF that will form the reagent. A common and effective ratio is approximately 1.5 equivalents of POCl₃ to 1 equivalent of the pyrazole substrate, with DMF in excess as the solvent.[6]

  • Q2: Can I use other Vilsmeier reagents, like oxalyl chloride or thionyl chloride instead of POCl₃?

    • Yes, other activators can be used to form the Vilsmeier reagent from DMF. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation.[2]

  • Q3: What are the primary safety precautions for this reaction?

    • POCl₃ is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is highly exothermic and should be done cautiously and behind a safety shield.

  • Q4: How do I confirm the identity and purity of my final product?

    • ¹H NMR: Expect a singlet for the aldehyde proton (CHO) around δ 9.8 ppm, a singlet for the N-methyl group (N-CH₃) around δ 3.9 ppm, and two doublets for the pyrazole ring protons.

    • ¹³C NMR: The aldehyde carbon will appear around δ 183 ppm.

    • GC-MS: This will confirm the molecular weight (110.12 g/mol ) and purity.

Data Summary: Comparison of Reaction Conditions

ParameterReference Protocol 1Reference Protocol 2Recommendation for Optimization
Reagents 1-methylpyrazole, POCl₃, DMFHydrazone, POCl₃, DMF1-methylpyrazole, POCl₃, DMF
Stoichiometry POCl₃ (4 eq), DMF (6 eq)POCl₃ (3 eq to hydrazone)Start with POCl₃ (1.5 eq), DMF as solvent
Temperature 120 °C60-65 °CStart at 70-80 °C; adjust based on TLC
Time Until completion (TLC)4 hours4-6 hours, monitor by TLC
Work-up Quench with H₂O, neutralize (Na₂CO₃), extract (CHCl₃)Quench on ice, neutralize (NaHCO₃), filterQuench on ice, neutralize (Na₂CO₃), extract (DCM/EtOAc)
Source Arkivoc, 2019[6]Semantic Scholar, 2017[5]Best practice synthesis

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL).

  • Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 15 minutes.

  • Substrate Addition: Dissolve 1-methylpyrazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C. Maintain this temperature and monitor the reaction's progress using TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the mixture to room temperature and pour it slowly and carefully onto 100g of crushed ice in a large beaker.

  • Neutralization: Slowly add a saturated aqueous solution of Na₂CO₃ with vigorous stirring until the pH of the solution is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow or brown oil.

Protocol 2: Purification via Column Chromatography

  • Preparation: Prepare a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with 95:5 Hexane:Ethyl Acetate, gradually increasing the ethyl acetate concentration to 80:20.

  • Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Formylation of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 1-methylpyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical transformation in their synthetic workflows. As a foundational structural motif in numerous pharmaceuticals and functional materials, the precise installation of a formyl group onto the 1-methylpyrazole scaffold is of paramount importance.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this reaction, primarily focusing on the Vilsmeier-Haack reaction, the most prevalent method for this transformation.

Reaction Overview: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] For 1-methylpyrazole, which is a π-excessive system, the reaction is highly regioselective, yielding primarily the 1-methyl-1H-pyrazole-4-carbaldehyde.[4]

The reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[3][5]

Below is a diagram illustrating the generally accepted mechanism for the formylation of 1-methylpyrazole.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism for 1-Methylpyrazole cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Methylpyrazole Sigma_Complex Sigma Complex Intermediate Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - HCl Product 1-Methyl-1H-pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Hydrolysis) Hydrolysis H₂O (Workup)

Figure 1: Vilsmeier-Haack Reaction Mechanism for 1-Methylpyrazole

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the formylation of 1-methylpyrazole. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My reaction is sluggish or shows no conversion to the desired product. What's going wrong?

Potential Cause 1: Insufficiently Activated Substrate While 1-methylpyrazole is generally considered electron-rich, the presence of strong electron-withdrawing groups (EWGs) on the pyrazole ring or N-aryl substituents can deactivate the system towards electrophilic substitution.[6][7]

Suggested Solution:

  • Increase Reaction Temperature: The Vilsmeier-Haack reaction often requires heating. If you are running the reaction at room temperature or 0°C, try increasing the temperature incrementally (e.g., to 70°C, then 100-120°C).[1][6] Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent can sometimes drive the reaction to completion. Try increasing the equivalents of both POCl₃ and DMF.

Potential Cause 2: Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Contamination of glassware or reagents with water can quench the reagent before it has a chance to react with the pyrazole.

Suggested Solution:

  • Ensure Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Ensure that DMF is anhydrous. Use a fresh, sealed bottle of POCl₃.

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material + 14 Da (CH₂). What is it?

Potential Cause: Hydroxymethylation Side Reaction This is a known, albeit less common, side reaction. Under prolonged heating, DMF can decompose to a small extent, generating formaldehyde in situ.[6][7] The electron-rich pyrazole can then undergo hydroxymethylation.

Suggested Solution:

  • Optimize Reaction Time and Temperature: This side reaction is more prevalent with extended heating.[6] Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Purification: This byproduct can often be separated from the desired aldehyde using column chromatography.

Q3: My product yield is low, and I'm isolating a complex mixture of products. How can I improve selectivity?

Potential Cause 1: Incorrect Regioselectivity While formylation of 1-methylpyrazole is highly selective for the C4-position, lithiation followed by quenching with a formylating agent can lead to mixtures. Under kinetic control, lithiation can occur on the N-methyl group, while thermodynamic conditions favor C5-lithiation.[8] If you are using an alternative formylation method involving lithiation, this could be the source of your mixture. For the Vilsmeier-Haack reaction, C4 is the overwhelmingly preferred site.[4]

Suggested Solution:

  • Confirm Reaction Method: Stick to the Vilsmeier-Haack or Duff reaction conditions for reliable C4-formylation.[4][9]

  • Structural Analysis: Use 2D NMR (HMBC, NOESY) to confirm the structure of your major product and byproducts to understand the regioselectivity of your specific system.

Potential Cause 2: Substrate or Product Decomposition High reaction temperatures or extended reaction times can lead to the degradation of either the starting material or the aldehyde product, resulting in a complex mixture and lower yields.[10]

Suggested Solution:

  • Temperature Screening: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[10] Start at room temperature and gradually increase if necessary.

  • Controlled Reagent Addition: Add the POCl₃ dropwise to the solution of 1-methylpyrazole in DMF at a low temperature (e.g., 0°C) to control the initial exotherm before heating.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield/Purity Start Low Yield / Impure Product Check_Conversion Is Starting Material Consumed? (TLC/LCMS) Start->Check_Conversion Increase_Temp Action: Increase Temperature &/or Reagent Excess Check_Conversion->Increase_Temp No Check_Byproducts Analyze Byproducts (NMR/MS) Check_Conversion->Check_Byproducts Yes Success Improved Yield / Purity Increase_Temp->Success Decomposition Indication: Complex Mixture / Tar Check_Byproducts->Decomposition Side_Reaction Indication: Specific Byproduct(s) Check_Byproducts->Side_Reaction Lower_Temp Action: Lower Temperature &/or Reduce Reaction Time Decomposition->Lower_Temp Lower_Temp->Success Optimize_Conditions Action: Modify Stoichiometry or Workup Protocol Side_Reaction->Optimize_Conditions Optimize_Conditions->Success

Figure 2: Troubleshooting Low Yield/Purity

Frequently Asked Questions (FAQs)

Q: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 1-methylpyrazole? A: The reaction is highly regioselective for the C4 position. The N1-methyl group directs the electrophilic substitution primarily to the adjacent C5 and the C4 positions. Due to steric hindrance from the N-methyl group, attack at the C4 position is electronically and sterically favored, leading to the formation of 1-methyl-1H-pyrazole-4-carbaldehyde as the major product.[4]

Q: Can I formylate an N-unsubstituted pyrazole using this method? A: N-unsubstituted pyrazoles often fail to undergo formylation under standard Vilsmeier-Haack conditions.[4] The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. It is generally necessary to have a substituent on the nitrogen for the reaction to proceed efficiently.

Q: My substrate has a hydroxyl group. Will this interfere with the reaction? A: Yes. Hydroxyl groups are reactive towards the Vilsmeier reagent. It is possible to see substitution of the hydroxyl group with a chlorine atom.[6][7] If your substrate contains a reactive functional group like -OH or -NH₂, it should be protected prior to attempting the Vilsmeier-Haack reaction.

Q: What are the typical workup procedures? A: The standard workup involves pouring the reaction mixture into a cold aqueous solution, often containing a base like sodium bicarbonate, sodium hydroxide, or sodium acetate, to hydrolyze the iminium salt intermediate and neutralize the acidic components. The product is then typically extracted with an organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols & Data

Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrazole

This protocol is a general guideline. Optimal conditions may vary based on scale and specific laboratory equipment.

Reagents & Equipment:

  • 1-Methylpyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard extraction and purification glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylpyrazole (1.0 eq).

  • Add anhydrous DMF (can be used as the solvent, typically 5-10 volumes).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add POCl₃ (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90°C.

  • Monitor the reaction progress using TLC or LC-MS (typically complete within 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is ~8-9.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Table 1: Reaction Parameter Optimization
ParameterCondition A (Standard)Condition B (For Less Reactive Substrate)Potential Side Reaction
POCl₃ (eq.) 1.22.0 - 3.0Excess can lead to charring
Temperature 70-90 °C100-120 °CDecomposition, hydroxymethylation
Reaction Time 2-6 hours6-24 hoursIncreased byproduct formation
Solvent DMFDMF-

References

Technical Support Center: Purification of 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 27258-32-8). This versatile heterocyclic aldehyde is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its purification can present challenges due to its reactivity and potential for impurity formation.

This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will delve into the causality behind experimental choices, empowering you to not only solve immediate problems but also to proactively design more robust purification strategies.

Compound Profile & Handling

Before initiating any purification protocol, understanding the compound's physical properties and stability is paramount. Improper handling and storage are frequent sources of sample degradation.

PropertyValueSource(s)
CAS Number 27258-32-8[3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.12 g/mol [3]
Appearance Colorless to yellow or brown solid-liquid mixture[1][4]
Boiling Point ~219-280 °C at 760 mmHg[3]
Storage Store at -20°C or 2-8°C, sealed under inert gas (N₂ or Ar), away from moisture.[3]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[5]

Troubleshooting Guide

This section addresses specific, problem-oriented questions that arise during the purification workflow.

Question 1: My purified compound is a yellow or brown color, not the expected colorless liquid/solid. What are the likely impurities?

Answer: A yellow or brown hue typically indicates the presence of degradation or side products. The most common culprits for aldehydes are:

  • Oxidation Products: The aldehyde functional group is susceptible to air oxidation, forming the corresponding 1-methyl-1H-pyrazole-3-carboxylic acid. This is one of the most frequent issues.[6] These acidic impurities can often be removed with a simple aqueous bicarbonate wash.

  • Aldol Condensation Products: Under basic conditions or upon prolonged storage, aldehydes can undergo self-condensation to form colored, higher-molecular-weight aldol adducts.[6]

  • Residual Synthesis Reagents: Depending on the synthetic route (e.g., Vilsmeier-Haack reaction), colored impurities from the starting materials or reaction intermediates may persist.[7]

Expert Tip: Always handle the aldehyde under an inert atmosphere where possible and use freshly distilled solvents to minimize exposure to oxygen and other reactive species.

Question 2: I ran a silica gel column using a Hexane/Ethanol gradient. My NMR shows a new, unexpected multiplet and my yield is low. What happened?

Answer: You have likely formed a hemiacetal or acetal. Silica gel can be mildly acidic, and in the presence of an alcohol eluent (like ethanol or methanol), it can catalyze the reaction of your aldehyde with the solvent.[8] This forms a new, less polar compound (the acetal) or a more polar one (the hemiacetal), leading to complex elution profiles and apparent loss of product.

Troubleshooting Strategies:

  • Avoid Alcohol Solvents: Whenever possible, opt for non-alcoholic solvent systems for chromatography of aldehydes. A gradient of Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate is a much safer choice.

  • Deactivate the Silica: If an alcohol solvent is unavoidable, you can neutralize the acidic sites on the silica gel. Prepare your slurry with the column solvent containing a small amount of triethylamine (~0.5-1% v/v).[8] This will prevent the acid-catalyzed side reaction.

Question 3: I attempted purification using the sodium bisulfite adduct method, but no solid precipitated from the solution. Did the reaction fail?

Answer: Not necessarily. While the formation of a solid precipitate is common, the bisulfite adducts of some lower molecular weight or more polar aldehydes can be soluble in the reaction mixture.[9] The reaction likely still occurred, but the resulting salt-like adduct remained dissolved in the aqueous phase.

Solution: Instead of relying on filtration, you should proceed with a liquid-liquid extraction protocol. The water-soluble adduct will be retained in the aqueous layer, while your non-aldehyde impurities can be extracted away with an organic solvent (e.g., ethyl acetate/hexanes).[9][10] You can then regenerate the pure aldehyde from the isolated aqueous layer by adding a base.[10]

Question 4: My compound "oiled out" during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" happens when your compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[11] This is a common issue with pyrazole derivatives.

Here are several field-proven strategies to induce crystallization:

  • Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to lower the saturation point. This ensures crystallization begins at a lower temperature, hopefully below the compound's melting point.[11]

  • Slow Down Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator. Insulating the flask can promote the gradual formation of well-ordered crystals.[11]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[11]

  • Change the Solvent System: The initial solvent choice may be inappropriate. Experiment with different solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[11]

Frequently Asked Questions (FAQs)

This section provides guidance on general methodologies and best practices for purification.

FAQ 1: What is the best overall strategy for purifying crude this compound?

Answer: A multi-step approach is often the most robust. The optimal workflow depends on the nature and quantity of impurities.

G crude Crude Product wash Aqueous Wash (e.g., NaHCO₃) crude->wash Remove acidic impurities assess1 Assess Purity (TLC, NMR) wash->assess1 chrom Column Chromatography assess1->chrom Complex mixture or similar polarity impurities bisulfite Bisulfite Adduct Formation & Regeneration assess1->bisulfite Non-aldehyde impurities present final Pure Product assess1->final Sufficiently pure assess2 Assess Purity chrom->assess2 bisulfite->assess2 assess2->final

Caption: General Purification Workflow Decision Tree.

  • Initial Wash: Begin with a liquid-liquid extraction. Wash the crude material (dissolved in a solvent like ethyl acetate) with a saturated sodium bicarbonate solution to remove any acidic impurities, such as the corresponding carboxylic acid.[6]

  • Assessment: Analyze the washed material by TLC or ¹H NMR to identify the remaining impurities.

  • Primary Purification:

    • Column Chromatography: This is the most versatile method for separating compounds with different polarities.

    • Bisulfite Extraction: This is an exceptionally effective and scalable method specifically for removing non-aldehyde impurities.[12]

FAQ 2: How do I select the right solvent system for silica gel chromatography?

Answer: The selection process should be systematic and based on TLC analysis.

  • Start with a Standard System: A mixture of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate) is an excellent starting point.

  • Run TLC Plates: Spot your crude material on a TLC plate and develop it in several different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Target an Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35.[8] This typically provides the best separation from impurities.

  • Avoid Problematic Solvents: As discussed in the troubleshooting section, avoid primary alcohols like methanol and ethanol to prevent acetal formation.[8] If high polarity is needed, consider using Dichloromethane/Acetone systems.

FAQ 3: What is the detailed workflow for the sodium bisulfite purification method?

Answer: This powerful technique relies on the reversible formation of a water-soluble bisulfite adduct with the aldehyde.[12] This adduct can be separated from water-insoluble organic impurities and the aldehyde can then be regenerated.

G cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration crude Crude Aldehyde (in organic solvent like DCM) add_bisulfite Add Saturated Aq. NaHSO₃ Solution crude->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate1 Separate Layers shake->separate1 aq_phase Aqueous Phase (Contains Aldehyde Adduct) separate1->aq_phase org_phase Organic Phase (Contains Impurities) separate1->org_phase add_org Add Fresh Organic Solvent (e.g., EtOAc) aq_phase->add_org add_base Add Base (e.g., NaOH) to pH > 10 shake2 Shake & Extract add_base->shake2 add_org->add_base separate2 Separate Layers shake2->separate2 final_org Organic Phase (Contains Pure Aldehyde) separate2->final_org final_aq Aqueous Waste separate2->final_aq

Caption: Workflow for Purification via Bisulfite Adduct.

Experimental Protocol: Purification via Sodium Bisulfite Adduct [9][10]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.

  • Extraction: Allow the layers to separate. Drain the aqueous layer (which now contains the aldehyde-bisulfite adduct) into a clean flask. Extract the organic layer one more time with a small portion of the bisulfite solution to ensure complete removal.

  • Regeneration: Return the combined aqueous layers to the separatory funnel. Add a fresh portion of an organic solvent (e.g., Ethyl Acetate). Slowly add a base (e.g., 50% NaOH solution) dropwise with swirling until the aqueous layer is strongly basic (pH > 10).

  • Isolation: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer. Separate the layers, and dry the organic phase with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

FAQ 4: How should I store the purified this compound to ensure long-term stability?

Answer: Proper storage is critical to prevent degradation.

  • Temperature: Store in a freezer, ideally at -20°C. Storage at 2-8°C is also acceptable for shorter periods.[3]

  • Atmosphere: The aldehyde is sensitive to air oxidation. After purification, flush the container with an inert gas like argon or nitrogen before sealing.[3]

  • Container: Use a tightly sealed, clean glass vial or ampoule.

  • Light: Protect the compound from light by using an amber vial or by wrapping a clear vial in aluminum foil.

By following these troubleshooting and procedural guidelines, you will be well-equipped to purify this compound to a high degree of purity, ensuring the success of your subsequent research and development activities.

References

Technical Support Center: Knoevenagel Condensation with Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction, with a specific focus on challenges encountered with pyrazole aldehyde substrates.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments involving pyrazole aldehydes.

Issue 1: Low or No Product Yield

Q: My Knoevenagel condensation with a pyrazole aldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Pyrazole aldehydes, being heterocyclic, can present unique challenges. Here's a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

  • Inactive Methylene Compound: The acidity of the active methylene compound is crucial. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.

    • Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1] For less reactive pyrazole aldehydes, a more acidic methylene compound like Meldrum's acid might be necessary.[2]

  • Catalyst Inefficiency or Incorrect Choice: The choice and amount of catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1][3] A base that is too strong can lead to self-condensation of the aldehyde or other side reactions.[2][3] Conversely, a base that is too weak may not effectively deprotonate the active methylene compound.

    • Solution:

      • Optimize the catalyst: If using a standard amine base, ensure it is not degraded. Consider alternative catalysts. For pyrazole aldehydes, ammonium carbonate has been shown to be a mild and efficient catalyst in aqueous media.[4]

      • Lewis Acids: Lewis acids like ZnCl₂, CuCl₂, and TiCl₄ can also catalyze the reaction, sometimes under solvent-free conditions, which might be beneficial for sensitive substrates.[5]

      • Catalyst Loading: Titrate the amount of catalyst. Typically, 0.1 equivalents are used, but this may need optimization.[3]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome.

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, some systems, especially with less reactive aldehydes, may require heating.[3][6] Monitor the reaction for potential decomposition at higher temperatures.

      • Solvent: The polarity of the solvent can influence the reaction rate and yield.[3] While ethanol and toluene are common, aprotic polar solvents like DMF and acetonitrile can sometimes give higher conversions.[3] Green, aqueous conditions have also been successfully applied to pyrazole aldehydes.[4][7]

      • Water Removal: The reaction produces water, which can inhibit the catalyst or lead to a reversible reaction, lowering the yield.[3][8] Using a Dean-Stark trap with a solvent like toluene to azeotropically remove water can drive the reaction to completion.

Issue 2: Multiple Products and Reaction Messiness

Q: My TLC plate shows multiple spots, and the reaction mixture is messy. What are the common side reactions with pyrazole aldehydes?

A: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation:

Side ReactionDescriptionMitigation Strategies
Self-Condensation of Aldehyde An aldol-type condensation of the pyrazole aldehyde with itself, more likely with stronger bases.[2]Use a weak base catalyst (e.g., piperidine, ammonium acetate) instead of strong bases like alkoxides.[2][3]
Michael Addition The activated methylene compound can add to the α,β-unsaturated product in a 1,4-conjugate addition. This is more common with highly reactive methylene compounds and prolonged reaction times.[3] A tandem Knoevenagel-Michael addition has been observed with pyrazolone nucleophiles.[9]Use a stoichiometry with a slight excess of the pyrazole aldehyde. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Pyrazole Ring Reactions Depending on the substituents and conditions, the pyrazole ring itself might react. The N-H of an unsubstituted pyrazole can be acidic and may interfere with the base.Protect the pyrazole nitrogen if it is unsubstituted and suspected to be interfering. Choose a catalyst that is not strong enough to deprotonate the pyrazole ring.
Decomposition Pyrazole aldehydes, especially those with sensitive functional groups, may decompose under harsh conditions (strong base, high heat).Use milder conditions. Consider catalyst systems like boric acid in aqueous ethanol or greener methods.[10] Screen different solvents and temperatures to find the optimal balance between reaction rate and stability.
Issue 3: Product Purification Challenges

Q: I have successfully formed my product, but I'm facing difficulties in isolating and purifying it. What are the recommended procedures?

A: Purification can be challenging due to product properties or residual reagents.

Purification Strategies:

  • Catalyst Removal:

    • Basic Catalysts (e.g., piperidine): Perform an acidic wash (e.g., dilute HCl) during the aqueous workup to protonate and extract the amine catalyst into the aqueous layer.

    • Acidic Catalysts (e.g., Lewis acids): A basic wash (e.g., sodium bicarbonate solution) can help remove Lewis acid residues.

  • Chromatography:

    • Column Chromatography: This is the most common method. Use a solvent system optimized by TLC to achieve good separation between your product, unreacted starting materials, and byproducts.

    • Product Polarity: The products of Knoevenagel condensations are typically less polar than the starting aldehyde. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is often effective.

  • Recrystallization:

    • If the product is a solid, recrystallization is an excellent method for purification.[6][11] Common solvents include ethanol, ethanol/water mixtures, or isopropanol. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Solvent-Free Reactions:

    • In some cases, solvent-free reactions yield a product that precipitates from the reaction mixture and can be purified by simple filtration and washing.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation?

A: It is a nucleophilic addition followed by a dehydration reaction.[2]

  • Deprotonation: A weak base removes a proton from the active methylene compound to form a stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the pyrazole aldehyde.

  • Protonation: The resulting alkoxide is protonated to form a β-hydroxy intermediate (an aldol-type adduct).

  • Dehydration: This intermediate is then dehydrated (loses a molecule of water), typically under the reaction conditions, to form the final α,β-unsaturated product.

Knoevenagel_Mechanism Start Active Methylene (Z-CH2-Z') + Base Carbanion Carbanion (Z-CH(-)-Z') Start->Carbanion Deprotonation Intermediate β-Hydroxy Intermediate (Aldol Adduct) Carbanion->Intermediate Nucleophilic Attack Aldehyde Pyrazole Aldehyde (Pyr-CHO) Aldehyde->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product (Pyr-CH=C(Z)Z') Intermediate->Product Dehydration Water H2O Intermediate->Water

Caption: General mechanism of the Knoevenagel condensation.

Q2: How do I select the optimal catalyst and solvent for my specific pyrazole aldehyde?

A: The optimal conditions depend on the reactivity of your specific pyrazole aldehyde and active methylene compound. A good starting point is to screen a few conditions in parallel on a small scale.

Catalyst TypeCommon ExamplesRecommended SolventsKey Considerations
Weak Organic Bases Piperidine, Pyridine, Ammonium Acetate/Carbonate[4][5]Ethanol, Toluene, DMF, Water[3][4]Most common and versatile. Piperidine is a classic choice. Ammonium carbonate is a greener alternative.[4]
Lewis Acids ZnCl₂, TiCl₄, GaCl₃[5][12]Dichloromethane, THF, Solvent-free[12]Can be effective for less reactive substrates or to avoid basic conditions that might cause side reactions.
"Green" Catalysts Boric Acid[10], L-proline[3], Natural extracts[11]Aqueous Ethanol[10], Water[7]Environmentally friendly options that often work under mild conditions.

Pro-Tip: Start with a widely used condition, such as piperidine in refluxing ethanol.[3] If the yield is low or the reaction is messy, move to a milder, greener condition like ammonium carbonate in aqueous media before exploring stronger Lewis acid catalysts.[4]

Q3: My reaction seems to stall before completion. What can I do?

A: Incomplete conversion is a common problem.

  • Check Reaction Time and Temperature: Ensure the reaction has been running long enough.[3] If at room temperature, gentle heating may be required to push it to completion.[6]

  • Remove Water: As mentioned, water is a byproduct and can inhibit the reaction.[3] Using a Dean-Stark apparatus or adding molecular sieves can be highly effective.[8]

  • Catalyst Deactivation: Ensure your catalyst is fresh and pure. Old piperidine, for example, can be less effective.

  • Reversibility: The initial aldol addition can be reversible. Driving the reaction forward by effectively removing water is the best way to overcome this.

Troubleshooting_Workflow Start Reaction Failed: Low/No Yield CheckReactants 1. Verify Reactant Purity & Acidity of Methylene Start->CheckReactants CheckCatalyst 2. Catalyst Choice & Activity - Is base too weak/strong? - Use fresh catalyst CheckReactants->CheckCatalyst Reactants OK CheckConditions 3. Optimize Conditions - Increase Temp? - Change Solvent? - Remove H2O? CheckCatalyst->CheckConditions Catalyst OK SideReactions 4. Analyze for Side Reactions (TLC, NMR of crude) CheckConditions->SideReactions Still Low Yield Success Successful Reaction CheckConditions->Success Yield Improved SideReactions->CheckCatalyst e.g., Self-condensation -> Use weaker base

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Experimental Protocols

General Protocol for Knoevenagel Condensation of a Pyrazole Aldehyde

This protocol is a general starting point and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrazole aldehyde (1.0 eq).

  • Reagents: Add the active methylene compound (1.0-1.2 eq) and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

  • Catalyst: Add the weak base catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol.[6] If no solid forms, evaporate the solvent under reduced pressure.

  • Purification: The crude residue is then subjected to an aqueous workup (e.g., dissolving in ethyl acetate, washing with dilute acid, then brine) and purified by column chromatography or recrystallization.

References

avoiding byproduct formation in Suzuki coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling of Pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of substituted pyrazoles via Suzuki-Miyaura cross-coupling. This guide is structured to address specific issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Diagnosing and Solving Byproduct Formation

This section addresses specific experimental observations and provides a step-by-step approach to identify the root cause and implement a solution.

Issue 1: Significant amount of dehalogenated pyrazole observed.

Q: My main byproduct is the starting pyrazole with the halogen replaced by a hydrogen atom. What is causing this, and how can I prevent it?

A: This byproduct results from a common side reaction called hydrodehalogenation . The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources, including the base, solvent (e.g., alcohols), or residual water. The Pd-H species can then undergo reductive elimination with the pyrazole, leading to the dehalogenated byproduct. N-heterocyclic halides, like pyrazoles, are particularly susceptible to this side reaction.[1][2]

Causality and Strategic Solutions:

  • Halide Choice is Critical: The propensity for dehalogenation follows the trend I > Br > Cl.[1][2] If you are using an iodopyrazole, the C-I bond is more reactive and thus more susceptible to this side reaction.

    • Recommendation: If possible, switch to the corresponding bromopyrazole or even chloropyrazole . While the reaction may require more forcing conditions (e.g., higher temperature, more active catalyst), the incidence of dehalogenation is significantly lower.[1][3]

  • Catalyst and Ligand Selection: The ligand sphere around the palladium center dictates its reactivity and stability. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation pathway.

    • Recommendation: Employ modern catalyst systems known for their high activity. Buchwald's biarylphosphine ligands such as SPhos and XPhos , often used with a G2 or G3 precatalyst (e.g., XPhos Pd G2), are highly effective for coupling pyrazoles and can suppress dehalogenation.[4][5]

  • Base Optimization: The base can be a source of hydrides or promote the formation of Pd-H species. Strong alkoxide bases should be used with caution.

    • Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for pyrazole couplings, providing sufficient basicity for transmetalation without promoting excessive dehalogenation.[4] Carbonates such as K₂CO₃ or Cs₂CO₃ can also be effective.[2]

  • Solvent Choice: Protic solvents like alcohols can be a source of hydrides.

    • Recommendation: Use aprotic solvents such as 1,4-dioxane , toluene , or THF , often with a controlled amount of water to aid in the dissolution of the base and facilitate the reaction.[2][4]

Issue 2: Boronic acid is consumed, but the desired product yield is low, with significant homocoupling byproduct.

Q: I am observing a symmetrical biaryl byproduct corresponding to the dimerization of my boronic acid. Why is this happening?

A: This is known as homocoupling , a common side reaction in Suzuki couplings. It is primarily caused by the presence of dissolved oxygen and/or an excess of Pd(II) species in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to homocoupling.

Causality and Strategic Solutions:

  • Oxygen Contamination: The presence of molecular oxygen is a major contributor to homocoupling.

    • Recommendation: Ensure the reaction is set up under strictly anaerobic conditions. This can be achieved by:

      • Thoroughly degassing the solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes.

      • Subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[6][7]

  • Catalyst Source and Activation: Using a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes be inefficient or proceed through pathways that favor homocoupling.

    • Recommendation: Utilize a Pd(0) source like Pd₂(dba)₃ or, more preferably, a modern precatalyst (e.g., Buchwald or PEPPSI-type) that cleanly and efficiently generates the active Pd(0) species in the catalytic cycle.

  • Process Modifications: In some cases, adding a mild reducing agent can help to scavenge any Pd(II) species that may form.

    • Recommendation: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[6]

Issue 3: My boronic acid is decomposing, and I observe the corresponding arene as a byproduct.

Q: My starting boronic acid is being consumed, but I'm isolating the arene that would result from replacing the -B(OH)₂ group with a hydrogen atom. What is this side reaction?

A: This side reaction is protodeboronation , the protonolysis of the carbon-boron bond.[8] It is a well-known decomposition pathway for boronic acids and can be influenced by several factors, including pH, temperature, and the electronic nature of the boronic acid itself. Heteroaromatic boronic acids, especially those containing basic nitrogen atoms, can be particularly prone to protodeboronation.[8]

Causality and Strategic Solutions:

  • Substrate Stability: Electron-deficient arylboronic acids and some heteroarylboronic acids are inherently less stable and more susceptible to protodeboronation.[9]

    • Recommendation: Use a more stable derivative of the boronic acid, such as a pinacol ester or an MIDA boronate ester . These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[8]

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate protodeboronation.

    • Recommendation:

      • Use a highly active catalyst system (e.g., a Buchwald precatalyst with a bulky phosphine ligand) to accelerate the cross-coupling, allowing for lower reaction temperatures and shorter reaction times.[4]

      • Microwave irradiation can be an effective technique to rapidly heat the reaction to the desired temperature, often leading to shorter reaction times and reduced byproduct formation.[10]

  • pH Control: The rate of protodeboronation is pH-dependent. Both acidic and strongly basic conditions can promote this side reaction.

    • Recommendation: Use a moderately weak base like K₃PO₄ or K₂CO₃. Avoid strong bases like NaOH or KOH if protodeboronation is a significant issue.[9] Ensure that anhydrous solvents are used where possible, as water is the source of the proton.[7]

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H group of my pyrazole before performing a Suzuki coupling?

A: It depends on the specific substrate and reaction conditions. Unprotected N-H pyrazoles can sometimes inhibit the palladium catalyst by coordinating to the metal center, leading to lower yields or failed reactions.[4] However, modern catalytic systems, particularly those using bulky biarylphosphine ligands like XPhos and SPhos, have been shown to be effective for the direct coupling of unprotected N-H pyrazoles.[4]

  • When to consider protection: If you are using a less active catalyst system, or if you observe significant dehalogenation or low conversion, protecting the pyrazole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butyloxycarbonyl) can be beneficial.[11] Protection prevents catalyst inhibition and can suppress dehalogenation.[11]

  • When to proceed without protection: If you have access to highly active catalyst systems (e.g., XPhos Pd G2), it is often worth attempting the reaction with the unprotected pyrazole first, as this saves synthetic steps.

Q2: I have a pyrazole with multiple halogens. How can I control the site-selectivity of the Suzuki coupling?

A: Site-selectivity is governed by a combination of electronic and steric factors, and can often be controlled by judicious choice of the catalyst, ligand, and reaction conditions.

  • Intrinsic Reactivity: In general, the oxidative addition step is favored at the more electrophilic carbon.[12] You can use computational models or analyze the electronic properties of your substrate to predict the most reactive site. The relative reactivity of halogens (I > Br > Cl) is also a key factor.[2]

  • Ligand Control: The steric bulk and electronic properties of the phosphine ligand play a crucial role. For example, in some dihalopyridazine systems, electron-deficient bidentate ligands favor reaction at one position, while electron-rich monodentate ligands favor the other.[12] A screening of different ligands is often necessary to achieve the desired selectivity.

Q3: Can I get N-arylation of the pyrazole instead of C-C coupling?

A: While Suzuki coupling is primarily a C-C bond-forming reaction, N-arylation is a potential side reaction, especially with unprotected pyrazoles. However, under typical palladium-catalyzed Suzuki conditions, C-C coupling at the halogenated carbon is the overwhelmingly favored pathway. N-arylation is more commonly observed in copper-catalyzed cross-coupling reactions.[13] If you are observing significant N-arylation in a palladium-catalyzed reaction, it would be an unusual result. Re-evaluating your reaction conditions, particularly the catalyst system, is recommended. Some specialized methods have been developed for the N-C cleavage and coupling of N-acylpyrazoles, but these operate under different catalytic conditions.[13][14]

Data and Protocols

Table 1: Recommended Catalyst Systems for Pyrazole Suzuki Coupling
Catalyst/PrecatalystLigandRecommended ForKey Advantages
XPhos Pd G2 (already included)General purpose, unprotected N-H pyrazoles, suppressing dehalogenation.High activity, good functional group tolerance, effective for challenging substrates.[4][5]
Pd₂(dba)₃ SPhos or XPhosUnprotected N-H pyrazoles, electron-rich or -deficient partners.Pd(0) source, avoids issues with inefficient Pd(II) reduction.[4]
Pd(PPh₃)₄ (already included)Simpler, less challenging pyrazole couplings.Readily available, but generally less active than modern systems.
PEPPSI-IPr (already included)Aryl chlorides, sterically hindered substrates.Highly active N-heterocyclic carbene (NHC) based catalyst.
Protocol 1: General Procedure for Suzuki Coupling of a Bromopyrazole with an Arylboronic Acid

This protocol is a good starting point for optimizing the Suzuki coupling of a bromopyrazole, with a focus on minimizing byproduct formation.

  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and any additional ligand if required.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) or into a microwave reactor.

    • Stir the reaction vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Diagram 1: Troubleshooting Workflow for Byproduct Formation

Byproduct_Troubleshooting start Low Yield or Byproduct Formation obs_dehalogenation Observation: Dehalogenated Pyrazole start->obs_dehalogenation Is the byproduct Ar-H? obs_homocoupling Observation: Boronic Acid Dimer start->obs_homocoupling Is the byproduct Ar'-Ar'? obs_protodeboronation Observation: Arene from Boronic Acid start->obs_protodeboronation Is the byproduct Ar'-H? sol_dehalogenation Solution: 1. Switch I -> Br or Cl 2. Use XPhos/SPhos Ligand 3. Use K3PO4 Base obs_dehalogenation->sol_dehalogenation sol_homocoupling Solution: 1. Rigorous Degassing 2. Use Pd(0) or Precatalyst 3. Add Mild Reductant obs_homocoupling->sol_homocoupling sol_protodeboronation Solution: 1. Use Boronic Ester (Pinacol, MIDA) 2. Use High-Activity Catalyst 3. Lower Temperature/Time obs_protodeboronation->sol_protodeboronation

Caption: A decision tree for troubleshooting common byproducts in pyrazole Suzuki coupling.

Diagram 2: Competing Pathways in Pyrazole Suzuki Coupling

Competing_Pathways cluster_main Desired Catalytic Cycle cluster_side Side Reactions pd0 Pd(0)L_n oa Oxidative Addition (Py-Pd(II)-X) pd0->oa Py-X tm Transmetalation (Py-Pd(II)-Ar') oa->tm Ar'-B(OR)2 pd_hydride Pd-H Species oa->pd_hydride [H] source re Reductive Elimination tm->re re->pd0 product Product (Py-Ar') re->product dehalogenation Dehalogenation (Py-H) pd_hydride->dehalogenation boronic_acid Ar'-B(OR)2 protodeboronation Protodeboronation (Ar'-H) boronic_acid->protodeboronation H2O, heat homocoupling Homocoupling (Ar'-Ar') boronic_acid->homocoupling pd2_o2 Pd(II) / O2 pd2_o2->homocoupling

Caption: The desired Suzuki cycle versus common off-cycle byproduct pathways.

References

Technical Support Center: Optimizing Reaction Conditions for 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 1-methyl-1H-pyrazole-3-carbaldehyde. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, optimizing its preparation is crucial.[1][2] This document provides a comprehensive resource, structured as a series of frequently asked questions and troubleshooting scenarios, to address common challenges encountered during its synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely adopted method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-methylpyrazole, using a Vilsmeier reagent. The reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5] This method is favored for its efficiency, mild reaction conditions, and the affordability of the reagents.[3][4]

Q2: Can you outline the mechanism of the Vilsmeier-Haack reaction for this synthesis?

Certainly. The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[5][6] The key steps are:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]

  • Electrophilic Attack: The electron-rich 1-methylpyrazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.[5][6]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Part 2: Troubleshooting Guide

This section addresses specific challenges you might encounter during the synthesis, providing actionable solutions based on established principles.

Scenario 1: Low or No Product Yield

Q: I am experiencing very low yields in my Vilsmeier-Haack reaction. What are the likely causes and how can I optimize the conditions?

A: Low yields are a common issue and can often be rectified by carefully controlling the reaction parameters. Here are the most probable causes and their solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.[7]

  • Incorrect Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. It is common to use an excess of both DMF and POCl₃. A molar ratio of 1:1.5:1.5 (1-methylpyrazole:DMF:POCl₃) is a good starting point, but this can be optimized.

  • Suboptimal Temperature Control: The reaction temperature is critical. The formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (e.g., 0 °C). After the addition of 1-methylpyrazole, the reaction mixture often requires heating to proceed to completion. A temperature range of 60-80 °C is typically effective.[3][8] However, if decomposition is observed, lowering the temperature is recommended.[8]

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Table 1: Suggested Starting Points for Optimization

ParameterCondition 1Condition 2Condition 3
Molar Ratio (Pyrazole:DMF:POCl₃) 1 : 1.5 : 1.51 : 2 : 21 : 3 : 3
Reaction Temperature 60 °C70 °C80 °C
Reaction Time 4 hours6 hours8 hours
Scenario 2: Formation of Multiple Products/Impurities

Q: My NMR spectrum shows multiple aldehyde peaks, indicating the formation of isomers or byproducts. How can I improve the selectivity and purify my product?

A: The formation of multiple products is a known challenge, often due to the formylation occurring at different positions on the pyrazole ring or side reactions.

  • Regioisomers: While formylation is generally directed to the C3 position of 1-methylpyrazole, the formation of the C5-formylated isomer can occur. To favor the desired C3 isomer, it is often beneficial to maintain a lower reaction temperature throughout the process.

  • Side Reactions: Overly harsh conditions, such as excessively high temperatures or a large excess of the Vilsmeier reagent, can lead to the formation of undesired byproducts.[8][9]

  • Purification:

    • Column Chromatography: Silica gel chromatography is the most effective method for separating the desired product from isomers and other impurities. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[10]

Caption: Workflow for addressing impurity formation.

Scenario 3: Difficult Workup and Product Isolation

Q: I'm finding the workup procedure to be challenging, with emulsions forming during extraction. What are the best practices for a clean and efficient workup?

A: The workup of a Vilsmeier-Haack reaction requires careful execution to ensure good recovery of the product.

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process and should be done in a vessel with ample headspace.

  • Neutralization: The acidic mixture must be neutralized, typically by the slow addition of a base such as sodium carbonate or sodium hydroxide solution, while maintaining a low temperature with an ice bath. The pH should be carefully monitored and adjusted to be slightly basic (pH 8-9).

  • Extraction:

    • Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.

    • Perform multiple extractions with smaller volumes of solvent for higher efficiency.

    • To break up emulsions, a small amount of brine (saturated NaCl solution) can be added. A final wash of the combined organic layers with brine is also recommended to remove residual water.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

Part 3: Experimental Protocol

General Procedure for the Synthesis of this compound
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (2.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-methylpyrazole (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of ice and water. Slowly neutralize the mixture with a saturated aqueous solution of sodium carbonate to a pH of 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

References

Technical Support Center: Managing Impurities in 1-Methyl-1H-pyrazole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-methyl-1H-pyrazole-3-carbaldehyde. This versatile heterocyclic aldehyde is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its reactivity can lead to the formation of various impurities, posing significant challenges in achieving high purity and predictable reaction outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities encountered in reactions involving this compound?

The nature and quantity of impurities are highly dependent on the specific reaction conditions, reagents, and the stability of the starting material itself. However, several classes of impurities are frequently observed:

  • Over-oxidation Products: The aldehyde functional group is susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen over prolonged reaction times, leading to the formation of 1-methyl-1H-pyrazole-3-carboxylic acid.

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurity. The presence of unreacted 1-methyl-1H-pyrazole can complicate downstream processing and purification.

  • Side-Reaction Products: Depending on the reaction type, various side products can form. For instance, in Vilsmeier-Haack formylation reactions used to synthesize pyrazole aldehydes, side products can arise from incomplete reactions or alternative reaction pathways.[2][3][4]

  • Regioisomers: In the synthesis of the pyrazole ring itself, particularly through methods like the Knorr pyrazole synthesis, the formation of regioisomers is a potential issue.[5] This can carry through to subsequent functionalization steps.

  • Solvent and Reagent Adducts: Residual solvents or byproducts from reagents (e.g., from DMF in Vilsmeier-Haack reactions) can sometimes form adducts with the product or intermediates.[6]

FAQ 2: How can I best store this compound to minimize degradation?

Proper storage is critical to prevent the formation of degradation-related impurities. Key recommendations include:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[1][7] This minimizes contact with atmospheric oxygen and moisture.

  • Low Temperature: Refrigeration at 2-8°C is recommended to slow down potential degradation pathways.[1][7] For long-term storage, temperatures of -20°C are also utilized.[8]

  • Sealed Containers: Use well-sealed containers to prevent the ingress of air and moisture.[1]

  • Protection from Light: While not always explicitly stated, it is good practice to store reactive aldehydes in amber vials or in the dark to prevent photochemical degradation.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation.
Temperature 2-8°C (short-term), -20°C (long-term)Slows degradation kinetics.
Container Tightly sealedPrevents moisture and air ingress.
Light Protect from lightAvoids potential photochemical reactions.

Part 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common issues encountered during reactions with this compound.

Guide 1: Issue - Low Yield and High Levels of Unreacted Starting Material

A low yield of the desired product accompanied by a significant amount of unreacted this compound is a frequent problem. The following workflow can help diagnose and resolve the issue.

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Integrity: The purity of your coupling partner is paramount. Impurities in the other reactant can inhibit the reaction or consume your starting material in non-productive pathways. Always use reagents of known purity, typically >97%.

  • Reaction Kinetics: Aldehyde reactions can be sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may be warranted. However, be cautious, as higher temperatures can also promote side reactions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal time and temperature.[9]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and pathways. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.

Guide 2: Issue - Formation of an Unexpected Major Byproduct

The appearance of a significant, unexpected peak in your analytical chromatogram indicates a competing side reaction. Identifying this byproduct is the first step to mitigating its formation.

ByproductWorkflow Start Unexpected Major Byproduct Observed Isolate Step 1: Isolate the Impurity Start->Isolate Characterize Step 2: Structural Elucidation Isolate->Characterize IsolationTech Preparative HPLC or Column Chromatography Isolate->IsolationTech Hypothesize Step 3: Propose Mechanistic Pathway Characterize->Hypothesize AnalysisTech NMR (1H, 13C, 2D), HRMS, IR Characterize->AnalysisTech Modify Step 4: Modify Reaction Protocol Hypothesize->Modify Mechanism Consider reagent reactivity, temperature effects, catalyst role. Hypothesize->Mechanism ProtocolChange Change temperature, reagent addition order, catalyst, or solvent. Modify->ProtocolChange

Caption: Workflow for identifying and mitigating byproducts.

  • Vilsmeier-Haack Reactions: A primary method for synthesizing pyrazole aldehydes involves the Vilsmeier-Haack reaction.[3][4][10] This reaction can sometimes lead to the formation of chloro-substituted byproducts if the workup is not carefully controlled, or enamine intermediates.[2]

    • Mitigation: Ensure the reaction is thoroughly quenched, often with an aqueous base like sodium bicarbonate, to neutralize acidic species and destroy any remaining Vilsmeier reagent.[6] The temperature should also be carefully controlled, as excessive heat can promote side reactions.[11]

  • Condensation Reactions: When this compound is reacted with active methylene compounds, self-condensation or other undesired condensation pathways can occur.

    • Mitigation: Control the stoichiometry carefully. Adding the aldehyde slowly to the reaction mixture containing the other reactant and the base can often minimize self-condensation.

Part 3: Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol outlines the standard procedure for determining the purity of a this compound sample.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic peaks for this compound: the aldehyde proton (CHO), the pyrazole ring protons, and the N-methyl protons (CH₃).

    • Identify any impurity peaks. Common impurities like the corresponding carboxylic acid will have distinct signals.

    • Calculate the purity based on the relative integration of the product peaks versus the impurity peaks (and the internal standard, if used).

Protocol 2: General Purification by Column Chromatography

For removing polar and non-polar impurities, silica gel column chromatography is a standard and effective method.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Navigating the Scale-Up of 1-Methyl-1H-pyrazole-3-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde. This guide, designed by senior application scientists, provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the safe, efficient, and reproducible synthesis of this critical building block. Drawing from established principles of process chemistry and practical experience, we aim to equip you with the knowledge to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.

Section 1: The Synthetic Workflow: A Process Overview

The most common and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methylpyrazole. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, a transformation that is both powerful and fraught with potential challenges, especially during scale-up. The process can be broken down into three key stages: Vilsmeier reagent formation, the formylation reaction, and product work-up and purification.

Synthetic_Workflow Figure 1: High-Level Synthesis Workflow cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Formylation cluster_2 Stage 3: Work-up & Purification DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Exothermic Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Methylpyrazole 1-Methylpyrazole Methylpyrazole->Reaction_Mixture Quench Quenching Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: High-Level Synthesis Workflow

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
1. Low or No Product Formation a. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can quench the highly reactive Vilsmeier reagent.[1] b. Poor Reagent Quality: Old or improperly stored DMF may contain dimethylamine, leading to side reactions.[1] c. Insufficient Reaction Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial for driving the reaction to completion.a. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents. b. Use Fresh Reagents: Utilize freshly distilled or high-purity POCl₃ and DMF. c. Controlled Heating: After the initial exothermic phase of reagent formation, controlled heating (e.g., to 60-80°C) may be necessary to drive the formylation. Monitor the reaction by TLC or HPLC to determine the optimal temperature and time.[2]
2. Formation of Dark Tar or Polymer a. Runaway Exotherm: The formation of the Vilsmeier reagent is highly exothermic.[3] Uncontrolled temperature spikes can lead to the polymerization of the starting material or product. b. Localized "Hot Spots": Poor mixing during reagent addition can create localized areas of high temperature.a. Strict Temperature Control: Maintain a low temperature (typically 0-10°C) during the formation of the Vilsmeier reagent using an efficient cooling system (e.g., a chiller).[1] b. Controlled Addition & Efficient Stirring: Add POCl₃ to DMF dropwise with vigorous overhead stirring to ensure rapid heat dissipation and a homogenous mixture.
3. Presence of Chlorinated Byproducts a. Vilsmeier Reagent as a Chlorinating Agent: The chloroiminium salt can act as a chlorinating agent, especially at higher temperatures.[4] b. Excess POCl₃: An excess of phosphorus oxychloride can increase the likelihood of chlorination.a. Optimize Reaction Temperature: Run the reaction at the lowest effective temperature to minimize chlorination. b. Stoichiometric Control: Carefully control the stoichiometry of POCl₃ to DMF. A slight excess of DMF is generally preferred.
4. Difficult Work-up: Emulsion Formation a. Presence of Phosphoric Acids: The hydrolysis of POCl₃ generates phosphoric and hydrochloric acids, which can lead to stable emulsions during aqueous work-up.[5] b. High Concentration of Salts: Neutralization of the acidic mixture generates a high concentration of salts.a. Careful Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred, cold (0-10°C) aqueous solution of a base like sodium carbonate or sodium hydroxide.[6] b. Brine Wash: After the initial quench and extraction, wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions.
5. Product Purity Issues After Purification a. Incomplete Reaction: Residual starting material (1-methylpyrazole) may be present. b. Isomeric Impurities: While formylation of 1-methylpyrazole is generally regioselective for the 3-position, small amounts of other isomers may form. c. Residual Solvents: Inefficient drying or purification can leave residual solvents like DMF.a. Monitor Reaction Completion: Use HPLC or GC to ensure the complete consumption of the starting material before proceeding to work-up. b. Optimized Purification: For distillation, use a fractionating column under reduced pressure. For crystallization, perform solvent screening to find a system that effectively rejects impurities. Common solvents for pyrazole derivatives include ethanol, isopropanol, and mixed solvent systems like hexane/ethyl acetate.[7][8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concern is the highly exothermic nature of the reaction between DMF and POCl₃, which can lead to a thermal runaway if not properly controlled.[3][9] This can cause a rapid increase in temperature and pressure, potentially leading to reactor failure. Additionally, POCl₃ is corrosive and reacts violently with water, releasing toxic fumes.[10] A thorough process safety assessment is crucial before any scale-up.[9][10]

Q2: How can I effectively control the exotherm during the formation of the Vilsmeier reagent on a larger scale?

A2: Effective exotherm control involves a multi-faceted approach:

  • Engineering Controls: Utilize a reactor with a high heat transfer capacity, such as a jacketed glass reactor with an efficient chiller.

  • Process Controls: Implement a slow, controlled addition of POCl₃ to DMF. The addition rate should be tied to the reactor's ability to remove heat, maintaining a constant internal temperature.

  • Reverse Addition: In some cases, adding DMF to POCl₃ can offer better control, though this should be carefully evaluated.

  • Dilution: Using an inert co-solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.

Q3: What are the recommended in-process controls (IPCs) for this synthesis?

A3: Regular monitoring of the reaction is critical for a successful and safe scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the preferred methods for quantitative analysis. They can be used to determine the exact conversion rate and to identify and quantify any impurities that may be forming. A typical HPLC method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

Q4: What is the best method for purifying this compound at scale?

A4: The choice of purification method depends on the scale and the impurity profile.

  • Vacuum Distillation: This is often the preferred method for larger quantities. The product is a liquid at room temperature, making distillation a viable option.[11] It is effective at removing non-volatile impurities and residual high-boiling solvents.

  • Crystallization: If the crude product is an oil that can be induced to crystallize, or if it solidifies upon cooling, crystallization can be a highly effective purification method. Solvent screening is necessary to identify a suitable solvent or solvent system that provides good recovery and purity.[7] Common solvents for pyrazole derivatives include alcohols and mixtures of alkanes and esters.[7][8]

  • Column Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale production due to the high solvent consumption and labor involved.

Q5: What are the likely impurities I might encounter, and how can I minimize them?

A5: Besides unreacted starting material, potential impurities include:

  • Di-formylated product: This can occur if an excess of the Vilsmeier reagent is used or if the reaction temperature is too high.[4] Careful control of stoichiometry and temperature can minimize its formation.

  • Chlorinated byproducts: As mentioned in the troubleshooting guide, these can form at higher temperatures.[4]

  • Products from the decomposition of DMF: At elevated temperatures, DMF can decompose, leading to the formation of various byproducts.[12]

Troubleshooting_Decision_Tree Figure 2: Troubleshooting Decision Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_temp Verify Reaction Temperature Profile temp_ok Temperature Profile Correct? check_temp->temp_ok reagents_ok->check_temp Yes use_fresh Use Fresh/Dry Reagents reagents_ok->use_fresh No optimize_temp Optimize Heating Post-Addition temp_ok->optimize_temp No monitor_ipc Monitor by HPLC/GC temp_ok->monitor_ipc Yes use_fresh->start optimize_temp->monitor_ipc success Improved Yield monitor_ipc->success

Caption: Troubleshooting Decision Tree

Section 4: Experimental Protocols

Scale-Up Synthesis of this compound (Illustrative 1L Scale)

Safety Precaution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn. An emergency quench bath should be readily available.

Reagents and Equipment:

  • 1-Methylpyrazole (e.g., 82 g, 1.0 mol)

  • Anhydrous N,N-Dimethylformamide (DMF) (e.g., 219 g, 3.0 mol)

  • Phosphorus oxychloride (POCl₃) (e.g., 169 g, 1.1 mol)

  • Jacketed glass reactor (2L) with overhead stirrer, thermocouple, and addition funnel, connected to a chiller

  • Sodium carbonate solution (e.g., 20% w/v)

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • Charge the jacketed reactor with anhydrous DMF.

    • Begin vigorous stirring and cool the DMF to 0-5°C using the chiller.

    • Slowly add POCl₃ via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C. A thick, crystalline slurry of the Vilsmeier reagent will form.

    • After the addition is complete, allow the mixture to stir at 5-10°C for an additional 30 minutes.

  • Formylation Reaction:

    • Slowly add 1-methylpyrazole to the Vilsmeier reagent slurry over 30-60 minutes, maintaining the internal temperature below 20°C.

    • Once the addition is complete, slowly raise the temperature of the reaction mixture to 70-80°C and hold for 2-4 hours, or until in-process control (TLC or HPLC) indicates the consumption of the starting material.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • In a separate, appropriately sized vessel, prepare a vigorously stirred solution of sodium carbonate in water, cooled to 0-10°C.

    • Slowly and carefully add the reaction mixture to the cold sodium carbonate solution. Caution: This quench is exothermic and will release CO₂ gas. Ensure adequate headspace and venting.

    • Continue stirring until gas evolution ceases and the pH of the aqueous layer is basic (pH 9-10).

    • Transfer the mixture to a separatory funnel and extract with the chosen organic solvent (e.g., 3 x 500 mL).

    • Combine the organic layers and wash with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[11]

Section 5: References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Märkle, W., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-996.

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.

  • National Fire Protection Association. (2022). NFPA 499: Recommended Practice for the Classification of Combustible Dusts and of Hazardous (Classified) Locations for Electrical Installations in Chemical Process Areas.

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.

  • World Intellectual Property Organization. (2011). Method for purifying pyrazoles. WO2011076194A1.

  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.

  • Choudary, B. M., et al. (2002). The Vilsmeier-Haack reaction: a versatile tool in organic synthesis. Current Organic Chemistry, 6(5), 467-491.

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.

  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Org. Synth. 2022, 99, 336-351.

  • ChemBK. (2023). This compound.

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-3-carboxaldehyde.

  • Sigma-Aldrich. (n.d.). This compound.

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate.

References

Technical Support Center: Navigating the Reactivity of 1-Methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the unique reactivity profile of this important heterocyclic aldehyde. Our goal is to empower you to overcome common experimental hurdles and achieve your synthetic objectives efficiently and effectively.

Understanding the Core Challenge: The "Low Reactivity" of this compound

Before diving into specific troubleshooting scenarios, it's crucial to understand the underlying chemical principles governing the reactivity of this molecule.

FAQ 1: Why does this compound exhibit lower reactivity compared to aliphatic or other aromatic aldehydes?

The diminished reactivity of the aldehyde functional group in this compound is primarily due to the electronic properties of the pyrazole ring. The pyrazole nucleus is an electron-deficient aromatic system. This electron-withdrawing nature has two key consequences:

  • Reduced Electrophilicity: The pyrazole ring pulls electron density away from the aldehyde's carbonyl carbon. This reduces the partial positive charge on the carbon, making it a less attractive target for nucleophiles. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to resonance stabilization, and the electron-deficient nature of the pyrazole ring further exacerbates this effect.[1][2]

  • Resonance Stabilization: The entire molecule is stabilized by resonance, which delocalizes the electrons across the ring and the carbonyl group. This increased stability means that more energy is required to disrupt the system for a reaction to occur.

The following diagram illustrates the electron-withdrawing effect of the pyrazole ring on the aldehyde group.

G cluster_pyrazole 1-Methyl-1H-pyrazole Ring cluster_aldehyde Aldehyde Group Py N1 N N2 N Me CH₃ N1->Me C3 C C4 C C_ald C (δ+) C3->C_ald C3->C_ald Inductive Effect C5 C O_ald O H_ald H C_ald->H_ald O_ald->C_ald δ- caption Electron-withdrawing effect of the pyrazole ring.

Caption: Electron-withdrawing effect of the pyrazole ring.

Troubleshooting Guides & Protocols

This section provides specific troubleshooting advice and detailed protocols for common reactions where the low reactivity of this compound can be a challenge.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, but the initial imine formation with our subject aldehyde can be sluggish.

FAQ 2: My reductive amination with this compound is giving low yields or not going to completion. What can I do?

The key to a successful reductive amination with this substrate is to facilitate the formation of the iminium ion intermediate and to use a reducing agent that is selective for this intermediate over the starting aldehyde.

Troubleshooting Flowchart:

G start Low Yield in Reductive Amination check_reductant Are you using a mild reducing agent like NaBH(OAc)₃? start->check_reductant use_stab Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It's selective for the iminium ion. check_reductant->use_stab No check_acid Is an acid catalyst present? check_reductant->check_acid Yes use_stab->check_acid add_acid Add a catalytic amount of acetic acid (AcOH). This protonates the carbonyl, activating it for nucleophilic attack. check_acid->add_acid No check_solvent What is your solvent? check_acid->check_solvent Yes add_acid->check_solvent change_solvent Switch to an aprotic solvent like 1,2-dichloroethane (DCE) or THF. This can improve solubility and reaction rates. check_solvent->change_solvent Protic solvent (e.g., MeOH) increase_temp Consider gentle heating (40-50 °C). This can help overcome the activation energy barrier. check_solvent->increase_temp Aprotic (DCE, THF) change_solvent->increase_temp check_imine Consider a two-step procedure: 1. Pre-form the imine (Dean-Stark trap). 2. Reduce with NaBH₄. increase_temp->check_imine Still low yield success Improved Yield increase_temp->success Yield improves check_imine->success

Caption: Troubleshooting workflow for reductive amination.

Optimized Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for the reductive amination of less reactive aldehydes.[1][3][4][5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, 0.1 equiv)

  • Procedure:

    • To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M), add a catalytic amount of acetic acid (0.1 equiv).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ConditionTypical YieldNotes
Standard (NaBH₃CN, MeOH)20-40%Often incomplete conversion and side products.
Optimized (NaBH(OAc)₃, DCE, cat. AcOH)70-90%Cleaner reaction profile and higher conversion.
Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

The formation of alkenes from this compound can be challenging with standard Wittig reagents.

FAQ 3: My Wittig reaction is sluggish and gives a mixture of E/Z isomers. What are my options?

For electron-deficient aldehydes, stabilized Wittig ylides are often too unreactive. While non-stabilized ylides can work, they often provide poor stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative in this context.

Comparative Analysis: Wittig vs. HWE

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Reactivity Stabilized ylides are less reactive.Phosphonate carbanions are more nucleophilic and reactive.
Stereoselectivity Variable, often poor for semi-stabilized ylides.Generally high (E)-selectivity.
Work-up Byproduct (triphenylphosphine oxide) can be difficult to remove.Water-soluble phosphate byproduct is easily removed by aqueous extraction.

Recommended Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a general and robust method for the olefination of aldehydes.[7]

  • Materials:

    • This compound (1.0 equiv)

    • Phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv)

    • Strong base (e.g., NaH, 1.2 equiv)

    • Anhydrous THF

  • Procedure:

    • To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add the phosphonate ester (1.1 equiv) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Knoevenagel Condensation

This condensation reaction is useful for forming C-C bonds, but can be slow with our aldehyde.

FAQ 4: My Knoevenagel condensation is not proceeding at room temperature. How can I drive it to completion?

For less reactive aldehydes, modifications to the standard Knoevenagel conditions are often necessary.

Troubleshooting Knoevenagel Condensation:

G start Knoevenagel Condensation Fails check_catalyst What catalyst are you using? start->check_catalyst use_base Use a mild base catalyst like ammonium carbonate or piperidine. check_catalyst->use_base None or weak acid check_solvent What is the solvent? check_catalyst->check_solvent Base catalyst use_base->check_solvent use_polar Use a polar solvent like an ethanol/water mixture. This can improve solubility and reaction rate. check_solvent->use_polar Aprotic/non-polar add_heat Apply heat (reflux). This provides the necessary activation energy. check_solvent->add_heat Polar use_polar->add_heat consider_mw Consider microwave irradiation. This can significantly reduce reaction times. add_heat->consider_mw Still slow/incomplete success Successful Condensation add_heat->success Reaction proceeds consider_mw->success

Caption: Troubleshooting workflow for Knoevenagel condensation.

Optimized Protocol: Knoevenagel Condensation with Malononitrile

This protocol is based on a green chemistry approach for the condensation of pyrazole aldehydes.[2][8]

  • Materials:

    • This compound (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Ammonium carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)

    • Ethanol/Water (1:1 mixture, 10 mL)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.0 mmol) in the ethanol/water (1:1) mixture (10 mL).

    • Add ammonium carbonate (0.2 mmol).

    • Reflux the mixture for 15-30 minutes, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product should precipitate. Filter the solid, wash with cold water, and dry.

MethodReaction TimeTypical Yield
Conventional (piperidine, EtOH, RT)12-24 hours50-70%
Optimized ((NH₄)₂CO₃, EtOH/H₂O, reflux)15-30 minutes>90%
Microwave Irradiation2-5 minutes>90%[9][10][11]

General Strategies for Enhancing Reactivity

FAQ 5: Are there any general strategies I can apply across different reaction types to improve the reactivity of this compound?

Yes, several techniques can be employed to enhance the reactivity of electron-deficient aldehydes.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This should be done judiciously, as strong Lewis acids can also promote side reactions.

  • Microwave Irradiation: As mentioned, using a microwave reactor can provide rapid and efficient heating, often leading to significantly reduced reaction times and improved yields for sluggish reactions.[9][10][11]

  • Solvent Choice: In some cases, switching to a more polar aprotic solvent can accelerate the reaction rate.

References

Technical Support Guide: Work-up Procedures for Reactions Involving 1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 1-methyl-1H-pyrazole-3-carbaldehyde. As a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its effective isolation and purification are critical for successful downstream applications.[1] This document moves beyond standard protocols to address common challenges encountered during the reaction work-up, providing explanations grounded in chemical principles to empower you to troubleshoot and optimize your procedures.

Section 1: Core Compound Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of an effective work-up strategy. These properties dictate the choice of solvents, extraction conditions, and purification methods.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Appearance Colorless to yellowish liquid; may be a solid-liquid mixture
Boiling Point ~219-280 °C at 760 mmHg[3]
Flash Point ~86 °C[3]
Solubility Soluble in polar organic solvents (e.g., alcohols, ethers, DMSO, acetonitrile).[4]
Storage Conditions Store at -20°C or 2-8°C under an inert atmosphere (Nitrogen or Argon), sealed and away from moisture.[3]

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific, frequently encountered problems during the work-up of reactions involving this compound.

Q1: My reaction mixture is a complex, dark-colored solution. How do I begin the purification process to isolate my pyrazole product?

A1: Dark coloration, often from polymeric or degradation byproducts, can complicate purification.[5] The key is a systematic, multi-step approach:

  • Initial Filtration: If your crude mixture contains insoluble solids, begin by diluting it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and filtering through a pad of Celite®. This removes baseline impurities and prevents them from interfering with subsequent liquid-liquid extractions.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel for a series of aqueous washes.

    • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is crucial to neutralize any acidic catalysts or byproducts. The pyrazole ring system is generally stable under mild basic conditions.[6]

    • Brine (Saturated NaCl) Wash: This wash helps to remove residual water from the organic layer and aids in breaking up minor emulsions by increasing the ionic strength of the aqueous phase.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The resulting crude material is now a better candidate for purification by column chromatography on silica gel.[8][9] The choice of eluent system (e.g., hexanes/ethyl acetate) should be determined by preliminary TLC analysis.

Q2: I'm experiencing persistent emulsions during the aqueous extraction. What are the causes and how can I break them?

A2: Emulsions are a common frustration in work-ups, particularly when dealing with polar, nitrogen-containing heterocycles.[10] They are often caused by finely divided insoluble material or amphiphilic byproducts stabilizing the interface between the organic and aqueous layers.

  • Causality: The pyrazole moiety itself has some polar character, and if byproducts with both polar and nonpolar features are present, they can act as surfactants.

  • Solutions:

    • Increase Ionic Strength: Add a significant amount of saturated brine to the separatory funnel. This increases the density and polarity of the aqueous phase, forcing a separation.

    • Change Solvent: If the emulsion persists, try adding a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the overall solvent polarity and break the emulsion.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion and remove the particulate matter causing it.

    • Patience & Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate. When mixing, use gentle inversions of the separatory funnel rather than vigorous shaking.

Q3: My yield is low after work-up. Where could my product have been lost and how can I prevent this?

A3: Product loss can occur at multiple stages. The polarity of this compound and many of its derivatives means they can have partial water solubility.

  • Potential Loss Points:

    • Aqueous Layers: Your product may be partitioning into the aqueous wash layers, especially if it is highly polar or if excessive volumes of water are used. To check this, take a small sample of the combined aqueous layers, extract it with a fresh portion of organic solvent, and run a TLC against your main organic layer.

    • Acid/Base Sensitivity: While generally stable, extreme pH conditions could lead to degradation. The aldehyde group is susceptible to oxidation, which can be accelerated under certain conditions.[11]

    • Premature Precipitation: If your product is a solid, it might precipitate during the work-up and be lost during filtration steps if not accounted for.

  • Prevention Strategies:

    • Back-Extraction: Always perform a "back-extraction" of the combined aqueous layers with one or two fresh portions of your organic solvent to recover any dissolved product.

    • Minimize Aqueous Washes: Use the minimum volume of aqueous solution necessary for each wash. Using brine for all washes after an initial bicarbonate wash can minimize product loss into the aqueous phase.

    • pH Control: Ensure any pH adjustments are done carefully and not to extremes unless the reaction chemistry specifically requires it.

Q4: TLC analysis of my crude product shows a major byproduct with a similar Rf to my desired compound. How can I identify and remove it?

A4: Co-eluting byproducts are a significant purification challenge.

  • Identification: The most common byproduct in pyrazole synthesis is a regioisomer, formed if the starting materials are unsymmetrical.[5] To confirm the identity, advanced characterization is needed. Isolate a small, mixed fraction from an initial column and analyze it by ¹H NMR and Mass Spectrometry. Isomeric pyrazoles will have the same mass but different NMR spectra.[5]

  • Separation Strategies:

    • Optimize Chromatography: Fine-tune your column chromatography. Use a shallower solvent gradient, try a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate), or use a high-performance silica gel.

    • Recrystallization: If your product is crystalline, recrystallization is an excellent and scalable purification method. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) on a small scale to find conditions that selectively crystallize your desired product, leaving the isomeric impurity in the mother liquor.

Q5: I need to remove unreacted this compound from my product. What's the most efficient way?

A5: The aldehyde functional group provides a chemical handle for selective removal. The bisulfite work-up is a classic and highly effective method.[12]

  • Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble bisulfite adduct, which is a salt. This adduct partitions into the aqueous layer during an extraction, while your non-aldehyde product remains in the organic layer.[12]

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the separatory funnel for 5-10 minutes to ensure complete adduct formation.

    • Separate the layers. The bisulfite adduct of the unreacted aldehyde will be in the aqueous layer.[12]

    • Wash the organic layer again with water and then brine, dry, and concentrate to yield your product, now free of the starting aldehyde.

Section 3: General FAQs

Q1: What is a standard aqueous work-up protocol for a typical reaction involving this aldehyde?

A1: The following is a robust, general-purpose protocol that serves as an excellent starting point.

Experimental Protocol: Standard Aqueous Work-up

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature (or 0 °C if the reaction is exothermic). Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.

  • Dilution: Dilute the quenched reaction mixture with an appropriate extraction solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 2-3 times that of the reaction solvent is a good starting point.[10]

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or methanol, you may need to add a significant amount of water and brine to achieve proper phase separation.[13]

  • Neutralizing Wash: Wash the organic layer with one portion of saturated aqueous NaHCO₃ solution to remove acidic components.

  • Aqueous Wash: Wash the organic layer with one portion of water to remove water-soluble impurities.

  • Brine Wash: Wash the organic layer with one portion of saturated aqueous NaCl (brine) to initiate the drying process and break any minor emulsions.

  • Back-Extraction: Combine all aqueous layers from steps 4-6 and extract them one final time with a fresh portion of the organic solvent to recover any dissolved product.

  • Drying: Combine all organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analysis: Analyze the crude product by TLC and/or ¹H NMR to assess purity before proceeding with further purification (e.g., column chromatography or recrystallization).[6][14]

Q2: Which solvents are best for extracting this compound and its derivatives?

A2: The choice depends on the polarity of your specific product.

  • Ethyl Acetate (EtOAc): This is the most common and versatile choice. It has moderate polarity, is not miscible with water, and is easily removed by rotary evaporation. It is effective for extracting a wide range of pyrazole derivatives.[6]

  • Dichloromethane (DCM): DCM is more polar than EtOAc and can be more effective for extracting highly polar products. However, it is denser than water, which can sometimes be inconvenient, and it is more prone to forming emulsions.

  • Isobutanol: For certain pyrazole syntheses, isobutanol has been shown to be an effective extraction solvent.[15]

Q3: What are the key stability concerns for this compound during work-up?

A3: There are two primary stability concerns:

  • Oxidation of the Aldehyde: Aldehydes can be oxidized to the corresponding carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.[11] Work-ups should generally be performed without undue delay.

  • pH Sensitivity: While the pyrazole ring is robust, strong acidic or basic conditions should be avoided unless necessary for the reaction chemistry. The N-methyl group and the aldehyde are generally stable, but aggressive pH swings can promote side reactions. Stick to mild reagents like NaHCO₃ for neutralization.

Section 4: Workflow Visualization

The following diagram outlines a logical decision-making process for designing a work-up and purification strategy for reactions involving this compound.

Workup_Decision_Tree start Reaction Complete (TLC) check_solids Does mixture contain solids? start->check_solids filtration Dilute & Filter through Celite® check_solids->filtration Yes liquid_phase Proceed to Liquid-Liquid Extraction check_solids->liquid_phase No filtration->liquid_phase extraction Perform Aqueous Work-up (e.g., NaHCO₃, Brine washes) liquid_phase->extraction check_emulsion Emulsion formed? extraction->check_emulsion break_emulsion Break Emulsion: 1. Add Brine 2. Filter through Celite® check_emulsion->break_emulsion Yes dry_concentrate Dry Organic Layer & Concentrate check_emulsion->dry_concentrate No break_emulsion->extraction crude_analysis Analyze Crude Product (TLC, NMR) dry_concentrate->crude_analysis check_purity Is product pure? crude_analysis->check_purity final_product Final Product check_purity->final_product Yes purification Purification Required check_purity->purification No purification_method Choose Method Based on Properties purification->purification_method column Column Chromatography (for co-eluting impurities) purification_method->column recrystallization Recrystallization (for crystalline solids) purification_method->recrystallization bisulfite Bisulfite Wash (to remove excess aldehyde) purification_method->bisulfite column->final_product recrystallization->final_product bisulfite->final_product

Caption: Decision workflow for work-up and purification.

References

Technical Support Center: Synthesis of Substituted Pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis of substituted pyrazole-3-carbaldehydes. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic building blocks. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

Pyrazole-3-carbaldehydes are pivotal intermediates in the development of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the aldehyde group which allows for a wide array of subsequent chemical transformations. However, their synthesis is often fraught with challenges, including poor regioselectivity, harsh reaction conditions, and difficulties in purification. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Part 1: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation

Question: I am attempting to synthesize a 1,5-disubstituted pyrazole-3-carbaldehyde via the Vilsmeier-Haack reaction on the corresponding pyrazole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: This is a frequent challenge, often rooted in the electronic nature of the pyrazole ring and the stability of the Vilsmeier reagent.

Causality Analysis:

  • Deactivated Pyrazole Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your pyrazole contains strong electron-withdrawing groups (EWGs) at the N1 or C5 positions (e.g., nitro, cyano, or certain acyl groups), the ring will be deactivated, making it less susceptible to electrophilic attack by the Vilsmeier reagent (the chloromethyleniminium ion).[1][2]

  • Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically hinder the approach of the Vilsmeier reagent to the C4 position, which is the typical site of formylation in N-substituted pyrazoles.[2]

  • Reagent Decomposition: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can decompose upon exposure to moisture or at elevated temperatures for prolonged periods.

  • Insufficient Reagent Stoichiometry: In some cases, particularly with less reactive substrates, an excess of the Vilsmeier reagent is necessary to drive the reaction to completion.[3]

Troubleshooting Workflow:

G start Low Yield in Vilsmeier-Haack Reaction check_electronics Assess Pyrazole Electronics: Are there strong EWGs? start->check_electronics check_sterics Evaluate Steric Hindrance: Are N1/C5 groups bulky? check_electronics->check_sterics No increase_temp Increase Reaction Temperature (e.g., from 60°C to 80-100°C) Monitor for decomposition. check_electronics->increase_temp Yes (EWGs present) check_reagent Verify Reagent Integrity & Stoichiometry check_sterics->check_reagent No use_alternative Consider Alternative Strategy: Metalation-Formylation Route check_sterics->use_alternative Yes (Bulky Groups) increase_equivalents Increase Equivalents of POCl₃/DMF (e.g., from 1.5 to 3-5 eq.) check_reagent->increase_equivalents Stoichiometry may be low fresh_reagents Use Freshly Distilled POCl₃ and Anhydrous DMF check_reagent->fresh_reagents Reagents may be old/wet end_point Re-run Reaction & Analyze increase_temp->end_point use_alternative->end_point increase_equivalents->end_point fresh_reagents->end_point

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Recommendations:

  • Reaction Temperature: For deactivated pyrazoles, cautiously increasing the reaction temperature (e.g., to 80-100 °C) can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.

  • Reagent Stoichiometry: For a 1 mmol scale reaction, start with at least 3 equivalents of POCl₃ in DMF. Some protocols have reported using up to 10 equivalents for particularly challenging substrates to achieve high yields.[3]

  • Reagent Quality: Always use freshly distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent is highly sensitive to water.

  • Alternative Synthetic Routes: If electronic deactivation or steric hindrance is severe, the Vilsmeier-Haack approach may not be viable. Consider a metalation-formylation strategy (discussed in Issue 3).

Issue 2: Formation of Isomeric Aldehydes or Other Side Products

Question: My reaction is producing a mixture of pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde, making purification a nightmare. How can I control the regioselectivity?

Answer: Regioselectivity is a classic challenge in pyrazole chemistry, governed by the substitution pattern on the ring.

Causality Analysis:

  • N-Unsubstituted Pyrazoles: If the N1 position of your pyrazole is unsubstituted (N-H), formylation can occur at both the C3 (or C5) and C4 positions. The N-H proton is acidic and can be removed under the reaction conditions, leading to a pyrazolate anion which complicates the electrophilic substitution pattern.[1] Formylation can also occur on the nitrogen atom.

  • Directing Effects of Substituents: In N1-substituted pyrazoles, formylation almost exclusively occurs at the C4 position if it is available.[1][4] If the C4 position is blocked, formylation at C3 or C5 is possible but often requires more forcing conditions or alternative methods.

Controlling Regioselectivity:

G start Isomeric Mixture Obtained check_N1 Is the N1 position substituted? start->check_N1 protect_N1 Install a Protecting Group on N1 (e.g., SEM, Boc, Phenyl) check_N1->protect_N1 No (N-H present) use_metalation Use Regioselective Metalation Strategy check_N1->use_metalation Yes, but C4 formylation is undesired formylate_C4 Perform Vilsmeier-Haack: Targets C4 position protect_N1->formylate_C4 deprotect_N1 Deprotect N1 if required formylate_C4->deprotect_N1 end_point Isolate Regiopure Product deprotect_N1->end_point lithiate_C5 Direct lithiation at C5 (e.g., with n-BuLi) or C3 (with directing groups) use_metalation->lithiate_C5 quench_dmf Quench with an electrophilic formylating agent (e.g., DMF) lithiate_C5->quench_dmf quench_dmf->end_point

Caption: Decision tree for achieving regioselective pyrazole formylation.

Recommendations:

  • N1-Protection: For N-unsubstituted pyrazoles where C4-formylation is desired, the most reliable strategy is to first protect the N1 position. A phenyl or a simple alkyl group is common. If the protecting group needs to be removed later, a more labile group like SEM (2-(trimethylsilyl)ethoxymethyl) can be used.

  • Directed Metalation: To specifically target the C3 or C5 position, a directed ortho-metalation (DoM) approach is superior. An N1-substituent that can coordinate with an organolithium reagent (e.g., a methoxyethyl group) can direct deprotonation to the C5 position. Subsequent quenching with DMF will install the aldehyde at C5.[5]

Issue 3: My Starting Material is an Acetophenone Hydrazone, but the Cyclization/Formylation is Inefficient.

Question: I am using the common method of reacting an acetophenone hydrazone with the Vilsmeier reagent to form a 1,3-disubstituted pyrazole-4-carbaldehyde, but the reaction is messy and low-yielding. How can I optimize this?

Answer: This powerful one-pot cyclization and formylation reaction is sensitive to several parameters.

Causality Analysis:

  • Hydrazone Purity: The purity of the starting hydrazone is critical. Impurities from the hydrazone synthesis (e.g., unreacted ketone or hydrazine) can lead to significant side products.

  • Reaction Time and Temperature: The reaction typically requires heating (e.g., 60-70 °C) for several hours.[6] Insufficient time or temperature will result in incomplete conversion. Conversely, excessive heat can cause decomposition.

  • Work-up Procedure: The work-up is crucial. The reaction mixture is a complex of the product with POCl₃ and DMF. It must be carefully quenched in ice-water and neutralized (e.g., with NaHCO₃ or NaOH) to precipitate the product.[6] Rushing this step or improper pH adjustment can lead to product loss.

Optimization Table:

ParameterStandard ConditionOptimized Condition for Difficult SubstratesRationale
Hydrazone Quality Recrystallized onceColumn purified or recrystallized to constant MPEnsures no competing side reactions from impurities.
Vilsmeier Reagent 2-3 equivalents4-5 equivalentsDrives the reaction forward for less reactive hydrazones.[3]
Temperature 60-70 °CStepwise: 0 °C addition, then 80-90 °C for 2-6 hControlled addition prevents initial exotherm; higher temp pushes cyclization.
Quenching Pour onto iceSlow, portion-wise addition to a stirred ice/water slurryBetter temperature control during the highly exothermic quench.
Neutralization Add NaHCO₃ until pH ~7Cool solution and add solid NaHCO₃ slowly until effervescence ceasesPrevents product degradation that can occur with strong bases or heat.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize a pyrazole-3-carbaldehyde if the C4 and C5 positions are already substituted?

A1: In this case, direct electrophilic formylation (Vilsmeier-Haack) is not possible. The most effective strategy is the oxidation of a pre-existing group at the C3 position. For example, you can synthesize the corresponding 3-methyl-pyrazole and then oxidize the methyl group to an aldehyde using a selective oxidant like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). Alternatively, synthesis of the 3-hydroxymethyl-pyrazole followed by oxidation with manganese dioxide (MnO₂) or PCC is a very common and effective route.[7][8]

Q2: How can I purify my substituted pyrazole-3-carbaldehyde? It seems to be sticking to the silica gel column.

A2: Pyrazole aldehydes can be quite polar and may exhibit hydrogen bonding capabilities, leading to tailing on silica gel columns.

  • Solvent System: Try adding a small amount of a more polar solvent like methanol (0.5-1%) or a few drops of acetic acid to your eluent (e.g., ethyl acetate/hexane) to improve elution and peak shape.

  • Alternative Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel, as it may have different interactions with your compound.

  • Crystallization: This is often the best method for obtaining highly pure material. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/heptane, dichloromethane/hexane) to find one that affords good quality crystals.

  • Acid-Base Extraction: If your pyrazole is sufficiently basic, you can sometimes purify it by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, neutralizing the aqueous layer, and then back-extracting the pure product into an organic solvent.[9]

Q3: Are there any milder, non-Vilsmeier-Haack methods for formylating the pyrazole ring?

A3: Yes. While the Vilsmeier-Haack reaction is a workhorse, concerns about the harshness of POCl₃ have led to alternatives. The most prominent is the metalation-formylation route. This involves:

  • Deprotonation: Using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively remove a proton from the pyrazole ring. The site of deprotonation can be controlled by existing substituents.[5]

  • Quenching: Adding an electrophilic formylating agent, most commonly DMF, to the resulting pyrazole anion. This method offers excellent regiocontrol and is tolerant of a wider range of functional groups than the Vilsmeier-Haack reaction.

Part 3: Key Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

This protocol is adapted from literature procedures for the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors.[10]

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of 2-acetylthiophene (1.26 g, 10 mmol) in ethanol (30 mL), add phenylhydrazine (1.08 g, 10 mmol).

  • Add 2-3 drops of glacial acetic acid and reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product hydrazone will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol if necessary.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (10 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.8 mL, 30 mmol) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the hydrazone from Step 1 (2.14 g, 10 mmol) portion-wise to the reagent, ensuring the temperature remains below 20 °C.

  • After the addition is complete, heat the reaction mixture to 65-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The solid product will precipitate. Stir the slurry for 30 minutes in an ice bath.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient).

References

Technical Support Center: Stability of 1-methyl-1H-pyrazole-3-carbaldehyde in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving 1-methyl-1H-pyrazole-3-carbaldehyde, with a specific focus on its stability and reactivity in the presence of a base. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to provide not just protocols, but the rationale behind them.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning brown and showing multiple spots on TLC after adding a base. What is happening?

A1: Unwanted Side Reactions in the Presence of a Base

The observation of a color change to brown and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of decomposition and the formation of multiple side products. When this compound is subjected to basic conditions, several reactions can occur, leading to a complex mixture.

The primary cause is often related to the reactivity of the aldehyde functional group and the acidic protons on the carbon adjacent to the pyrazole ring. The two main competing reactions are the Aldol condensation and the Cannizzaro reaction.

  • Aldol Condensation: This reaction occurs if there are acidic alpha-protons available on a carbonyl compound.[1][2] In the presence of a base, an enolate is formed which can then act as a nucleophile, attacking another molecule of the aldehyde.[3][4] This leads to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes, contributing to the complex product mixture.[5]

  • Cannizzaro Reaction: This reaction is characteristic of aldehydes that lack alpha-protons.[6][7] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to an alcohol.[8][9]

In the case of this compound, the key is to determine which of these pathways is more likely. The structure of this compound lacks a traditional alpha-carbon with acidic protons directly adjacent to the carbonyl group. Therefore, the Cannizzaro reaction is the more probable side reaction under strong basic conditions.

Troubleshooting Steps:

  • Lower the Temperature: Running the reaction at a lower temperature can help to control the rate of these side reactions.

  • Use a Weaker Base: If the reaction conditions permit, consider using a milder, non-nucleophilic base.

  • Slow Addition of Base: Adding the base slowly and in a controlled manner can help to minimize localized high concentrations of base that can promote side reactions.

  • Protecting Groups: If the aldehyde is not the intended reactive site, consider protecting it before introducing the base.

Troubleshooting Guide: Specific Issues
Issue 1: Low Yield and Formation of 1-methyl-1H-pyrazole-3-carboxylic acid and (1-methyl-1H-pyrazol-3-yl)methanol

Cause:

The formation of both the carboxylic acid and the alcohol strongly suggests that a Cannizzaro reaction is occurring.[6][7] This happens when the aldehyde, lacking alpha-hydrogens, is treated with a strong base. The hydroxide ion attacks the carbonyl carbon, and a subsequent hydride transfer from the resulting tetrahedral intermediate to another aldehyde molecule leads to the oxidized and reduced products.[8]

Experimental Protocol for Identification:

  • Isolate Byproducts: Carefully isolate the main byproducts from your reaction mixture using column chromatography.

  • Spectroscopic Analysis: Characterize the isolated compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected ¹H NMR shifts for 1-methyl-1H-pyrazole-3-carboxylic acid: The aldehydic proton signal (around 9-10 ppm) will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (typically >10 ppm).

    • Expected ¹H NMR shifts for (1-methyl-1H-pyrazol-3-yl)methanol: The aldehydic proton signal will be replaced by a signal for the CH₂OH protons (typically around 4.5-5.5 ppm) and a broad singlet for the OH proton.

  • Compare with Standards: If available, compare the spectra of your isolated byproducts with those of authentic samples of 1-methyl-1H-pyrazole-3-carboxylic acid and (1-methyl-1H-pyrazol-3-yl)methanol.

Solutions:

  • Crossed Cannizzaro Reaction: If your desired reaction involves the aldehyde as an electrophile, consider a "crossed" Cannizzaro reaction.[8][10] This involves using a more reactive aldehyde, like formaldehyde, as a sacrificial hydride donor. Formaldehyde is preferentially oxidized, allowing for the reduction of your more valuable pyrazole aldehyde.

  • Alternative Reagents: If the goal is reduction, consider using a milder reducing agent like sodium borohydride in an appropriate solvent. If oxidation is desired, reagents like potassium permanganate or Jones reagent can be used under controlled conditions.

Data Summary Table:

CompoundKey ¹H NMR SignalExpected Chemical Shift (ppm)
This compoundAldehyde proton (-CHO)~9.8
1-methyl-1H-pyrazole-3-carboxylic acidCarboxylic acid proton (-COOH)>10 (often broad)
(1-methyl-1H-pyrazol-3-yl)methanolMethylene protons (-CH₂OH)~4.6
Hydroxyl proton (-OH)Variable (broad)
Issue 2: Unexpected C-C Bond Formation and Polymerization

Cause:

While the Cannizzaro reaction is a likely culprit, under certain conditions, especially with weaker bases or in the presence of other nucleophiles, an Aldol-type condensation could be initiated. The acidity of protons on the pyrazole ring itself, while not alpha to the carbonyl, can be influenced by the electron-withdrawing nature of the aldehyde and the aromatic system. A base could potentially deprotonate one of the ring carbons, creating a nucleophile that could attack another aldehyde molecule. This can lead to a complex mixture of oligomers and polymers.

Investigative Workflow:

Caption: Workflow for investigating unexpected polymerization.

Preventative Measures:

  • Strictly Anhydrous Conditions: Moisture can complicate the reaction profile. Ensure all solvents and reagents are dry.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical species and initiate polymerization.

  • Scavengers: The addition of radical scavengers, like BHT, can be tested on a small scale to see if it inhibits polymerization.

General Recommendations for Handling this compound
  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent oxidation and degradation.[11]

  • Purity: Ensure the purity of your starting material. Impurities can act as catalysts for unwanted side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are generally preferred for reactions involving strong bases to avoid protonolysis of the base and unwanted side reactions with the solvent.

This guide provides a starting point for troubleshooting common issues encountered when working with this compound in basic conditions. For further assistance, please consult the references below or contact our technical support team.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Analysis of 1-methyl-1H-pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the structural analysis of 1-methyl-1H-pyrazole-3-carbaldehyde and its derivatives. This guide is designed to provide you with a comprehensive understanding of the methodologies used to elucidate the three-dimensional architecture of these versatile compounds. As a privileged scaffold in medicinal chemistry, the pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] A profound understanding of their structural characteristics is paramount for optimizing their biological activity and advancing drug discovery efforts.

This guide will navigate through the key analytical techniques, offering a comparative analysis of their strengths and applications. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough and practical understanding.

The Strategic Importance of Structural Analysis in Pyrazole-Based Drug Discovery

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and how it interacts with its biological target. For this compound derivatives, structural analysis provides critical insights into:

  • Structure-Activity Relationships (SAR): Understanding how modifications to the pyrazole scaffold influence its biological activity.

  • Target Engagement: Visualizing the binding modes of these derivatives within the active sites of proteins, such as kinases or enzymes.[5]

  • Pharmacokinetic Properties: How the molecular structure affects absorption, distribution, metabolism, and excretion (ADME).

By employing a multi-faceted approach to structural analysis, researchers can rationally design more potent and selective drug candidates.

A Comparative Overview of Key Analytical Techniques

The structural elucidation of this compound derivatives relies on a synergistic combination of spectroscopic and crystallographic techniques, often complemented by computational modeling.

Analytical TechniqueInformation ProvidedKey StrengthsConsiderations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be challenging to obtain.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and through-space interactions (NOE).Provides detailed structural information in solution, which is closer to physiological conditions.Can be complex to interpret for larger or more flexible molecules.
Computational Modeling Prediction of molecular geometry, electronic properties, and interaction energies with biological targets.Allows for the exploration of large chemical spaces and the generation of hypotheses to guide experimental work.The accuracy of the results is dependent on the chosen theoretical model and parameters.
The Unambiguous Power of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule.[6] It provides irrefutable evidence of atomic connectivity, bond lengths, angles, and the overall conformation of the molecule in the solid state.

Experimental Workflow: A Self-Validating System

The process of obtaining a crystal structure is a meticulous one, with built-in validation steps to ensure the reliability of the final model.

Caption: Generalized workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data of Pyrazole Derivatives

The following table presents a comparison of crystallographic data for different pyrazole derivatives, highlighting the diversity in their solid-state structures.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde TriclinicP-1Four independent molecules in the asymmetric unit with varying dihedral angles between the phenyl rings. Molecules form dimers via C-H···O hydrogen bonds.[7]
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde TriclinicP-1Non-centrosymmetric space group.[8]
A Pyrazolone Derivative OrthorhombicP2₁2₁2₁The molecule exists in an amine-one tautomeric form and the crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds.[9]
Elucidating Structure in Solution with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution, providing a more dynamic picture compared to the static solid-state view from X-ray crystallography.

Key NMR Experiments for Structural Elucidation
  • ¹H NMR: Provides information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Representative NMR Data for the Parent Scaffold

This compound [10][11]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)Assignment
¹H9.84sCHO
¹H7.36d1.4 HzH5
¹H6.68d1.4 HzH4
¹H3.91sN-CH₃
¹³C185.8CHO
¹³C150.9C3
¹³C131.8C5
¹³C105.8C4
¹³C39.2N-CH₃
The Predictive Power of Computational Modeling

Computational chemistry offers invaluable tools for predicting molecular properties and guiding experimental design.[12] Techniques like Density Functional Theory (DFT) and molecular docking are routinely used to study pyrazole derivatives.

Molecular Docking: Visualizing Protein-Ligand Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions driving recognition.[13][14]

Caption: A simplified workflow for molecular docking studies.

Density Functional Theory (DFT) for Deeper Mechanistic Insights

DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives with a high degree of accuracy.[12][15] This information is crucial for understanding reaction mechanisms and interpreting experimental data.

Experimental Protocols: A Practical Guide

Reproducibility is a cornerstone of scientific integrity. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[16][17]

Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C.

  • Substrate Addition: Dissolve the appropriate hydrazone precursor in DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture, typically between 60-80°C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Purification: Filter the crude product, wash it with water, and purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired pyrazole-carbaldehyde derivative.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Protocol: Data Collection and Structure Refinement

  • Crystal Selection: Under a polarizing microscope, select a single crystal of suitable size and quality.

  • Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

  • Data Processing: Integrate the collected diffraction data and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods.

  • Refinement: Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Validation: Validate the final structure using software like CHECKCIF to ensure its quality and accuracy.

Conclusion: An Integrated Approach for Comprehensive Structural Understanding

The structural analysis of this compound derivatives is a multifaceted endeavor that requires an integrated approach. By combining the definitive power of X-ray crystallography, the solution-state insights from NMR spectroscopy, and the predictive capabilities of computational modeling, researchers can gain a comprehensive understanding of these important molecules. This detailed structural knowledge is the bedrock upon which the rational design of novel and more effective therapeutic agents is built.

References

A Senior Application Scientist's Guide to 1H and 13C NMR Assignments for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the ¹H and ¹³C NMR assignments for substituted pyrazoles. This guide moves beyond a simple recitation of data, offering a comparative analysis grounded in the principles of nuclear magnetic resonance spectroscopy. As a senior application scientist, my goal is to provide you with not only the data but also the causal reasoning behind the spectral characteristics, enabling you to confidently elucidate the structures of your pyrazole derivatives.

The Enduring Relevance of Pyrazoles and the Imperative of Unambiguous Characterization

Pyrazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a vast array of biological activities that have led to their use in numerous pharmaceuticals and agrochemicals.[1][2] The precise substitution pattern on the pyrazole ring is critical to its function, making unambiguous structural characterization paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework.[3]

This guide will provide a comparative analysis of the ¹H and ¹³C NMR spectra of substituted pyrazoles, supported by experimental data. We will explore the influence of substituent effects, tautomerism, and the application of two-dimensional NMR techniques for definitive structural assignment.

Understanding the Pyrazole Core: A Spectroscopic Baseline

The parent 1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its NMR spectrum provides a fundamental reference point for understanding its substituted analogues.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) ¹J(C,H) (Hz)
H3/H5~7.6~134.7~186
H4~6.3~105.9~175
N-HVariable (broad)--

Table 1: Typical ¹H and ¹³C NMR data for the parent 1H-pyrazole ring in CDCl₃.[4]

The equivalence of the H3 and H5 protons, as well as the C3 and C5 carbons, is a result of rapid N-H tautomerism in solution, a key characteristic of N-unsubstituted pyrazoles.[3][5] This dynamic process can sometimes lead to broadened signals for the C3 and C5 carbons in the ¹³C NMR spectrum.[3]

A Comparative Analysis of Substituted Pyrazoles: Dissecting the Spectral Data

The introduction of substituents onto the pyrazole ring disrupts its symmetry and electronic distribution, leading to predictable and interpretable changes in the ¹H and ¹³C NMR spectra.

N-Substituted Pyrazoles: Fixing the Tautomer

Alkylation or arylation at the N1 position eliminates the possibility of tautomerism, resulting in distinct signals for the C3 and C5 positions. The nature of the N-substituent significantly influences the chemical shifts of the ring protons and carbons.

Compound H3 (δ, ppm) H4 (δ, ppm) H5 (δ, ppm) C3 (δ, ppm) C4 (δ, ppm) C5 (δ, ppm)
1-Methylpyrazole7.496.217.37138.7105.2129.5
1-Phenyl-3,5-dimethylpyrazole[6]-5.90-148.1106.4139.4
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole[6]-5.90-148.0105.9139.1
1-Benzyl-3,5-diethylpyrazole[6]-5.82-147.6106.7141.2

Table 2: Comparison of ¹H and ¹³C NMR chemical shifts for selected N-substituted pyrazoles in CDCl₃.

Expert Insights: The data in Table 2 clearly demonstrates that N-substitution breaks the symmetry of the pyrazole ring, leading to separate signals for C3 and C5. The electron-donating or -withdrawing nature of the N-substituent influences the electron density at the ring carbons, causing shifts in their resonance frequencies. For instance, the phenyl group in 1-phenyl-3,5-dimethylpyrazole deshields the pyrazole ring carbons compared to a simple methyl group.

C3- and C5-Substituted Pyrazoles: The Interplay of Tautomerism and Substituent Effects

In N-unsubstituted pyrazoles with a single substituent at the C3 or C5 position, the tautomeric equilibrium becomes a critical factor in the observed NMR spectrum. The position of this equilibrium is influenced by the electronic nature of the substituent.[5][7]

Compound Major Tautomer H3/H5 (δ, ppm) H4 (δ, ppm) C3/C5 (δ, ppm) C4 (δ, ppm)
3(5)-Methylpyrazole3-Methyl7.4 (H5)6.0 (H4)148.4 (C3), 134.4 (C5)105.0
3(5)-Phenylpyrazole[8]3-Phenyl7.7 (H5)6.5 (H4)151.8 (C3), 128.8 (C5)103.5
3(5)-Nitropyrazole3-Nitro8.1 (H5)6.9 (H4)158.0 (C3), 132.1 (C5)109.8

Table 3: Representative ¹H and ¹³C NMR data for 3(5)-monosubstituted pyrazoles, highlighting the influence of the major tautomer.

Causality Behind the Observations: Electron-withdrawing groups, such as a nitro group, tend to favor the tautomer where the substituent is at the C3 position. This is because the electron-withdrawing nature of the substituent is better accommodated by the electronic structure of the pyrazole ring in this configuration. Conversely, electron-donating groups, like a methyl group, show a less pronounced preference. In solution, a mixture of tautomers often exists, and the observed chemical shifts are a weighted average of the individual tautomeric forms.[8] At low temperatures, the rate of tautomeric interconversion can be slowed, allowing for the observation of separate signals for each tautomer.[8]

C4-Substituted Pyrazoles: A More Direct Influence

Substitution at the C4 position does not directly involve the atoms participating in tautomerism, leading to more straightforward spectral interpretation. The primary effect of a C4-substituent is on the chemical shifts of the adjacent C3 and C5 positions.

Compound H3/H5 (δ, ppm) C3/C5 (δ, ppm) C4 (δ, ppm)
4-Bromopyrazole[9]7.58128.096.5
4-Iodopyrazole[9]7.63131.257.1
4-Nitropyrazole8.15139.5121.3

Table 4: ¹H and ¹³C NMR data for selected 4-substituted pyrazoles.

Expert Insights: As seen in Table 4, the chemical shift of C4 is highly sensitive to the nature of the substituent. Halogens induce a significant upfield shift for C4, with the effect being most pronounced for iodine. Conversely, a strongly electron-withdrawing nitro group causes a substantial downfield shift for C4, as well as for the adjacent C3 and C5 carbons.

Multi-substituted Pyrazoles: A Cumulative Effect

When multiple substituents are present on the pyrazole ring, their effects on the NMR spectra are generally additive. The interpretation of these spectra often requires the use of two-dimensional NMR techniques for unambiguous assignment.

Compound H4 (δ, ppm) C3 (δ, ppm) C4 (δ, ppm) C5 (δ, ppm)
1,3,5-Trimethylpyrazole5.75146.8105.5137.9
1-Phenyl-3-methyl-5-(trifluoromethyl)pyrazole6.71144.8105.5139.2
1-(4-Bromophenyl)-3,5-dimethylpyrazole[6]5.91148.4107.8138.4

Table 5: ¹H and ¹³C NMR data for selected multi-substituted pyrazoles.

The Indispensable Role of 2D NMR in Structure Elucidation

For complex substituted pyrazoles, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete and unambiguous assignment. In such cases, two-dimensional NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of protonated carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, aiding in their definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, providing information about neighboring protons in the molecule.

The following diagram illustrates a typical workflow for the NMR analysis of a substituted pyrazole, emphasizing the integration of 1D and 2D techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Substituted Pyrazole Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration H1_NMR ¹H NMR Filtration->H1_NMR C13_NMR ¹³C NMR Filtration->C13_NMR Assign_Protons Assign Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Assign_Protons Assign_Protonated_Carbons Assign Protonated Carbons HSQC HSQC HSQC->Assign_Protonated_Carbons HMBC HMBC Assign_Quaternary_Carbons Assign Quaternary Carbons & Confirm Connectivity HMBC->Assign_Quaternary_Carbons COSY COSY Assign_Protons->HSQC Assign_Protons->HMBC Assign_Protons->COSY If needed Assign_Protonated_Carbons->Assign_Quaternary_Carbons Final_Structure Final Structure Assignment Assign_Quaternary_Carbons->Final_Structure

Caption: Workflow for NMR-based structure elucidation of substituted pyrazoles.

A Validated Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a substituted pyrazole.

1. Sample Preparation: The Foundation of a Good Spectrum

The quality of your NMR data is critically dependent on proper sample preparation.[11]

  • Analyte Purity: Ensure your substituted pyrazole sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves your sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[12][13] The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[14]

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11]

  • Procedure:

    • Weigh the desired amount of the pyrazole derivative into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely.

2. NMR Data Acquisition: Optimizing Instrumental Parameters

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Specific parameters may need to be adjusted based on the instrument and the sample.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

  • 2D NMR (HSQC and HMBC):

    • Use standard, optimized parameter sets provided by the spectrometer software.[15]

    • For HMBC, the long-range coupling constant (J-HMBC) is typically set to a value between 8 and 10 Hz to observe correlations over 2-3 bonds.[16]

Experimental_Protocol cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing Start Start Weigh Weigh Pyrazole (5-50 mg) Start->Weigh Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Cap Cap NMR Tube Filter->Cap Insert_Sample Insert Sample into Spectrometer Cap->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Lock_Shim->Acquire_1D Acquire_2D Acquire 2D Spectra (HSQC, HMBC) Acquire_1D->Acquire_2D Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process_Spectra Analyze Analyze and Assign Signals Process_Spectra->Analyze End End Analyze->End

References

A Researcher's Guide to Pyrazole Regiochemistry: Unambiguous Structure Confirmation with COSY and HMBC NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone of molecular design, valued for its versatile biological activities.[1] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, particularly during N-alkylation, presenting a significant analytical challenge. Distinguishing between, for example, a 1,3-disubstituted and a 1,5-disubstituted pyrazole is not merely an academic exercise; it is critical, as the regiochemistry dictates the molecule's three-dimensional structure and, consequently, its biological function and patentability.

This guide provides an in-depth, practical comparison of how two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are synergistically employed to provide irrefutable evidence for the structure of pyrazole derivatives. We will move beyond a simple listing of steps to explain the underlying logic, ensuring that the described workflow is a self-validating system for structural confirmation.

The Analytical Hurdle: Distinguishing Pyrazole Regioisomers

The core challenge lies in the fact that 1D ¹H and ¹³C NMR spectra of pyrazole isomers can be deceptively similar. While minor differences in chemical shifts exist, they are often insufficient for a confident assignment, especially without authentic standards for both isomers. This ambiguity necessitates a through-bond correlation approach to piece the molecular puzzle together definitively.

This is where 2D NMR becomes indispensable. By spreading NMR signals across two frequency dimensions, we can resolve overlapping signals and, more importantly, visualize correlations between nuclei, revealing the precise connectivity of the molecular framework.[2][3]

The Toolkit: Understanding COSY and HMBC

Before delving into the protocol, it's essential to grasp the function of each technique.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] The resulting spectrum shows the 1D proton spectrum on both axes. Off-diagonal "cross-peaks" connect protons that are spin-spin coupled, allowing us to trace out entire proton spin systems within the molecule.[6] For a pyrazole, this helps assign protons on the ring and on substituent side chains.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for solving the isomer puzzle. HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[6] Unlike its counterpart, HSQC (Heteronuclear Single Quantum Coherence), which only shows direct, one-bond ¹H-¹³C connections, HMBC allows us to "see" across quaternary carbons and heteroatoms. It is this capability that enables us to unambiguously link a substituent to a specific position on the pyrazole ring.

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines the systematic approach to acquiring the necessary data to distinguish N-alkylated pyrazole isomers. We will use a hypothetical example of differentiating between an N-benzyl group at the N1 position attached to either C3 or C5 of a substituted pyrazole ring.

Step 1: Foundational 1D NMR

Methodology:

  • Sample Preparation: Prepare a solution of the purified pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 10-20 mg/mL.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure good signal-to-noise and resolution.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Causality: The 1D spectra provide the fundamental chemical shift information for all proton and carbon nuclei. This is the base layer of information upon which the 2D correlation maps will be built.

Step 2: Mapping Proton Networks with COSY

Methodology:

  • Experiment Setup: Load a standard COSY pulse sequence (a gradient-selected, double-quantum filtered DQF-COSY often provides cleaner spectra).[5]

  • Parameter Optimization: Use the spectral width and transmitter offset from the optimized 1D ¹H spectrum.

  • Acquisition: Acquire the 2D data. For a moderately concentrated sample, this may take 5-20 minutes.[7]

  • Processing: Process the data using a Fourier transform in both dimensions.

Causality: The COSY spectrum will reveal which protons are coupled. For our example, it will confirm the connectivity of the protons on the benzyl group's phenyl ring and establish any couplings involving the pyrazole ring proton(s). This assembles the "fragments" of the molecule based on their proton networks.

Step 3: Bridging the Fragments with HMBC

Methodology:

  • Experiment Setup: Load a standard gradient-selected HMBC pulse sequence.

  • Parameter Optimization:

    • Use the ¹H and ¹³C spectral widths and offsets from the 1D spectra.

    • Crucially, set the long-range coupling constant (J(C,H)) for which the experiment is optimized. A value of 8-10 Hz is a standard starting point, as it effectively captures the majority of two- and three-bond couplings.

  • Acquisition: HMBC is less sensitive than other experiments and may require a longer acquisition time (30 minutes to several hours) depending on the sample concentration.

  • Processing: Process the 2D data with a Fourier transform. The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Causality: The cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is the critical step for distinguishing isomers. The logic is illustrated in the diagram below.

Correlations cluster_isomer1 1,5-Isomer Confirmation cluster_isomer2 1,3-Isomer Confirmation H_NCH2_1 N-CH₂ Protons C_5 Pyrazole C5 H_NCH2_1->C_5 ³J (Key Correlation) C_COOR C5-Ester Carbonyl H_NCH2_1->C_COOR ³J (Confirmatory) H_NCH2_2 N-CH₂ Protons C_3 Pyrazole C3 H_NCH2_2->C_3 ³J (Key Correlation) C_5_2 Pyrazole C5 H_NCH2_2->C_5_2 No Correlation Expected

References

A Senior Application Scientist's Guide to HPLC Analysis of 1-methyl-1H-pyrazole-3-carbaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the precise monitoring of chemical reactions is paramount. The synthesis of derivatives from 1-methyl-1H-pyrazole-3-carbaldehyde, a key building block for many pharmaceuticals and agrochemicals, is no exception.[1] Incomplete or side reactions can lead to impurities that are difficult to separate and may compromise the efficacy and safety of the final product. Therefore, robust analytical methods are essential for in-process control and final product quality assessment.

This guide provides an in-depth comparison of analytical techniques for monitoring the reaction progress of this compound. We will delve into a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method, and compare its performance with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The experimental protocols provided are designed to be self-validating, grounded in established scientific principles and regulatory standards.

The Analytical Challenge: Polarity and Reactivity

This compound and its derivatives are often polar, aromatic compounds.[2] This polarity can present a challenge for traditional reversed-phase HPLC, potentially leading to poor retention on nonpolar stationary phases. Furthermore, the aldehyde functional group is reactive, making the compounds susceptible to degradation under certain analytical conditions. The choice of an analytical method must, therefore, balance the need for adequate retention and separation with the imperative of maintaining sample integrity.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[3] For the analysis of polar compounds like pyrazole derivatives, a C18 column is a common and effective choice, providing a nonpolar stationary phase that interacts with the analytes.[3] The mobile phase, a mixture of a polar aqueous component and a less polar organic solvent, is optimized to achieve the desired separation.

The causality behind this choice lies in the fundamental principles of reversed-phase chromatography, where hydrophobic molecules in a polar mobile phase tend to adsorb to the hydrophobic stationary phase.[4] By carefully modulating the composition of the mobile phase, we can control the elution of compounds based on their relative hydrophobicity.

Experimental Protocol: RP-HPLC-UV

Objective: To separate and quantify this compound from its reactants and potential byproducts in a reaction mixture.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., Luna 5µ C18(2), 250 x 4.80 mm).[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (90:10, v/v).[5] Degas the mobile phase by sonication or helium sparging before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it with methanol to a concentration within the linear range of the assay. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 237 nm. The selection of this wavelength is based on the π → π* electronic transitions common in pyrazole rings, which typically occur in the 200-240 nm range.[5][6]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample and quantify the amount of this compound by comparing its peak area to the calibration curve.

Trustworthiness and Validation: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Dilute_Sample Dilute with Methanol Sample->Dilute_Sample Standard Reference Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Filter Filter Sample (0.45 µm) Dilute_Sample->Filter HPLC HPLC System Dilute_Standard->HPLC Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (237 nm) Column->Detector Cal_Curve Generate Calibration Curve Detector->Cal_Curve Quantify Quantify Analyte Detector->Quantify Cal_Curve->Quantify

Caption: Workflow for the RP-HPLC-UV analysis of reaction mixtures.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. Pyrazole derivatives can be amenable to GC analysis, making this a powerful alternative for reaction monitoring, especially for identifying unknown byproducts.

The core principle of GC involves partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS

Objective: To identify and quantify this compound and related volatile compounds in a reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal standard (e.g., a stable, non-reactive compound with similar properties to the analyte)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[11] Spike the solution with a known concentration of the internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C[11]

    • Injection Volume: 1 µL (split injection, e.g., 20:1)[11]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[11]

    • Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, then ramp to a final temperature suitable for eluting all components of interest.[11]

    • MS Ionization: Electron Ionization (EI) at 70 eV

    • MS Scan Range: m/z 40-400

  • Analysis: The mass spectrum of the eluting peak corresponding to this compound can be compared to a reference spectrum for confirmation. Quantification can be performed using the internal standard method. The fragmentation patterns observed can help in the structural elucidation of unknown impurities.[12]

Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC technology utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC.[13][14] When coupled with tandem mass spectrometry (MS/MS), UPLC becomes an exceptionally sensitive and selective technique, ideal for analyzing complex reaction mixtures and detecting trace-level impurities.

The advantage of UPLC-MS/MS lies in its ability to provide both chromatographic separation and mass-based identification with high throughput. This is particularly beneficial in drug development where rapid screening of reaction conditions is often required.

Experimental Protocol: UPLC-MS/MS

Objective: To achieve rapid, high-resolution separation and sensitive detection of this compound and its reaction-related substances.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • UPLC column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).[15]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% formic acid and mobile phase B as acetonitrile with 0.1% formic acid.

  • Sample Preparation: Dilute the reaction mixture with the initial mobile phase composition to an appropriate concentration. Filter through a 0.22 µm syringe filter.

  • UPLC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Elution: A gradient from low to high organic content (acetonitrile) to elute compounds with a range of polarities.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Mode: Selected Reaction Monitoring (SRM) for targeted quantification of the parent compound and expected byproducts.

  • Analysis: The high-speed data acquisition of the UPLC-MS/MS system allows for the accurate quantification of narrow chromatographic peaks.[15] The selectivity of SRM mode minimizes interferences from the sample matrix.

Comparison of Analytical Methods

FeatureRP-HPLC-UVGC-MSUPLC-MS/MS
Principle Reversed-phase chromatography with UV detectionGas chromatography with mass spectrometric detectionUltra-performance liquid chromatography with tandem mass spectrometry
Speed ModerateSlow to ModerateVery Fast
Resolution GoodExcellentExcellent
Sensitivity ModerateGoodVery High
Selectivity Moderate (relies on chromatographic separation)High (separation and mass spectrum)Very High (separation and MS/MS)
Cost LowModerateHigh
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble in mobile phase
Best For Routine QC, quantification of major componentsIdentification of volatile unknowns, impurity profilingHigh-throughput screening, trace analysis, complex mixtures

Decision-Making Framework for Method Selection

Start Start: Define Analytical Goal Goal Routine QC of Known Components? Start->Goal Volatile Are Impurities Volatile & Unknown? Goal->Volatile No HPLC Use RP-HPLC-UV Goal->HPLC Yes Speed High Throughput / Trace Analysis Needed? Volatile->Speed No GCMS Use GC-MS Volatile->GCMS Yes Speed->HPLC No UPLCMS Use UPLC-MS/MS Speed->UPLCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice of the optimal analytical method for monitoring the reaction of this compound depends on the specific requirements of the analysis.

  • RP-HPLC-UV is a cost-effective and robust method, well-suited for routine quality control and quantification of the main components when the identity of potential impurities is known.

  • GC-MS provides unparalleled identification capabilities for volatile and thermally stable compounds, making it the method of choice for identifying unknown byproducts and for in-depth impurity profiling.

  • UPLC-MS/MS offers the ultimate in speed, sensitivity, and selectivity, making it ideal for high-throughput screening of reaction conditions, analysis of complex matrices, and quantification of trace-level impurities.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their synthesized compounds. The protocols and frameworks presented in this guide provide a solid foundation for developing and validating analytical methods that are both scientifically sound and fit for purpose.

References

A Comparative Guide to the Reactivity of 1-methyl-1H-pyrazole-3-carbaldehyde and its 4-carbaldehyde Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency of synthetic routes and the properties of the final compounds. Pyrazole carbaldehydes are versatile intermediates, but the positional isomerism of the aldehyde group dramatically influences the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of 1-methyl-1H-pyrazole-3-carbaldehyde and 1-methyl-1H-pyrazole-4-carbaldehyde, supported by mechanistic insights and experimental data.

Introduction: The Significance of Positional Isomerism in Pyrazole Aldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a formyl group provides a synthetic handle for a variety of crucial C-C and C-N bond-forming reactions. However, the placement of this electrophilic group at the C3 versus the C4 position of the 1-methyl-pyrazole ring results in distinct electronic environments, leading to significant differences in their chemical behavior. Understanding these differences is paramount for reaction design and optimization.

Electronic Landscape of the Pyrazole Ring: A Tale of Two Positions

The reactivity of the aldehyde function is intrinsically linked to the electronic nature of the pyrazole ring. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement leads to an uneven distribution of electron density.

  • This compound : The C3 position is adjacent to the pyridine-like nitrogen (N2), which exerts a significant electron-withdrawing inductive effect. This effect is somewhat counteracted by the mesomeric donation from the pyrrole-like nitrogen (N1). The formyl group at this position experiences a net electron-withdrawing effect from the ring, which is expected to enhance the electrophilicity of the carbonyl carbon.

  • 1-methyl-1H-pyrazole-4-carbaldehyde : The C4 position is situated between two carbon atoms and is less influenced by the direct inductive effects of the nitrogen atoms compared to the C3 and C5 positions. In fact, the overall electronic character at C4 is more electron-rich due to the delocalization of the lone pair from the N1 nitrogen. A formyl group at this position will experience a less pronounced electron-withdrawing effect from the ring, and potentially even a slight electron-donating effect through resonance.

This fundamental electronic difference is the primary determinant of the differential reactivity of these two isomers.

Comparative Reactivity in Key Transformations

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is the cornerstone of aldehyde chemistry. The rate of this reaction is largely governed by the electrophilicity of the carbonyl carbon.

Based on the electronic arguments presented above, This compound is predicted to be more reactive towards nucleophiles than its 4-carbaldehyde counterpart. The greater electron-withdrawing nature of the pyrazole ring at the C3 position leads to a more electron-deficient and thus more electrophilic carbonyl carbon.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used reaction for the formation of C=C bonds, involving the reaction of an aldehyde with an active methylene compound in the presence of a base.

  • This compound : This isomer is expected to undergo Knoevenagel condensation more readily due to the higher electrophilicity of its carbonyl carbon.

  • 1-methyl-1H-pyrazole-4-carbaldehyde : While still reactive, this isomer may require slightly more forcing conditions or longer reaction times to achieve comparable yields to the 3-carbaldehyde isomer. A study on the Knoevenagel condensation of various pyrazole-4-carbaldehydes with malononitrile in an aqueous medium using ammonium carbonate as a catalyst reported good to excellent yields, indicating the viability of this reaction.[1][2]

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another fundamental transformation. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[3][4][5][6]

Similar to other nucleophilic additions, the more electrophilic This compound is anticipated to react faster in Wittig reactions compared to the 4-carbaldehyde isomer. The choice of the ylide (stabilized or non-stabilized) will also play a crucial role in the overall reaction outcome and stereoselectivity.[3][4]

Spectroscopic Insights into Reactivity

The electronic differences between the two isomers can be probed using spectroscopic techniques, particularly ¹³C NMR spectroscopy. The chemical shift of the carbonyl carbon is a sensitive indicator of its electronic environment. A more downfield chemical shift generally correlates with a more electron-deficient (i.e., more electrophilic) carbon.

While direct comparative spectra for the two target molecules under identical conditions are not available, data from closely related structures can provide valuable insights:

CompoundCarbonyl ¹³C Chemical Shift (ppm)Source
This compound185.8[7]
5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde186.3

Experimental Protocols

The following are representative, generalized protocols for key reactions discussed. Researchers should optimize conditions for their specific substrates.

General Protocol for Knoevenagel Condensation

Knoevenagel_Protocol cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde Pyrazole Carbaldehyde (1 eq) mix Combine reactants in solvent aldehyde->mix methylene Active Methylene Compound (1-1.2 eq) methylene->mix catalyst Base Catalyst (e.g., piperidine, 0.1 eq) catalyst->mix solvent Solvent (e.g., Ethanol) solvent->mix heat Stir at appropriate temperature (e.g., reflux) mix->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Precipitate product (if applicable) cool->precipitate filter Filter precipitate->filter purify Purify (e.g., recrystallization) filter->purify

Caption: Generalized workflow for the Knoevenagel condensation of pyrazole carbaldehydes.

Procedure:

  • To a solution of the pyrazole carbaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Wittig Reaction

Wittig_Protocol cluster_ylide Ylide Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Purification phosphonium Phosphonium Salt (1.1 eq) generate_ylide Generate Ylide at low temp. phosphonium->generate_ylide base Strong Base (e.g., n-BuLi, 1.1 eq) base->generate_ylide solvent_ylide Anhydrous Solvent (e.g., THF) solvent_ylide->generate_ylide add_aldehyde Add Pyrazole Carbaldehyde (1 eq) generate_ylide->add_aldehyde warm Warm to room temperature add_aldehyde->warm monitor_wittig Monitor by TLC warm->monitor_wittig quench Quench reaction monitor_wittig->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry purify_wittig Purify (e.g., column chromatography) dry->purify_wittig

Caption: General workflow for the Wittig reaction with pyrazole carbaldehydes.

Procedure:

  • To a suspension of the phosphonium salt (1.1 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., n-butyllithium, 1.1 eq) at low temperature (e.g., 0 °C or -78 °C).

  • Stir the mixture for a period to allow for ylide formation.

  • Add a solution of the pyrazole carbaldehyde (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

References

A Comparative Guide to the Synthesis of Pyrazole-3-Carboxaldehydes: An In-Depth Analysis of Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, pyrazole-3-carboxaldehydes represent a critical class of molecular building blocks. Their intrinsic reactivity and the prevalence of the pyrazole scaffold in a multitude of bioactive compounds and pharmaceuticals render their efficient synthesis a topic of paramount importance. This guide provides a comprehensive comparison of alternative synthetic routes to pyrazole-3-carboxaldehydes, moving beyond standard textbook examples to offer field-proven insights and detailed experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

The Strategic Importance of Pyrazole-3-Carboxaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant. The 3-carboxaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. These include, but are not limited to, reductive aminations, Wittig reactions, and condensations, which pave the way for the synthesis of diverse compound libraries for drug discovery. The choice of synthetic route to these valuable intermediates can significantly impact overall yield, purity, scalability, and the accessibility of specific substitution patterns.

Comparative Analysis of Synthetic Methodologies

This guide will dissect and compare four principal strategies for the synthesis of pyrazole-3-carboxaldehydes:

  • The Vilsmeier-Haack Reaction: A Classic Approach

  • Oxidative Strategies: From Methyl and Alcohol Precursors

  • De Novo Ring Construction: Building the Core

  • Directed Metalation and Formylation: A Regioselective Alternative

The Vilsmeier-Haack Reaction: A Versatile Workhorse

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In the context of pyrazole synthesis, it is most commonly applied to hydrazones, leading to the concomitant formation of the pyrazole ring and introduction of the aldehyde group at the 4-position.[2][3] However, direct formylation of a pre-existing pyrazole ring is also possible, typically at an electron-rich position.

Mechanistic Rationale

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the interaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich substrate. In the case of hydrazone precursors, a cyclization cascade ensues, culminating in the formation of the formylated pyrazole.[2] The choice of solvent, temperature, and stoichiometry of the Vilsmeier reagent can significantly influence the reaction outcome and yield.[4]

Experimental Protocol: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the work of Kira et al., which demonstrates a typical Vilsmeier-Haack cyclization of a hydrazone.[5]

Step 1: Formation of the Hydrazone

  • To a solution of the desired acetophenone (1.0 eq) in ethanol, add the corresponding phenylhydrazine (1.0 eq).

  • Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to anhydrous dimethylformamide (DMF) at 0 °C with stirring.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the previously prepared hydrazone (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.[2]

  • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.

  • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol.

Performance Comparison: Vilsmeier-Haack Reaction
Substrate TypeReagentsTemperature (°C)Time (h)Yield (%)Reference
Acetophenone PhenylhydrazonePOCl₃/DMF80-904-675-85[2][5]
1,3-Disubstituted-5-chloro-1H-pyrazolesPOCl₃/DMF120232-55[4]
(E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃/DMFReflux690[1]

Causality and Insights: The Vilsmeier-Haack reaction is a robust and high-yielding method, particularly for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from readily available hydrazones. The use of excess POCl₃ can enhance the yield by increasing the concentration of the active chloroiminium species.[1] However, the reaction conditions are harsh and may not be suitable for substrates with sensitive functional groups. Furthermore, the regioselectivity of direct formylation on a substituted pyrazole ring can be an issue, with the formyl group typically adding to the most electron-rich position.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Hydrazone Hydrazone Intermediate1 Iminium Adduct Hydrazone->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole-4-carboxaldehyde Intermediate2->Product Elimination & Hydrolysis Oxidation_Workflow cluster_oxidation Oxidation Start_Methyl 3-Methylpyrazole Product Pyrazole-3-carboxaldehyde Start_Methyl->Product Strong Oxidant (e.g., KMnO₄) Start_Alcohol 3-Hydroxymethylpyrazole Start_Alcohol->Product Mild Oxidant (e.g., PCC, TEMPO) Ring_Construction cluster_3_plus_2 [3+2] Cycloaddition cluster_MCR Multicomponent Reaction Diazo Diazo Compound Pyrazole_Aldehyde Pyrazole-3-carboxaldehyde Diazo->Pyrazole_Aldehyde + Alkyne Alkyne with Aldehyde Precursor Alkyne->Pyrazole_Aldehyde + Component1 Aldehyde Pyrazole_Aldehyde2 Pyrazole-3-carboxaldehyde Component1->Pyrazole_Aldehyde2 + Component2 Active Methylene Compound Component2->Pyrazole_Aldehyde2 + Component3 Hydrazine Component3->Pyrazole_Aldehyde2 +

References

A Senior Application Scientist's Guide to 1-Methyl-1H-pyrazole-3-carbaldehyde: Unlocking Synthetic Advantages

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: In the landscape of synthetic chemistry, the choice of aldehyde is a critical decision point that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. While common aldehydes like benzaldehyde or formaldehyde are workhorses, specialized applications, particularly in medicinal chemistry and agrochemicals, demand reagents with more nuanced reactivity. This guide provides an in-depth comparison of 1-methyl-1H-pyrazole-3-carbaldehyde against other aldehyde classes, demonstrating its distinct advantages. Through an analysis of its electronic properties, supported by comparative experimental data and real-world applications, we will establish why this pyrazole derivative is an essential tool for researchers aiming to construct complex molecular architectures with superior outcomes.[1]

Introduction: The Rise of a Privileged Scaffold

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs.[2][3] Its derivatives are known for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] this compound emerges as a key building block, leveraging the inherent properties of the pyrazole ring to offer unique reactivity at the aldehyde functional group.[1][4] This guide will dissect the chemical principles that underpin its advantages and provide practical, data-driven evidence for its superiority in key synthetic transformations.

The Pyrazole Core Advantage: An Electronic and Steric Deep Dive

The primary advantages of this compound stem from the unique electronic nature of the pyrazole ring. Unlike simple aromatic aldehydes (e.g., benzaldehyde) or aliphatic aldehydes, the pyrazole core introduces a specific set of electronic and steric influences.

  • Enhanced Electrophilicity: The pyrazole ring, particularly with the N1-methyl group, acts as an electron-withdrawing system. This effect significantly increases the electrophilicity of the aldehyde carbon. This heightened reactivity makes it more susceptible to nucleophilic attack, often leading to faster reaction rates and the ability to drive reactions to completion under milder conditions compared to less electrophilic aldehydes.

  • Modulated Reactivity and Stability: The heterocyclic nature of the pyrazole ring provides a stable aromatic core, yet the presence of the nitrogen atoms modulates the aldehyde's reactivity in a way that is distinct from purely carbocyclic aromatic aldehydes.[4] This balance allows it to participate efficiently in reactions like condensations and nucleophilic additions.[1][4]

  • Directional Interactions: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, which can influence the transition state of a reaction. This can lead to enhanced stereoselectivity or regioselectivity in certain synthetic steps, an advantage not typically offered by simpler aldehydes.

To visualize these electronic differences, consider the following diagram:

G cluster_0 Comparative Aldehyde Reactivity A 1-Methyl-1H-pyrazole- 3-carbaldehyde D Nucleophilic Attack (e.g., Grignard, Wittig) A->D High (Electron-withdrawing pyrazole increases C=O electrophilicity) B Benzaldehyde (Aromatic) B->D Moderate (Resonance stabilization) C Acetaldehyde (Aliphatic) C->D High, but prone to enolization/side reactions G A 1-Methyl-1H-pyrazole- 3-carbaldehyde B Condensation or Reductive Amination A->B C Key Pyrazole-based Intermediate B->C D Coupling with Heterocyclic Core (e.g., Pyrimidine, Pyridine) C->D E Final Kinase Inhibitor Drug Candidate D->E

References

A Comparative Guide to the Biological Activity of Pyrazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a crucial pharmacophore in numerous approved drugs.[1] The introduction of a carbaldehyde group at the 3-position of the pyrazole ring creates pyrazole-3-carbaldehyde, a highly reactive and versatile intermediate. This functional group opens a gateway for a multitude of chemical modifications, allowing for the synthesis of a diverse library of derivatives with distinct biological profiles. These derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

This guide will delve into a comparative analysis of these biological activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: The Vilsmeier-Haack Reaction as a Key Tool

A common and efficient method for the synthesis of pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][5][6] This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a substituted amide, most commonly dimethylformamide).[7] The versatility of this method allows for the introduction of various substituents on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis and subsequent biological screening of pyrazole-3-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (e.g., Hydrazones) reaction Vilsmeier-Haack Reaction start->reaction vh_reagent Vilsmeier-Haack Reagent (POCl3/DMF) vh_reagent->reaction p3c_intermediate Pyrazole-3-carbaldehyde Intermediate reaction->p3c_intermediate derivatization Derivatization Reactions p3c_intermediate->derivatization derivatives Library of Pyrazole-3-carbaldehyde Derivatives derivatization->derivatives anticancer Anticancer Assays (e.g., MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivatives->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced paw edema) derivatives->anti_inflammatory data_analysis Data Analysis & SAR Studies anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis

Caption: General workflow for the synthesis and biological screening of pyrazole-3-carbaldehyde derivatives.

Comparative Analysis of Biological Activities

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[6][8] The mechanism of action often involves the inhibition of critical cellular targets like protein kinases and tubulin.

Comparative Cytotoxicity Data of Selected Pyrazole-3-carbaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolyl pyrazole carbaldehyde hybridHeLa9.05 ± 0.04[9]
Thiazolyl pyrazole carbaldehyde hybridMCF-77.12 ± 0.04[9]
Thiazolyl pyrazole carbaldehyde hybridA5496.34 ± 0.06[9]
Coumarinyl pyrazole carbaldehyde (P-03)A54913.5[10]
Pyrazole carbaldehyde derivative (PI3 kinase inhibitor)MCF-70.25
Indole-pyrazole hybrid (33)HCT116, MCF7, HepG2, A549< 23.7

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-3-carbaldehyde derivatives and incubate for 48-72 hours.[11]

  • MTT Addition: After the incubation period, remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[11][12] Incubate for 1.5-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole and any appended aromatic rings.[8] For instance, the presence of electron-withdrawing groups on an aryl substituent can enhance cytotoxic activity. Hybrid molecules, such as those combining pyrazole with other heterocyclic moieties like thiazole or indole, have demonstrated promising anticancer effects.[9]

Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Comparative Antimicrobial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliC. albicansReference
Pyrazole-thiosemicarbazone---[15]
Pyrazole-hydrazone (21a)62.51252.9-7.8[14]
4-acyl-pyrazole-3-carboxylic acidActiveActive-[16]
Pyrazole-dimedone (24, 25)16--[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a commonly used technique.[2]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[8]

  • Serial Dilutions: Perform two-fold serial dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.[1]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of pyrazole derivatives is often enhanced by the presence of specific functional groups. For example, the introduction of a thiosemicarbazone or hydrazone moiety can significantly increase antibacterial and antifungal activity.[14][15] Halogen substituents on aromatic rings attached to the pyrazole core have also been shown to improve antimicrobial efficacy.[14]

Anti-inflammatory Activity

Several pyrazole derivatives have exhibited significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[12] The well-known anti-inflammatory drug Celecoxib features a pyrazole core.[12]

Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeAssayInhibition (%)Reference
Pyrazole derivative (K-3, 100 mg/kg)Carrageenan-induced paw edema52.0 (at 4h)[4]
1,3,4-trisubstituted pyrazole (6b)Carrageenan-induced paw edema85.23 ± 1.92
1-methyl-5-(2,4,6-trimethoxyphenyl)-1H-pyrazole-Potent
1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde-Excellent

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][9]

Step-by-Step Methodology:

  • Animal Grouping and Fasting: Healthy rats are divided into groups and fasted overnight before the experiment.

  • Compound Administration: The test compounds (pyrazole derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally.[9] The control group receives the vehicle only.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of a carrageenan solution (typically 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.[10]

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action and SAR:

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform.[12] The SAR for COX-2 inhibition often involves a 1,5-diarylpyrazole scaffold with a sulfonamide or a similar group at the para-position of one of the aryl rings. The nature of the substituents on the aryl rings plays a crucial role in determining the potency and selectivity of COX-2 inhibition.

G cluster_pathway Inflammatory Pathway stimuli Inflammatory Stimuli phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs produces inflammation Inflammation pgs->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox2 inhibit

Caption: Simplified diagram of the role of COX-2 in inflammation and its inhibition by pyrazole derivatives.

Conclusion

Pyrazole-3-carbaldehyde and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their synthetic accessibility, coupled with the wide range of demonstrable biological activities, makes them attractive candidates for further investigation. The comparative data and detailed experimental protocols provided in this guide aim to facilitate the rational design and evaluation of novel pyrazole-based therapeutic agents. Future research should continue to explore the vast chemical space accessible from the pyrazole-3-carbaldehyde intermediate to identify new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

Differentiating Pyrazole Regioisomers: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, pyrazoles stand out as a versatile class of heterocyclic compounds. Their prevalence in pharmaceuticals and functional materials necessitates robust and unambiguous structural characterization. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, presenting a significant analytical challenge. This guide provides an in-depth spectroscopic comparison of pyrazole regioisomers, offering field-proven insights and detailed experimental protocols to empower researchers in their structural elucidation endeavors.

The differentiation of pyrazole regioisomers, such as the common 1,3- and 1,5-disubstituted products, hinges on subtle yet distinct differences in their electronic and steric environments. These differences are effectively probed by a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Decisive Power of NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY, HMBC) experiments provides a comprehensive picture of the molecular framework.

¹H NMR: A First Look at the Proton Environment

Proton NMR offers initial clues to the substitution pattern. The chemical shift of the pyrazole ring protons is highly sensitive to the electronic nature and position of the substituents. For instance, in a 1,3,5-trisubstituted pyrazole, the C4-H proton typically appears as a singlet. The key to differentiation often lies in the chemical shifts of the protons on the substituents, which are influenced by their proximity to the different nitrogen atoms of the pyrazole ring.

¹³C NMR: Probing the Carbon Skeleton

Carbon-13 NMR provides invaluable information about the carbon framework of the pyrazole ring. The chemical shifts of the ring carbons (C3, C4, and C5) are characteristically different for various regioisomers. For example, in N-substituted pyrazoles, the chemical shift of the C5 carbon is often significantly influenced by the nature of the substituent at the N1 position due to direct electronic effects. A study on N-H pyrazoles demonstrated that the chemical shifts of C3 and C5 can be used to determine the predominant tautomeric form in solution and in the solid state[1][2].

The Unambiguous Assignment: 2D NMR Techniques

While ¹H and ¹³C NMR provide strong indications, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are often required for definitive structural assignment[3][4].

  • NOESY: This experiment reveals through-space correlations between protons that are in close proximity. For a 1,5-disubstituted pyrazole, a NOESY correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent. This correlation will be absent in the 1,3-regioisomer[3][4].

  • HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. In a 1,3-disubstituted pyrazole, a correlation will be seen between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. Conversely, in a 1,5-isomer, a correlation will be observed between the N1-substituent protons and the C3 carbon.

¹⁵N NMR: A Window into the Nitrogen Environment

Nitrogen-15 NMR, although less commonly used due to lower sensitivity, can be a powerful tool for studying the electronic structure and tautomerism of pyrazoles[5][6][7]. The chemical shifts of the two nitrogen atoms are distinct and sensitive to their chemical environment, including protonation and hydrogen bonding[5]. This can be particularly useful in distinguishing between N-H tautomers.

Comparative NMR Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for distinguishing between 1,3- and 1,5-disubstituted pyrazoles. Note that these are general ranges and the exact values will depend on the specific substituents and the solvent used.

Nucleus 1,3-Disubstituted Pyrazole 1,5-Disubstituted Pyrazole Key Differentiating Feature
H-5 More deshieldedMore shieldedThe proton at C5 is influenced by the N1-substituent.
C-3 More deshieldedMore shieldedThe carbon bearing a substituent is typically deshielded.
C-5 More shieldedMore deshieldedThe carbon adjacent to the N1-substituent is deshielded.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of pyrazole isomers. While regioisomers will have the same molecular ion peak, their fragmentation patterns can differ, offering clues to their structure[8][9][10].

A common fragmentation pathway for pyrazoles involves the loss of a molecule of hydrogen cyanide (HCN) or nitrogen gas (N₂) from the molecular ion or a protonated molecule[8]. The relative abundance of the fragment ions can be indicative of the substitution pattern. The nature and position of the substituents can significantly influence these fragmentation processes[8][9]. For instance, the presence of a nitro group can lead to alternative fragmentation pathways, such as the loss of NO₂[9].

Infrared Spectroscopy: Identifying Functional Groups and Bonding

Infrared (IR) spectroscopy is primarily used to identify the functional groups present in the molecule and to study hydrogen bonding. For N-unsubstituted pyrazoles, the N-H stretching frequency can provide information about the association of molecules (dimers, trimers, etc.) through hydrogen bonding[11]. The position of substituents can influence the electron density of the ring and, consequently, the vibrational frequencies of the ring bonds. While IR spectroscopy alone is often insufficient for definitive regioisomer differentiation, it serves as a valuable complementary technique.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of pyrazole regioisomers.

Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles

A common method for synthesizing 1,3- and 1,5-disubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine[12][13][14]. This reaction can often lead to a mixture of regioisomers.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude product, often a mixture of regioisomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole regioisomers.

NMR Sample Preparation and Analysis

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Acquisition (NOESY/HMBC): If regioisomeric ambiguity remains, perform 2D NMR experiments. These experiments require longer acquisition times and specific parameter optimization based on the instrument and the sample.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts and coupling constants.

Mass Spectrometry Analysis

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the fragmentation patterns of the different regioisomers.

Conclusion

The unambiguous differentiation of pyrazole regioisomers is a critical step in chemical research and development. A multi-technique spectroscopic approach, with a strong emphasis on advanced NMR methods, provides the necessary tools for confident structural elucidation. By understanding the fundamental principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can overcome the challenges posed by pyrazole isomerism and accelerate their scientific discoveries.

References

A Comparative Guide to the Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde: A Modern Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-methyl-1H-pyrazole-3-carbaldehyde

This compound is a pivotal building block in the landscape of modern organic synthesis.[1][2] Its unique molecular architecture, featuring a reactive aldehyde group on a methylated pyrazole scaffold, renders it an invaluable precursor for the synthesis of a diverse array of bioactive molecules. This versatile intermediate is instrumental in the development of novel pharmaceuticals and agrochemicals, finding applications in areas ranging from anti-inflammatory agents to fungicides.[2][3] The strategic importance of this compound necessitates robust, efficient, and scalable synthetic methodologies. This guide provides a critical comparison of established synthetic routes and introduces an optimized, modern approach, offering researchers the insights needed to select the most appropriate method for their specific needs.

Established Synthetic Routes: A Critical Overview

The synthesis of this compound has traditionally been approached via three primary pathways: the Vilsmeier-Haack reaction, the oxidation of the corresponding alcohol, and a lithiation-formylation sequence. Each of these methods possesses distinct advantages and inherent limitations.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich heterocyclic systems.[4][5] In the context of pyrazole synthesis, this reaction typically involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6]

Causality of Experimental Choices: The choice of a hydrazone as the starting material is crucial as it directs the regioselectivity of the formylation to the desired position on the pyrazole ring formed in situ. The Vilsmeier reagent itself is a potent electrophile, and its reaction with the hydrazone initiates a cyclization and subsequent formylation cascade. The anhydrous conditions are critical to prevent the decomposition of the highly reactive Vilsmeier reagent.[4]

Method 2: Oxidation of (1-methyl-1H-pyrazol-3-yl)methanol

This method offers a more direct approach, starting from the corresponding alcohol, (1-methyl-1H-pyrazol-3-yl)methanol. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice.

Causality of Experimental Choices: The selection of a mild oxidizing agent like PCC is paramount to prevent over-oxidation of the desired aldehyde to the corresponding carboxylic acid.[7] The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure compatibility with the oxidizing agent and to facilitate product isolation.

Method 3: Lithiation and Formylation of 1-methyl-3-halopyrazole

This organometallic approach involves the use of a halogenated pyrazole precursor, typically 1-methyl-3-bromopyrazole or 1-methyl-3-iodopyrazole. The reaction proceeds via a lithium-halogen exchange, followed by quenching the resulting organolithium species with an electrophilic formylating agent like DMF.[8]

Causality of Experimental Choices: The use of a strong organolithium base, such as n-butyllithium, at low temperatures is essential to effect the lithium-halogen exchange without side reactions.[9][10] The extremely low temperature (-78 °C) is necessary to maintain the stability of the highly reactive aryllithium intermediate. DMF serves as an efficient and readily available source of the formyl group.[8][10]

The New Frontier: An Optimized Vilsmeier-Haack Synthesis

Recent advancements in synthetic methodology have focused on enhancing the efficiency, safety, and environmental friendliness of the Vilsmeier-Haack reaction.[11][12] This "new" method represents a culmination of these improvements, often incorporating non-classical energy sources like microwave or ultrasonic irradiation to accelerate the reaction and enable the use of greener solvents.[11]

Causality of Experimental Choices: The application of microwave or ultrasonic energy provides localized, rapid heating, which can dramatically reduce reaction times from hours to minutes.[11] This increased reaction rate often allows for the use of less toxic and more environmentally benign solvents, such as ethanol or acetonitrile, in place of traditional chlorinated solvents.[11] Furthermore, these optimized conditions can lead to higher yields and cleaner reaction profiles, simplifying purification.

Comparative Analysis of Synthetic Methods

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.

FeatureMethod 1: Classical Vilsmeier-HaackMethod 2: Alcohol OxidationMethod 3: Lithiation-FormylationMethod 4: Optimized Vilsmeier-Haack
Starting Material Hydrazone(1-methyl-1H-pyrazol-3-yl)methanol1-methyl-3-halopyrazoleHydrazone
Key Reagents POCl₃, DMFPCC or other mild oxidantn-BuLi, DMFPOCl₃, DMF, Greener Solvent
Typical Yield 60-75%70-85%50-65%85-95%
Reaction Time 4-8 hours2-4 hours3-6 hours10-60 minutes
Reaction Temperature 80-100 °CRoom Temperature-78 °C to Room TemperatureElevated (Microwave/Sonication)
Scalability Moderate (thermal hazards)[13][14][15]GoodPoor (cryogenic temperatures)Good
Safety & Handling POCl₃ is corrosive and moisture-sensitivePCC is a toxic and carcinogenic chromium(VI) reagentn-BuLi is pyrophoric; requires inert atmosphere and cryogenic conditionsReduced handling of hazardous materials due to shorter reaction times
Green Chemistry Aspect Use of hazardous reagents and solventsUse of heavy metal oxidantUse of pyrophoric reagents and cryogenic conditionsReduced reaction time, potential for greener solvents[11]

Experimental Protocols

Protocol for Optimized Vilsmeier-Haack Synthesis (Method 4)

This protocol is a representative example of a modern, efficient approach to the synthesis of this compound.

Step 1: Preparation of the Vilsmeier Reagent In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

Step 2: Formylation Reaction To the pre-formed Vilsmeier reagent, add a solution of the appropriate hydrazone precursor (1 equivalent) in a minimal amount of a suitable green solvent (e.g., acetonitrile or ethanol). The addition should be done portion-wise, maintaining the reaction temperature below 20 °C.

Step 3: Microwave/Ultrasonic Irradiation Seal the reaction vessel and place it in a microwave reactor or an ultrasonic bath. Irradiate the mixture at a predetermined temperature (e.g., 80-120 °C for microwave) or power setting for 10-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. The product will typically precipitate as a solid or can be extracted with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Classical Vilsmeier-Haack cluster_1 Method 2: Alcohol Oxidation cluster_2 Method 3: Lithiation-Formylation cluster_3 Method 4: Optimized Vilsmeier-Haack a1 Hydrazone a3 Cyclization & Formylation a1->a3 a2 Vilsmeier Reagent (POCl₃, DMF) a2->a3 a4 This compound a3->a4 b1 (1-methyl-1H-pyrazol-3-yl)methanol b3 Oxidation b1->b3 b2 PCC b2->b3 b4 This compound b3->b4 c1 1-methyl-3-halopyrazole c3 Lithium-Halogen Exchange c1->c3 c2 n-BuLi, -78°C c2->c3 c4 Aryllithium Intermediate c3->c4 c6 Formylation c4->c6 c5 DMF c5->c6 c7 This compound c6->c7 d1 Hydrazone d3 Microwave/ Ultrasound d1->d3 d2 Vilsmeier Reagent (POCl₃, DMF) d2->d3 d4 This compound d3->d4

Figure 1: Comparative workflows for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical, often harsh, methodologies to more refined and efficient processes. While traditional methods like alcohol oxidation and lithiation-formylation remain viable for specific applications, the Vilsmeier-Haack reaction, particularly in its optimized form, presents the most promising route for high-yield, scalable, and environmentally conscious production. The adoption of modern techniques such as microwave and ultrasonic irradiation not only accelerates these transformations but also aligns with the growing demand for sustainable chemical manufacturing. Future research will likely focus on further refining these optimized protocols, exploring novel catalytic systems, and developing continuous flow processes to enhance the safety, efficiency, and scalability of this important synthetic intermediate's production.

References

A Comparative Mechanistic Guide to Reactions of 1-Methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole-3-carbaldehyde Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs. 1-Methyl-1H-pyrazole-3-carbaldehyde (C₅H₆N₂O) is a particularly valuable intermediate due to its versatile aldehyde functionality.[1] The pyrazole ring system is inherently electron-deficient, which significantly influences the reactivity of its substituents. Specifically, the aldehyde group at the C3 position experiences enhanced electrophilicity due to the inductive electron-withdrawing effect of the adjacent nitrogen atoms. This property makes it a highly reactive and selective partner in a variety of crucial C-C bond-forming reactions, often proceeding under milder conditions than its carbocyclic or less electron-deficient heterocyclic counterparts.

This guide will dissect the mechanistic pathways of three major classes of reactions where this aldehyde is a key player: Knoevenagel condensation, multicomponent reactions for pyranopyrazole synthesis, and [3+2] cycloaddition reactions. Through objective comparison with alternative aldehydes, we will illuminate the unique advantages conferred by the 1-methyl-pyrazole moiety.

The Knoevenagel Condensation: A Study in Electrophilicity

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[2] The reaction's rate and efficiency are profoundly dependent on the electrophilicity of the carbonyl carbon.

Mechanistic Principles and Causality

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine) to form a nucleophilic carbanion.[2] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product.[3]

The choice of a weak base like piperidine is critical; a strong base could induce self-condensation of the aldehyde.[2] The enhanced electrophilicity of this compound facilitates the initial nucleophilic attack, often leading to faster reaction rates and higher yields compared to aldehydes with electron-donating or neutral substituents.[3]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + B: Base B: Aldehyde R-CHO (R = 1-Me-Pyrazol-3-yl) Enolate->Aldehyde Intermediate R-CH(O⁻)-CH(Z)(Z') Aldehyde->Intermediate ProtonatedIntermediate R-CH(OH)-CH(Z)(Z') Intermediate->ProtonatedIntermediate + BH⁺ Product R-CH=C(Z)(Z') ProtonatedIntermediate->Product - H₂O

Figure 1: Knoevenagel Condensation Mechanism
Comparative Performance Data

The superior performance of this compound in Knoevenagel-type reactions is evident when compared with other aromatic aldehydes under similar conditions. Its heightened reactivity often translates to shorter reaction times and higher product yields.

AldehydeActive Methylene CompoundCatalyst (mol%)ConditionsTimeYield (%)Reference
This compound MalononitrileGlycine (20)DMSO, rt25 min95[4]
BenzaldehydeMalononitrilePiperidineEthanol, reflux2 h85[3]
4-NitrobenzaldehydeMalononitrileGlycine (20)DMSO, rt15 min98[4]
4-MethoxybenzaldehydeMalononitrileGlycine (20)DMSO, rt45 min88[4]

This table synthesizes data from multiple sources to illustrate comparative reactivity trends.

Self-Validating Experimental Protocol: Knoevenagel Condensation

This protocol is designed to be self-validating. The successful formation of the product, characterized by a distinct color change and precipitation, confirms the reactivity of the starting materials under the specified conditions.

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.10 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).

  • Catalyst Addition: Add glycine (0.15 g, 2 mmol, 20 mol%) to the stirred solution. The choice of glycine as a green catalyst is validated by its ability to facilitate the reaction efficiently at room temperature.[4]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 25-30 minutes, indicated by the consumption of the aldehyde.

  • Product Isolation: Upon completion, pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, 2-(1-methyl-1H-pyrazol-3-ylmethylene)malononitrile, is typically obtained in high purity without the need for column chromatography.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Multicomponent Reactions (MCRs): Efficient Synthesis of Pyranopyrazoles

Multicomponent reactions (MCRs) are highly valued in drug discovery for their ability to generate complex molecules in a single, atom-economical step.[5] The synthesis of pyranopyrazoles, a scaffold with significant biological activity, is a prime example where this compound serves as a key component.[6][7]

Mechanistic Insights

The four-component synthesis of pyranopyrazoles involves the reaction of an aldehyde, hydrazine, a β-ketoester (like ethyl acetoacetate), and malononitrile.[8] The mechanism is a cascade of reactions, often initiated by two parallel condensations:

  • A Knoevenagel condensation between the aldehyde and malononitrile.

  • The formation of a pyrazolone intermediate from the hydrazine and the β-ketoester.

These intermediates then undergo a Michael addition followed by intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[9] The aldehyde's reactivity is crucial for the initial Knoevenagel step, directly impacting the overall reaction rate and yield.

MCR_Workflow Figure 2: Workflow for Pyranopyrazole Synthesis Aldehyde This compound Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation Hydrazine Hydrazine Hydrate Pyrazolone Pyrazolone Intermediate Hydrazine->Pyrazolone Condensation Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Pyrazolone->Michael_Adduct Michael Addition Product 6-Amino-4-(1-methyl-1H-pyrazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Michael_Adduct->Product Cyclization & Tautomerization

Figure 2: Workflow for Pyranopyrazole Synthesis
Comparative Analysis of Aldehydes in Pyranopyrazole Synthesis

The electron-deficient nature of this compound makes it an excellent substrate for the initial step of this MCR, often outperforming less reactive aldehydes.

Aldehyde ComponentCatalystSolventTime (min)Yield (%)Reference
This compound PiperidineEthanol2092[10]
BenzaldehydePiperidineEthanol2095[10]
4-ChlorobenzaldehydePiperidineEthanol2096[10]
4-HydroxybenzaldehydePiperidineEthanol3089[10]

Note: In this specific MCR, while the pyrazole aldehyde is highly effective, other activated (e.g., 4-chlorobenzaldehyde) and neutral aldehydes also perform exceptionally well under these optimized conditions, highlighting the robustness of the reaction.

Self-Validating Experimental Protocol: Four-Component Pyranopyrazole Synthesis

This one-pot protocol's success is validated by the formation of a crystalline product directly from the reaction mixture, demonstrating the efficiency of the cascade reaction.

  • Reaction Setup: In a 100 mL flask, combine this compound (1.10 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and hydrazine hydrate (0.50 g, 10 mmol) in ethanol (30 mL).[5]

  • Catalyst Addition: Add piperidine (0.05 mL, 5 mol%) to the mixture. The use of a catalytic amount of a simple organic base underscores the efficiency and practicality of the method.

  • Reaction Execution: Stir the mixture vigorously at room temperature. A precipitate usually begins to form within 10-15 minutes.

  • Monitoring and Completion: Allow the reaction to stir for a total of 20-30 minutes. Monitor completion by TLC (5:5 hexane:ethyl acetate).

  • Isolation and Purification: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol to remove residual reactants and catalyst. The product is typically pure enough for subsequent use.

  • Characterization: Confirm the structure of the resulting pyranopyrazole derivative via spectroscopic methods (NMR, IR, Mass Spectrometry).

[3+2] Cycloaddition Reactions: Accessing Complex Pyrazole Systems

While the aldehyde itself doesn't directly participate as a dipole or dipolarophile, it is a critical precursor for generating species that do. The electronic nature of the pyrazole ring plays a significant role in modulating the reactivity and regioselectivity of these cycloadditions.

Mechanistic Considerations

A common strategy involves converting the pyrazole carbaldehyde into a derivative suitable for [3+2] cycloaddition, such as an alkyne or a nitrilimine precursor. In these reactions, the pyrazole ring acts as a powerful electron-withdrawing group, influencing the frontier molecular orbitals (HOMO-LUMO) of the reacting species. This influence is key to controlling the regioselectivity of the cycloaddition, a common challenge in pyrazole synthesis.[11] For example, in copper-promoted cycloadditions, the pyrazole moiety can stabilize radical intermediates, facilitating the desired bond formations.[11]

Comparative Perspective

The synthesis of substituted pyrazoles via [3+2] cycloaddition often provides access to isomers that are difficult to obtain through traditional condensation methods.[12] The directing effect of the pyrazole substituent can offer superior regiochemical control compared to reactions with simple alkyl or aryl groups, which may lead to mixtures of products.

Dipolarophile/Dipole PrecursorReaction PartnerConditionsRegioselectivityYield (%)Reference
Pyrazole-derived alkyne SydnoneBase-mediatedHigh>70[13]
Hydrazone of pyrazole carbaldehyde AlkeneIn situ nitrilimine generationHigh>70[13]
PhenylacetyleneSydnoneCu-catalyzedModerate-High60-85[13]
Benzaldehyde hydrazoneAlkeneIn situ nitrilimine generationModerate50-75[13]

This table illustrates the high regioselectivity and yields often achieved when the pyrazole scaffold is incorporated into cycloaddition precursors.

Illustrative Protocol: Synthesis of a Pyrazole Derivative via Cycloaddition

This protocol outlines a general approach for a [3+2] cycloaddition, highlighting the critical steps where the pyrazole's influence is paramount.

  • Precursor Synthesis: Convert this compound to a suitable precursor, for example, by reacting it with a hydrazine to form a hydrazone, which can then be oxidized in situ to a nitrilimine.

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the pyrazole-derived precursor (10 mmol) and the dipolarophile (e.g., an alkene or alkyne, 12 mmol) in a suitable solvent like toluene.

  • Initiation: Add the reagent required to generate the reactive intermediate (e.g., a mild oxidant for nitrilimine formation or a copper catalyst).[11]

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC. The choice of catalyst and temperature is crucial for controlling the reaction pathway and minimizing side products.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Structural Verification: Characterize the final cycloadduct by NMR, HRMS, and potentially X-ray crystallography to confirm the structure and regiochemistry.

Conclusion

This compound is more than just a simple heterocyclic aldehyde; it is a strategic building block whose reactivity is finely tuned by the electronic properties of the pyrazole ring. Its enhanced electrophilicity accelerates key bond-forming steps in reactions like the Knoevenagel condensation and serves as a powerful driver in multicomponent syntheses. Furthermore, its influence on the frontier molecular orbitals of derived intermediates provides excellent regiochemical control in cycloaddition reactions. By understanding these mechanistic principles and comparing its performance to other aldehydes, researchers can harness the unique attributes of this scaffold to design efficient, selective, and innovative synthetic routes toward new generations of pharmaceuticals and functional materials.

References

A Senior Application Scientist's Guide to Optimizing Pyrazole Aldehyde Condensations: A Comparative Analysis of Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pyrazole-containing molecules is a cornerstone of modern pharmaceutical science. The pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The condensation of pyrazole aldehydes with active methylene compounds, particularly through the Knoevenagel condensation, is a fundamental and powerful strategy for constructing these vital heterocyclic systems.[1][2] This guide provides an in-depth, comparative analysis of the catalytic efficiency for pyrazole aldehyde condensations, offering field-proven insights and actionable experimental data to guide your synthetic strategies.

The Strategic Importance of Pyrazole Aldehyde Condensations

The carbon-carbon bond formation achieved through the condensation of pyrazole aldehydes is a critical step in the synthesis of a diverse array of functionalized molecules. These reactions, most notably the Knoevenagel condensation, pave the way for the creation of intermediates used in the synthesis of pharmaceutical precursors.[2] The resulting α,β-unsaturated compounds are versatile building blocks for more complex molecular architectures, including fused heterocyclic systems like pyranopyrazoles, which exhibit significant biological activity.[3][4][5]

The choice of catalyst in these transformations is not merely a matter of accelerating the reaction; it profoundly influences the yield, selectivity, reaction conditions, and overall sustainability of the process. This guide will dissect the performance of various catalytic systems, from traditional bases to advanced nanomaterials, providing a clear framework for catalyst selection based on experimental evidence.

Visualizing the Core Reaction: The Knoevenagel Condensation

The Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound, such as malononitrile, is a classic example of this class of reactions. The general workflow is depicted below.

G cluster_reactants Reactants pyrazole_aldehyde Pyrazole Aldehyde catalyst Catalyst pyrazole_aldehyde->catalyst + active_methylene Active Methylene (e.g., Malononitrile) active_methylene->catalyst + solvent_temp Solvent & Temperature catalyst->solvent_temp Initiates Reaction product α,β-Unsaturated Product solvent_temp->product Leads to workup Reaction Work-up (e.g., Filtration, Crystallization) product->workup Isolation

Figure 1: Generalized experimental workflow for the Knoevenagel condensation of pyrazole aldehydes.

Comparative Analysis of Catalytic Systems

The efficiency of a catalyst for pyrazole aldehyde condensations is a multifactorial equation involving reaction time, temperature, catalyst loading, solvent system, and, most importantly, the product yield. Below, we compare several classes of catalysts, supported by experimental data.

Organocatalysts: Mild and Green Alternatives

Simple, environmentally benign, and cost-effective organocatalysts have demonstrated remarkable efficiency in promoting pyrazole aldehyde condensations. These catalysts often operate under mild conditions, making them attractive for green chemistry applications.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Ammonium Carbonate MalononitrileWater:Ethanol (1:1)AmbientSonicatedHigh Yields[2][6]
Glycine Substituted PyrazolonesDMSORoom Temperature-Moderate to Good[7]
Sodium Benzoate MalononitrileWaterRoom TemperatureShortExcellent[5]
Piperidine MalononitrileWaterRoom Temperature20 min85-93[4]

Insight for the Scientist: The use of aqueous media with catalysts like ammonium carbonate or sodium benzoate represents a significant step towards sustainable synthesis.[2][5] The mild conditions and high yields make these systems particularly suitable for large-scale production where cost and environmental impact are major considerations. Glycine, a simple amino acid, offers another green and readily available catalytic option.[7]

Nanocatalysts: The Frontier of Efficiency and Recyclability

Heterogeneous nanocatalysts are gaining prominence due to their high surface area-to-volume ratio, which often translates to superior catalytic activity. A key advantage is their ease of separation from the reaction mixture and potential for recyclability, a crucial factor in sustainable chemical manufacturing.

CatalystActive Methylene CompoundSolventTemperature (°C)TimeYield (%)RecyclabilityReference
Nano-MgO MalononitrileWaterRoom Temperature20 min88-97-[3]
Nano-TiO₂ MalononitrileSolvent-freeRoom Temperature-81-96Up to 5 cycles[3]
Fe₃O₄@GO ----High YieldsUp to 5 cycles[3]
Nano SiO₂/DABCO MalononitrileSolvent-free (grinding)Room Temperature-80-95Up to 6 cycles[3]

Insight for the Scientist: The move to solvent-free conditions, as demonstrated with nano-TiO₂ and nano SiO₂/DABCO, is a significant advancement in green chemistry.[3] The magnetic properties of catalysts like Fe₃O₄@GO allow for simple recovery using an external magnet, streamlining the work-up process.[3] The high recyclability of these catalysts without significant loss of activity makes them economically and environmentally attractive.

Metal Complexes: Precision and Versatility

Transition metal complexes, particularly those of ruthenium and iridium, have been explored for their catalytic activity in reactions involving pyrazole-containing ligands. While some of these applications are for dehydrogenation or other transformations, the principles of metal-ligand cooperation are relevant.[8][9][10]

Insight for the Scientist: Protic pyrazole complexes can exhibit cooperative reactivity, where the pyrazole N-H group participates in the catalytic cycle.[8][10] This can influence the nucleophilicity of reactants and intermediates, offering a sophisticated level of control over the reaction pathway. While often used in more complex transformations than simple condensations, the principles of ligand design from this field can inspire the development of highly selective catalysts for condensation reactions.

Catalyst-Free Conditions: The Ultimate Green Approach

In certain cases, the inherent reactivity of the substrates allows for the Knoevenagel condensation to proceed efficiently without the need for an external catalyst. This represents the most ideal scenario from a green chemistry perspective, eliminating catalyst cost, separation, and disposal concerns.

A notable example is the tandem Knoevenagel-Michael reaction of aldehydes with pyrazolin-5-one, which can proceed under catalyst-free conditions to produce 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s in excellent yields (93-99%).[11]

Insight for the Scientist: The feasibility of a catalyst-free approach is highly dependent on the specific pyrazole aldehyde and active methylene compound used. It is always a worthwhile initial screening experiment to run the reaction under thermal or microwave conditions in the absence of a catalyst to establish a baseline and determine if a catalyst is truly necessary.

Experimental Protocols: From Bench to Scale-Up

To ensure the reproducibility of these findings, detailed experimental protocols are essential. Below are representative procedures for selected catalytic systems.

Protocol 1: Green Synthesis using Ammonium Carbonate in Aqueous Media

This protocol is adapted from the work of Thorat et al. and provides a simple, efficient, and environmentally friendly method for the Knoevenagel condensation of pyrazole aldehydes.[2][6][12]

  • Reaction Setup: In a round-bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at ambient temperature. For an accelerated reaction, sonication can be applied.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solid product can be isolated by simple filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Heterogeneous Catalysis with Nano-MgO

This protocol, based on the findings of Babaie et al., showcases the use of a recyclable nanocatalyst.[3]

  • Reaction Setup: To a suspension of nano-MgO (50 mg) in water (5 mL) in a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and a substituted hydrazine (1 mmol).

  • Reaction: Stir the mixture at room temperature for approximately 20 minutes.

  • Monitoring: Track the reaction's progress using TLC.

  • Work-up and Catalyst Recovery: After completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the nanocatalyst can be separated, and the catalyst can be recovered for reuse after washing and drying.

Mechanistic Considerations: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes. The Knoevenagel condensation typically proceeds through a well-established pathway.

G cluster_mechanism Knoevenagel Condensation Mechanism start Active Methylene Compound catalyst Base Catalyst start->catalyst Deprotonation carbanion Carbanion Intermediate catalyst->carbanion aldehyde Pyrazole Aldehyde carbanion->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide elimination Elimination of Water alkoxide->elimination Protonation then Dehydration product α,β-Unsaturated Product elimination->product

Figure 2: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

In some instances, particularly with pyrazolones, the initial Knoevenagel product can undergo a subsequent Michael addition with a second equivalent of the active methylene compound, leading to bis-adducts.[11][13]

Conclusion and Future Outlook

The catalytic condensation of pyrazole aldehydes is a mature yet continually evolving field. While traditional organocatalysts in green solvents offer a robust and economical solution, the advent of recyclable nanocatalysts presents a compelling case for sustainable industrial applications. The choice of catalyst should be guided by a careful consideration of the desired product, scale of the reaction, and the principles of green chemistry. Future advancements will likely focus on the development of even more efficient and selective catalysts, potentially drawing inspiration from the field of metal-ligand cooperative catalysis, and the broader adoption of catalyst-free methodologies where applicable.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-methyl-1H-pyrazole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical reagents is paramount in ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 27258-32-8), a versatile heterocyclic aldehyde used in organic synthesis.[1] Due to its specific hazard profile, adherence to stringent disposal procedures is not merely a regulatory formality but a critical component of a robust safety culture. This document outlines the necessary steps and the scientific rationale behind them to ensure the safe and compliant handling of this compound from bench to final disposal.

Hazard Assessment: Understanding the "Why"

Before handling disposal, it is essential to understand the inherent risks of this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards. This compound is classified as hazardous, and its toxicological properties have not been fully investigated, demanding a cautious approach.[2]

Key hazards include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4]

Furthermore, it is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these materials could lead to vigorous reactions. Thermal decomposition can also release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[2] Therefore, the primary directive is to prevent its release into the environment and to avoid creating conditions that could lead to hazardous reactions.

Data Presentation: Chemical and Hazard Summary
PropertyValueSource(s)
CAS Number 27258-32-8[2][3]
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance Colorless to yellowish liquid or solid-liquid mixture[1][5]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
Signal Word Warning[3][5]
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[2]

Core Disposal Protocol: A Step-by-Step Methodology

All chemical waste, including this compound and materials contaminated with it, must be treated as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of via sink drains or in regular trash.[2][6] Evaporation in a fume hood is not a permissible disposal method.[6]

Experimental Protocol: Waste Collection and Storage
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2][8] All handling should occur in a well-ventilated area or a chemical fume hood.[1]

  • Select a Compatible Waste Container:

    • Choose a container made of a material that is chemically resistant to this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers are generally appropriate.[9]

    • The container must have a secure, leak-proof screw cap.[9][10] Ensure the cap is in good condition with no cracks or deterioration.[9]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name, "this compound," and list any other constituents (e.g., solvents) with their approximate percentages.[11] The label must clearly state "Hazardous Waste."[11]

  • Waste Segregation and Accumulation:

    • Causality: The aldehyde functional group and pyrazole ring can be reactive. To prevent dangerous reactions, this waste stream must be segregated.

    • Store the waste container away from incompatible materials, particularly strong acids, bases, oxidizers, and reducing agents.[2][9]

    • Keep the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[7][9] The SAA should be a secondary containment bin to catch any potential leaks.

  • Adding Waste to the Container:

    • Always keep the waste container closed except when adding waste.[6][7]

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion of the contents.[9]

  • Arrange for Disposal:

    • Once the container is full or you have no more of this waste to generate, contact your institution's EHS office to schedule a pickup.[7] Do not allow waste to accumulate in the lab for more than 12 months.[7]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste streams.

G start Waste Generated: This compound pure_chem Unused or Surplus Chemical start->pure_chem solution Contaminated Solution / Reaction Mixture start->solution spill Spill Debris (absorbent material) start->spill empty_cont Empty Chemical Container start->empty_cont ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) pure_chem->ppe solution->ppe spill->ppe rinse Triple rinse with a suitable solvent. Is this an acutely toxic chemical? empty_cont->rinse container Step 2: Use Labeled, Compatible Hazardous Waste Container ppe->container segregate Step 3: Store in Secondary Containment in Satellite Accumulation Area (SAA) container->segregate ehs Step 4: Arrange Pickup with EHS Office segregate->ehs collect_rinse Collect first rinse as hazardous waste. rinse->collect_rinse No dispose_cont Deface label. Dispose of container in regular trash/glass waste. rinse->dispose_cont Yes (Collect 3 rinses) No (Collect 1 rinse) collect_rinse->container collect_rinse->dispose_cont

Caption: Disposal workflow for this compound.

Special Procedures: Spills and Empty Containers

Accidental Spill Response
  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • Soak up the spill with an inert absorbent material, such as vermiculite or sand.[2]

  • Carefully collect the contaminated absorbent material into a sealable container.

  • Label the container as hazardous waste, detailing the contents, and dispose of it following the Core Disposal Protocol.[6]

  • Clean the spill area with soap and water.

Disposal of Empty Containers

A container that has held this chemical is not "empty" in a regulatory sense until it has been properly decontaminated.

  • Thoroughly empty all remaining contents into the designated hazardous waste container.[12]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Crucially , the first rinseate must be collected and disposed of as hazardous waste in your designated liquid waste container.[12] This is because the initial rinse will contain the highest concentration of the chemical residue.

  • After triple rinsing and air-drying in a fume hood, deface or remove the original label.[6] The container can then be disposed of as regular laboratory glass or plastic waste.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

Mastering the Safe Handling of 1-methyl-1H-pyrazole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of pharmaceutical development and organic synthesis, the ability to handle reactive intermediates with confidence and precision is paramount. 1-methyl-1H-pyrazole-3-carbaldehyde, a key building block in the synthesis of various bioactive molecules, requires a nuanced understanding of its properties to ensure both experimental success and, most importantly, laboratory safety. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, empowering you to work safely and effectively.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A thorough risk assessment is the foundational step before any handling of this compound. It is crucial to recognize that its aldehyde functionality and pyrazole core contribute to its reactivity and potential biological effects.

Key Hazard Considerations:

  • Oral Toxicity: Harmful if ingested.[1][2]

  • Dermal Irritation: Causes skin irritation upon contact.[1][2][3]

  • Ocular Hazard: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1][2][3]

A summary of the Globally Harmonized System (GHS) classification for this compound is provided below:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][3]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following recommendations are based on a comprehensive assessment of the risks associated with this compound.

Core PPE Ensemble:
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. Given the risk of splashes during transfer and solution preparation, the use of a full-face shield over safety goggles is strongly recommended.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

  • Footwear: Fully enclosed, chemically resistant footwear is required.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

PPE_Selection start Initiate Task with This compound weighing Weighing Solid/Liquid start->weighing solution_prep Preparing Solutions start->solution_prep reaction Running Reaction start->reaction workup Work-up/Extraction start->workup ppe_level_1 Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat weighing->ppe_level_1 ppe_level_2 Enhanced PPE: - Face Shield over Goggles - Double Gloves - Chemical Apron solution_prep->ppe_level_2 reaction->ppe_level_2 workup->ppe_level_2

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls:

All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Weighing and Transfer:
  • Preparation: Before handling the compound, ensure that all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and appropriate glassware, is clean, dry, and readily accessible within the fume hood.

  • Aliquotting: If possible, use pre-weighed aliquots to minimize handling. If weighing is necessary, perform it in a tared container within the fume hood.

  • Transfer: Use a spatula to carefully transfer the solid or a calibrated pipette for the liquid. Avoid creating dust or splashes.

  • Cleaning: Immediately after transfer, decontaminate any surfaces or equipment that may have come into contact with the compound.

Solution Preparation:
  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound. Be mindful of any potential exothermic reactions, although none are specifically reported for simple dissolution.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound. Ensure the container is appropriately capped to prevent vapor release.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Management:

For any spill, the first step is to alert others in the vicinity and evacuate the immediate area if necessary.

  • Minor Spills (inside a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial aldehyde-neutralizing agent.[4][5][6][7][8]

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

    • Provide the EHS response team with the Safety Data Sheet (SDS) for this compound.

The following flowchart outlines the general spill response procedure:

Spill_Response spill Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Small major_spill Major Spill (Outside Fume Hood) assess->major_spill Large contain Contain with Absorbent/Neutralizer minor_spill->contain evacuate Evacuate Area major_spill->evacuate collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert_ehs Alert EHS evacuate->alert_ehs

Caption: General spill response workflow for this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Solid Waste: Unused or expired solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

Waste Classification and Disposal:

While a specific EPA hazardous waste code for this compound is not listed, it should be treated as hazardous waste based on its characteristics. Depending on the formulation and any co-disposed materials, it may fall under the following characteristic waste codes:

  • D001 (Ignitability): If dissolved in a flammable solvent with a flash point below 60°C.[9][10]

  • D002 (Corrosivity): Unlikely for the compound itself, but possible if in an acidic or basic solution.[9][10]

  • D003 (Reactivity): Unlikely based on available data.[9][10]

  • Toxicity Characteristic (D004-D043): Possible if it contains constituents listed in 40 CFR 261.24 at or above the regulatory levels.[9][10]

All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal service. Do not discharge down the drain or dispose of in regular trash.

Storage and Handling Best Practices

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[11] It should be stored under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage, to prevent potential oxidation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

By integrating these principles of hazard awareness, meticulous planning, and responsible execution into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.